AMP's role is defined by its regulation of AMPK, a heterotrimeric complex. AMPK activation occurs through multiple mechanisms in response to low energy status [1] [2].
AMPK activation pathway in cellular energy stress response.
Researchers use pharmacological agents like AICAR (converted to ZMP, an AMP mimetic) and the diabetic drug metformin to experimentally activate AMPK and study its effects [1]. Experimental focus includes identifying downstream targets like AS160, involved in stimulating glucose transporter GLUT4 translocation to the plasma membrane [1].
AMPK serves as a potential therapeutic target for diseases involving metabolic dysregulation [1] [2]. The table below outlines key therapeutic areas and AMPK-activating interventions.
| Therapeutic Area | Rationale for AMPK Activation | Known AMPK Activators |
|---|---|---|
| Type 2 Diabetes & Obesity | Increases glucose uptake in muscle; enhances insulin sensitivity; promotes fatty acid oxidation [1]. | Metformin, Thiazolidinediones [1]. |
| Cancer | Inhibits anabolic processes that support tumor growth; modulates metabolic pathways [2]. | Under investigation. |
AMP is produced through two primary cellular pathways: de novo synthesis (building the purine ring from simple precursors) and salvage pathways (recycling pre-existing bases). The table below summarizes their key characteristics.
| Pathway | Description | Key Enzymes & Intermediates | Cellular Location |
|---|
| De Novo Synthesis [1] | Builds the purine ring structure from simple precursors onto a ribose-phosphate backbone. A two-step process from inosine monophosphate (IMP). | From IMP:
AMP levels and its conversion to other molecules are tightly controlled by several key mechanisms.
To study these pathways, researchers employ a range of molecular and cellular biology techniques.
AMPD1).AMPD1) influences AMP metabolism and downstream pathways.The following diagram illustrates how AMP acts as a central metabolic regulator through AMPK.
This diagram outlines the core regulatory loop where AMPK activation by a low energy state promotes energy-generating processes and suppresses energy-consuming ones to restore ATP levels [2] [4].
Understanding AMP biosynthesis and signaling offers significant potential for therapeutic intervention.
AMPD1 is a key gene studied to understand the formation of inosine monophosphate (IMP), a major compound contributing to umami flavor in meat [5].
The following methodology is adapted from a recent study that characterized the Neandertal variant of AMPD1 and can be applied to measure enzyme activity from purified proteins or tissue extracts [1].
The AMP deamination reaction is carried out by a small family of tissue-specific enzymes. Understanding the different isoforms is key to appreciating their distinct physiological and pathological roles.
| Isoform | Gene | Primary Tissue Expression | Noted Functions & Clinical Associations |
|---|---|---|---|
| AMPD1 | AMPD1 | Skeletal muscle (fast-twitch fibers) [3] [1] | Energy maintenance during muscle contraction; variants linked to altered lipid metabolism and BMI in CAD patients with diabetes [4] |
| AMPD2 | AMPD2 | Widespread, highest in brain [3] | Potential target for cancer therapy [5] |
| AMPD3 | AMPD3 | Heart, erythrocytes; also in skeletal muscle [3] [5] | Associated with erythrocyte membrane in RBCs; down-regulation linked to poor prognosis in head/neck cancer [5] |
The following diagram illustrates the central role of AMP deamination in the purine nucleotide cycle and its connection to energy metabolism, integrating the core reaction and related pathways.
The diagram illustrates the central role of AMP deamination in the purine nucleotide cycle and its connection to energy metabolism.
The experimental workflow for determining AMPD enzyme kinetics, based on the coupled assay described, is summarized below.
This workflow outlines the key steps for determining AMPD enzyme kinetics using a coupled spectrophotometric assay.
As a nucleotide, AMP's primary structural role is as one of the four monomeric units in RNA. Its molecular structure consists of three key components, as detailed in [1] and [2]:
| Component | Description |
|---|---|
| Adenine | A nitrogenous base (purine) [2]. |
| Ribose | A pentose sugar [1] [2]. |
| Phosphate Group | A single phosphate esterified to the 5' carbon of the ribose sugar [1] [2]. |
AMP is centrally positioned in cellular energy metabolism. It is produced from the hydrolysis of ATP and ADP and can be regenerated back to ATP to maintain energy homeostasis [1] [3]. The interconversion of adenine nucleotides is a fundamental metabolic cycle, as shown in the following diagram.
Diagram 1: Metabolic interconversions between ATP, ADP, and AMP, highlighting AMP's role in energy balance [1] [3].
When RNA is broken down by living systems, nucleoside monophosphates, including AMP, are released [1].
Beyond its structural role, AMP and its derivative, cyclic AMP (cAMP), are vital signaling molecules.
cAMP is synthesized from ATP by the enzyme adenylate cyclase (AC), a process typically regulated by hormones like adrenaline or glucagon binding to G-protein-coupled receptors [4]. Its degradation to AMP is catalyzed by phosphodiesterases (PDEs) [5] [4]. The cAMP signaling pathway can be visualized as follows:
Diagram 2: The cAMP second messenger pathway, from hormone signal to cellular response via PKA activation [5] [4].
The primary intracellular target of cAMP is protein kinase A (PKA). cAMP binding causes the dissociation of PKA's regulatory and catalytic subunits, activating the kinase [4]. Active PKA catalytic subunits then phosphorylate numerous substrate proteins, including transcription factors like CREB, to evoke cellular responses such as altered gene transcription, growth, and differentiation [5] [4].
AMPK is a heterotrimeric complex with α (catalytic), β (scaffold), and γ (regulatory) subunits [6] [7]. The γ-subunit contains Bateman domains that bind AMP, ADP, and ATP, allowing the complex to sense the cellular AMP:ATP and ADP:ATP ratios [6] [7]. The structure and activation of AMPK are summarized below:
Diagram 3: AMPK is a heterotrimeric complex activated by AMP binding and phosphorylation on the α-subunit, functioning as a cellular energy sensor [6] [7] [8].
Once activated, AMPK works to restore energy balance by promoting catabolic pathways that generate ATP (e.g., glucose uptake, fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., fatty acid, cholesterol, and protein synthesis) [6] [7] [9].
Research into these pathways relies on specific methodologies to detect key molecules and assess enzyme activity.
The table below summarizes common techniques for cAMP detection, based on information from [5]:
| Method | Principle | Key Features |
|---|---|---|
| Radioimmunoassay (RIA) | Competitive binding between radiolabeled and unlabeled cAMP for a specific antibody [5]. | High sensitivity and specificity; involves radioactive materials [5]. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Non-radiocompetitive immunoassay using an enzyme-labeled cAMP conjugate. Detection via colorimetric, fluorescent, or chemiluminescent substrates [5]. | Fast, effective, safer than RIA; sensitivity can be improved with acetylation or advanced substrates [5]. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) e.g., LANCE cAMP assay | Homogeneous method measuring energy transfer between fluorophores bound to cAMP and an antibody. No washing steps required [5]. | Homogeneous (no separation needed); high sensitivity [5]. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Physical separation of cAMP by liquid chromatography followed by mass spectrometry detection [5]. | High selectivity and sensitivity; combines separation and detection capabilities [5]. |
Key methods for studying PKA include:
AMPK activity is measured by:
Dysregulation of cAMP and AMPK signaling is implicated in major diseases, making them attractive therapeutic targets.
| Activator Class | Examples | Mechanism of Action |
|---|---|---|
| Indirect Activators | Metformin, Berberine, Resveratrol | Act as mild mitochondrial poisons, increasing the AMP:ATP ratio, which indirectly activates AMPK [6] [8]. |
| Direct Activators | A-769662, AICAR, Salicylate | Bind directly to AMPK subunits (e.g., A-769662 to the β-subunit ADaM site; AICAR is converted to an AMP mimic, ZMP, that binds the γ-subunit) to induce conformational activation and protect from dephosphorylation [6] [7] [8]. |
The AMPK heterotrimer's activity is finely tuned through allosteric regulation and post-translational modifications.
This complex regulation is summarized in the following signaling pathway diagram:
AMPK activation integrates energy stress, calcium signals, and pharmacological stimuli [1] [3] [2].
AMPK does not function uniformly throughout the cell; its activity is spatially regulated in specific organelles, allowing for precise metabolic control [4].
Advanced tools like the ExRai AMPKAR reporter have been developed to monitor these spatial dynamics, revealing that the upstream kinase LKB1 is critical for cytoplasmic AMPK activity but has a more variable role at lysosomes and mitochondria [4].
Studying AMPK requires robust methods to measure its activity and inhibit its function.
The Excitation-ratiometric AMPK Activity Reporter (ExRai AMPKAR) provides high-sensitivity, real-time monitoring of AMPK activity in living cells [4].
The table below compares major AMPK-targeting compounds used in research.
| Compound | Type | Mechanism of Action | Key Applications & Notes |
|---|---|---|---|
| Metformin | Indirect Activator | Mild mitochondrial complex I inhibitor, increases AMP/ATP ratio [1]. | First-line type 2 diabetes drug; mode of action may involve AMPK-independent pathways [1]. |
| A-769662 | Direct Activator | Binds to the ADaM site, allosterically activates and protects from dephosphorylation [3]. | Tool compound for studying AMPK activation; used in preclinical models [3]. |
| SBI-0206965 | Inhibitor | Originally identified as ULK1 inhibitor; potently inhibits AMPK in cells [3] [4]. | Useful for acute inhibition in cellular experiments; note potential off-target effects [3]. |
| BAY-3827 | Inhibitor | Binds kinase domain, stabilizes inactive state via disulfide bridge [3]. | Potent and selective next-generation inhibitor; tool for probing AMPK-dependent processes [3]. |
AMPK is a promising therapeutic target for several major diseases due to its central role in metabolism.
The following diagram illustrates this key signaling axis:
AMPK inhibits mTORC1 to suppress anabolism and promotes autophagy, influencing cell growth and survival [1] [6].
The cyclic AMP (cAMP) second messenger system represents a fundamental intracellular signaling pathway that transduces extracellular signals into appropriate physiological responses within cells. Discovered by Earl Sutherland in 1958 [1], cAMP was the first identified second messenger and revolutionized our understanding of how hormones, neurotransmitters, and other extracellular cues regulate cellular functions without crossing the plasma membrane. This nucleotide derivative serves as a critical intermediary in numerous signal transduction pathways, regulating diverse cellular processes including metabolism, gene transcription, cell growth and differentiation, and protein expression [2]. The broad spectrum of cAMP-mediated functions, coupled with its ability to generate distinct, stimulus-specific cellular effects, makes this signaling pathway a continuing focus of research and therapeutic development.
The significance of cAMP signaling extends across multiple physiological systems, with demonstrated roles in endocrine function, cardiovascular regulation, neuronal signaling, and immune responses [2]. During disease development, complex intracellular signaling pathways regulate an intricate series of events, including resistance to external toxins, cytokine secretion, and pathological phenomena. The cAMP pathway has been implicated in numerous conditions, including inflammation, cancer, myocardial atrophy, asynodia, and depression [2], making it an attractive target for therapeutic intervention. Current FDA-approved drugs that target various components of the cAMP system include β-adrenergic receptor blockers for cardiovascular conditions, PDE3 inhibitors for acute heart failure, and PDE4 inhibitors for inflammatory conditions such as COPD and psoriatic arthritis [3].
The cAMP signaling pathway consists of several core components that work in concert to transmit, amplify, and terminate signals in a highly regulated manner. The architecture of this system enables precise spatial and temporal control over downstream cellular responses, allowing for signal specificity despite using a common second messenger.
Signal Generation: The pathway initiates when extracellular first messengers (hormones, neurotransmitters, or other ligands) bind to specific G protein-coupled receptors (GPCRs) at the cell surface. These receptors are coupled to either stimulatory (Gs) or inhibitory (Gi) heterotrimeric G proteins. Upon ligand binding, Gs-protein-coupled receptors undergo conformational changes that activate Gs proteins, which in turn stimulate adenylyl cyclase (AC) enzymes [3]. Conversely, Gi-protein-coupled receptors inhibit AC activity through their corresponding G proteins, providing a balancing mechanism for cAMP regulation.
cAMP Synthesis and Degradation: Activated AC catalyzes the conversion of adenosine triphosphate (ATP) into cAMP and pyrophosphate. This synthesis is countered by the activity of phosphodiesterases (PDEs), a large superfamily of enzymes that hydrolyze cAMP into inactive 5'-AMP [2]. This balance between synthesis and degradation ensures that cAMP signals are transient and can be precisely controlled in terms of intensity, duration, and localization. The human genome encodes multiple AC and PDE isoforms with distinct tissue distributions and regulatory properties, contributing to the specificity of cAMP responses in different cellular contexts.
Downstream Effectors: cAMP exerts its intracellular effects primarily by binding to and activating several target proteins containing cyclic nucleotide-binding domains:
The following diagram illustrates the core architecture of the cAMP signaling pathway and its key molecular components:
Figure 1: Core cAMP Signaling Pathway Architecture. illustrates the molecular components from signal reception at the membrane to downstream intracellular effects.
Research on cAMP signaling pathways requires detection at various levels, including the second messenger itself, key enzymes, and downstream effectors. Modern approaches have evolved from traditional biochemical assays to sophisticated real-time monitoring in living cells, enabling unprecedented spatial and temporal resolution.
The measurement of intracellular cAMP levels is fundamental to studying this signaling pathway. Several methods have been developed, each with distinct advantages and limitations:
Radioimmunoassay (RIA): Developed in the 1970s, RIA uses a competitive binding reaction between radioisotope-labeled cAMP and unlabeled cAMP from samples for specific antibodies. While characterized by high sensitivity, strong specificity, and low cost, this method raises concerns regarding experimental safety and environmental protection due to radioactive materials [2].
Enzyme-Linked Immunosorbent Assay (ELISA): This non-radioactive alternative is based on immuno-competitive binding technique using horseradish peroxidase (HRP)-labeled cAMP conjugates. The signal is typically generated through the reaction of HRP with tetramethylbenzidine and measured with a multifunctional microplate reader. Sensitivity can be improved through sample acetylation pretreatment, and newer fluorescent/chemiluminescent substrates further enhance detection limits [2].
FRET-Based Biosensors: Fluorescence Resonance Energy Transfer technology enables real-time monitoring of cAMP dynamics in living cells. Genetically encoded biosensors (e.g., CEPAC) display FRET between donor and acceptor fluorophores (e.g., mCerulean and mCitrine). When cAMP binds, conformational changes alter FRET efficiency, allowing kinetic measurements of cAMP fluctuations with high spatiotemporal resolution [1].
LANCE-cAMP Assay: This homogeneous time-resolved fluorescence resonance energy transfer method provides an alternative non-radioactive approach for determining cAMP levels in cell-based systems [2].
HPLC-MS Analysis: High performance liquid chromatography-mass spectrometry combines the separation power of chromatography with the sensitivity of mass spectrometry, allowing precise quantification of cAMP with rapid analysis and amenability to automation [2].
Comprehensive analysis of cAMP signaling requires monitoring downstream effectors and their activation states:
PKA Detection: Methods include reverse transcription-polymerase chain reaction (RT-PCR) for mRNA expression, western blot analysis for protein expression using p-(Ser/Thr) PKA-specific antibodies, and non-radioactive activity assays that utilize biotin-streptavidin binding with fluorescent peptide substrates [2]. HPLC-MS can also measure PKA activity by separating and quantifying phosphorylated and non-phosphorylated substrate peptides.
CREB Phosphorylation Detection: As a key transcription factor downstream of PKA, CREB activation is typically monitored through phosphorylation at Ser133 using phospho-specific antibodies in western blotting or immunofluorescence. The phosphorylation status correlates with transcriptional activation of cAMP-responsive genes [2].
Table 1: Comparison of Major cAMP Detection Methodologies
| Method | Principle | Sensitivity | Throughput | Key Applications |
|---|---|---|---|---|
| Radioimmunoassay (RIA) | Competitive binding with radiolabeled cAMP | High (pmol) | Medium | Early biochemical studies, tissue extracts |
| ELISA | Enzyme-linked immunocompetitive binding | Moderate-high | High | Drug screening, cell population measurements |
| FRET Biosensors | Conformational changes alter energy transfer | Very high (single cell) | Medium | Real-time kinetics, subcellular compartmentalization |
| LANCE-cAMP | Time-resolved FRET | High | High | GPCR drug discovery, high-throughput screening |
| HPLC-MS | Chromatographic separation with mass detection | Very high (fmol) | Low-medium | Absolute quantification, validation studies |
The cAMP signaling pathway represents a major therapeutic target across diverse disease areas, with current drugs targeting various components of this system and ongoing research exploring more selective modulation strategies.
GPCR-Targeted Therapeutics: Many drugs act on G-protein coupled receptors that modulate cAMP levels. β-adrenergic receptor agonists like salbutamol and formoterol form the basis of bronchodilators for asthma treatment by increasing cAMP production [3]. Conversely, β-adrenergic receptor blockers are used for arrhythmias, congestive heart failure, glaucoma, and migraine prophylaxis [3].
Phosphodiesterase Inhibitors: Different PDE isoforms with distinct tissue distributions offer therapeutic targeting opportunities. PDE3 inhibitors (amrinone, milrinone, enoximone, cilostazol) are used for acute heart failure and intermittent claudication [3]. PDE4 inhibitors (apremilast, roflumilast, crisaborole) are approved for psoriatic arthritis, COPD, and atopic dermatitis [3]. The clinical utility of PDE4 inhibitors is limited by side effects including nausea and emesis, highlighting the need for more targeted approaches.
Current research focuses on achieving pathway-specific modulation to reduce off-target effects:
EPAC-Targeted Compounds: Efforts are underway to develop small-molecule regulators of EPAC enzymes to achieve selective modulation of specific cAMP effector pathways independently of PKA. This approach may maintain therapeutic benefits while limiting side effects associated with broader cAMP elevation [3].
Compartmentalized cAMP Signaling: The development of drugs that target specific AC or PDE isoforms, or that influence the spatial organization of cAMP signaling complexes, represents a promising approach to enhance therapeutic specificity. Physical segregation of cAMP pools in distinct subcellular compartments allows for selective activation of different downstream effects [3].
Table 2: Currently Approved Therapeutics Targeting cAMP Signaling Pathways
| Drug Class | Representative Agents | Molecular Target | Therapeutic Applications |
|---|---|---|---|
| β-adrenergic agonists | Salbutamol, Formoterol | β₂-adrenergic receptors | Asthma, bronchodilation |
| β-adrenergic blockers | Propranolol, Timolol | β-adrenergic receptors | Arrhythmias, heart failure, glaucoma, migraine |
| PDE3 inhibitors | Milrinone, Cilostazol | Phosphodiesterase 3 | Acute heart failure, intermittent claudication |
| PDE4 inhibitors | Roflumilast, Apremilast | Phosphodiesterase 4 | COPD, psoriatic arthritis, atopic dermatitis |
| Adenylyl Cyclase Activators | Forskolin (research) | Adenylyl Cyclase | Research tool, potential for various indications |
This section provides detailed methodologies for key experiments investigating cAMP signaling pathways, incorporating both traditional biochemical approaches and modern live-cell imaging techniques.
The following protocol adapts the ELISA method for quantitative cAMP measurement in cell cultures [2]:
Cell Preparation and Treatment: Plate cells in 24-well or 96-well plates at appropriate density and culture until 70-80% confluent. Serum-starve cells for 2-4 hours before experiment to reduce basal activity. Treat cells with experimental compounds (e.g., receptor agonists/antagonists) for predetermined time intervals. Include phosphodiesterase inhibitors (e.g., IBMX) in treatment buffer when measuring cumulative cAMP accumulation.
Cell Lysis and cAMP Extraction: Immediately after treatments, remove stimulation medium and lyse cells with 0.1M HCl or commercial lysis buffer containing protease and phosphodiesterase inhibitors. Alternatively, use ethanol-based extraction for improved recovery. Neutralize acidic lysates before assay to prevent interference with antibody binding.
cAMP ELISA Procedure: Acetylate samples and standards per kit manufacturer recommendations to improve detection sensitivity. Add samples and HRP-conjugated cAMP to antibody-coated wells, incubate 2-3 hours at room temperature with gentle shaking. Wash plates thoroughly to remove unbound components. Add tetramethylbenzidine (TMB) substrate solution, incubate 20-30 minutes until color development, then stop reaction with acid. Measure absorbance at 450nm using a multifunctional microplate reader within 30 minutes. Calculate cAMP concentrations using standard curve generated with known cAMP concentrations.
This protocol outlines real-time cAMP monitoring in living cells expressing FRET-based biosensors [1]:
Biosensor Expression: Transfect cells with plasmid encoding cAMP FRET biosensor (e.g., CEPAC, Epac-based sensors) using appropriate transfection method. Allow 24-48 hours for expression; may require fluorescence-activated cell sorting if stable lines not available. For simultaneous monitoring of multiple signaling pathways, co-transfect with spectrally distinct biosensors (e.g., red and green versions).
Image Acquisition: Plate transfected cells on glass-bottom dishes or plates suitable for microscopy. Acquire images using a confocal microscope or high-content imaging system equipped with appropriate lasers/filters for donor (e.g., CFP/mCerulean, Ex: 430-455nm) and acceptor (e.g., YFP/mCitrine, Ex: 500-520nm) fluorophores. Maintain cells at 37°C and 5% CO₂ during imaging. Set acquisition parameters to minimize photobleaching while ensuring sufficient signal-to-noise ratio.
Data Analysis and Quantification: Calculate FRET ratio (acceptor emission/donor emission) for each time point after background subtraction. Normalize data as F/F₀, where F₀ is baseline ratio before stimulation. Plot normalized ratios over time to visualize cAMP dynamics. For compartmentalized analysis, define regions of interest corresponding to specific subcellular locales (e.g., plasma membrane, cytosol, nucleus).
The following diagram illustrates the experimental workflow for FRET-based cAMP detection:
Figure 2: FRET-Based cAMP Detection Workflow. illustrates the experimental process from biosensor transfection to quantitative analysis of cAMP dynamics.
The cAMP signaling pathway continues to be a vibrant area of research with significant implications for basic science and therapeutic development. While the core components of this system have been established for decades, recent technological advances have revealed unprecedented complexity in its spatial and temporal organization. The development of FRET-based reporters and high-resolution imaging techniques has demonstrated that compartmentalized cAMP signaling allows for specificity in downstream cellular responses, explaining how a universal second messenger can regulate diverse physiological processes [3].
Future research directions will likely focus on leveraging this spatial organization for therapeutic gain. The development of compartment-specific modulators that target distinct pools of cAMP signaling represents a promising approach to enhance drug efficacy while minimizing side effects. Additionally, the continued exploration of PKA-independent effectors like EPAC offers opportunities for more selective intervention in specific disease processes [3]. As our understanding of cAMP signaling networks deepens, particularly through advanced biosensors and systems biology approaches, we can anticipate novel therapeutic strategies that target this fundamental pathway with unprecedented precision.
Table 3: Emerging Research Areas in cAMP Signaling
| Research Focus | Current Challenges | Potential Applications |
|---|---|---|
| Compartmentalized cAMP Signaling | Understanding molecular determinants of signaling microdomains | Tissue-specific drugs with reduced systemic side effects |
| EPAC-Targeted Therapeutics | Developing isoform-specific modulators | Inflammatory diseases, cardiac conditions, metabolic disorders |
| Dual-specificity PDE Inhibitors | Balancing efficacy with toxicity profiles | Multifactorial diseases with complex pathophysiology |
| Circadian Regulation of cAMP | Elucidating temporal control mechanisms | Chronotherapeutic approaches for optimized treatment timing |
| Single-cell cAMP Dynamics | Technical limitations in resolution and throughput | Understanding cellular heterogeneity in disease states |
The purinergic signaling system is a fundamental pathway for extracellular communication, utilizing nucleotides and nucleosides like ATP, ADP, AMP, and adenosine as messenger molecules [1]. When released into the extracellular space, these molecules activate specific families of purinergic receptors on the cell surface to elicit a wide range of physiological responses [1].
The diagram below illustrates this core pathway and its impact on the tumor microenvironment.
Core purinergic pathway and tumor microenvironment impact [2] [1] [3].
Accurate measurement is crucial, as methodological differences cause reported plasma ATP levels to vary from 20 nM to 10,000 nM [1]. The following table summarizes measurements from an optimized HPLC method in healthy and diseased states.
| Compound | Healthy Adults (nM) | Critically Ill Patients (nM) | PitNET Patients (Post-Resection) |
|---|---|---|---|
| ATP | 33 ± 20 [5] [1] | ~200 (6x higher) [5] [1] | Significantly increased [3] |
| ADP | 90 ± 45 [5] [1] | Information Not Specified | Information Not Specified |
| AMP | 100 ± 55 [5] [1] | Information Not Specified | No significant change in hydrolysis [3] |
| Adenosine | 81 ± 51 [5] [1] | Information Not Specified | Information Not Specified |
Key Factors Influencing Measurements:
This detailed protocol ensures accurate determination of ATP, ADP, AMP, and adenosine levels in human blood, based on an optimized HPLC method with fluorescence detection [5] [1].
Key Steps Summary:
The workflow for plasma preparation and stabilization is detailed below.
Plasma sample preparation workflow [1].
Detailed Methodology:
Plasma Collection and Protein Precipitation
Etheno-Derivatization and Delipidation
HPLC Analysis and Detection
Dysregulated purinergic signaling is a hallmark of numerous diseases, making its components attractive therapeutic targets.
This compound (AMP) occupies a crucial position within the complex landscape of neurological development and function, serving both as a fundamental component of cellular energy metabolism and as a precursor to powerful neuromodulatory molecules. This purine nucleoside derivative exists within intricate biochemical networks that connect energy homeostasis with sophisticated signaling systems throughout the central nervous system. The concentration of AMP within neural cells fluctuates dynamically in response to brain activity, reflecting the balance between adenosine triphosphate (ATP) consumption and regeneration cycles that occur continuously within the brain's complex cellular ecosystem.
The significance of AMP extends beyond its role as an energy metabolism intermediate, as it serves as the precursor to adenosine, an endogenous neuromodulator with profound effects on neural development, synaptic plasticity, and overall brain function. Through its conversion to adenosine and the subsequent activation of specific G protein-coupled receptors, AMP indirectly influences diverse neurological processes ranging from neural circuit formation to higher-order cognitive functions. Recent research has illuminated how dysregulation within these purinergic signaling pathways contributes to various neurodevelopmental disorders, positioning the AMP-adenosine axis as a promising target for therapeutic intervention in conditions such as attention deficit hyperactivity disorder (ADHD) and other neurological conditions affecting cognitive development and function.
The purine-based molecules AMP, ATP, and adenosine form an interconnected biochemical triad that plays indispensable roles in neural energy metabolism and signaling:
Table 1: Key Purine Molecules in Neural Energy Metabolism and Signaling
| Molecule | Primary Neural Role | Typical Cellular Concentration | Signaling Function |
|---|---|---|---|
| ATP | Main energy currency | 3-10 mM (astrocytes) [1] | Fast excitatory neurotransmission [2] |
| AMP | Metabolic intermediate | Low (increases during energy consumption) [1] | Precursor to adenosine |
| Adenosine | Neuromodulator | 20-300 nM (physiological), up to 30 μM (stress) [2] | Activates adenosine receptors |
The interconversion of these purine molecules forms critical metabolic nodes in neural energy homeostasis. ATP consumption produces ADP and AMP through various enzymatic reactions, with the adenylate kinase reaction (2ADP ATP + AMP) playing a particularly important role in maintaining energy equilibrium in neural cells. When ATP demand exceeds regeneration capacity, AMP accumulation serves as both a metabolic signal and precursor pool for adenosine production. This adenosine can then be released into the extracellular space, where it functions as a "retaliatory metabolite" that modulates neural activity to match metabolic capacity. [2]
The regeneration of ATP from AMP occurs through both glycolytic and oxidative phosphorylation pathways, with astrocytes demonstrating remarkable metabolic flexibility in their ability to utilize different energy substrates to maintain ATP levels. This metabolic plasticity is essential for supporting the diverse energy-demanding functions of astrocytes, including glutamate recycling, potassium buffering, and maintenance of ion gradients. [1]
Adenosine exerts its neuromodulatory effects through four known G protein-coupled receptor subtypes (A₁, A₂A, A₂B, and A₃) that are differentially expressed throughout the nervous system and exhibit distinct pharmacological profiles: [2]
Table 2: Adenosine Receptor Subtypes in the Nervous System
| Receptor | G Protein Coupling | Primary Neural Expression | Adenosine Affinity | Key Functions |
|---|---|---|---|---|
| A₁ | Gᵢ/o | Cortex, cerebellum, hippocampus [2] | High (nM range) [2] | Neuronal inhibition, neuroprotection |
| A₂A | Gₛ/Gₒₗf | Striatum, nucleus accumbens, olfactory tubercles [2] | High (nM range) [2] | Modulates dopamine signaling, motor control |
| A₂B | Gₛ | Blood vessels, astrocytes [3] [2] | Low (μM range) [2] | Astrocyte metabolic activation, neurovascular coupling |
| A₃ | Gᵢ/o | Various brain regions at low levels [2] | Species-dependent (nM-μM) [2] | Modulatory role in inflammation |
The activation of adenosine receptors triggers distinct intracellular signaling pathways that mediate their diverse neurological effects:
The following diagram illustrates the core adenosine-mediated signaling pathway that activates astrocyte metabolism in response to neuronal activity:
Figure 1: Adenosine-Mediated Metabolic Activation of Astrocytes. Neuronal activity triggers ATP release, which is converted to adenosine that activates astrocytic A₂B receptors, leading to enhanced glucose metabolism and lactate release for neuronal energy support. [3]
Emerging evidence indicates that dysregulation of adenosine signaling contributes to the pathophysiology of attention deficit hyperactivity disorder (ADHD). Genetic studies have identified significant associations between polymorphisms in the ADORA2A gene (encoding the adenosine A₂A receptor) and ADHD traits. The Swedish Child and Adolescent Twin Study found that specific single nucleotide polymorphisms (SNPs) within ADORA2A, particularly rs35320474, remained significantly associated with ADHD traits even after stringent correction for multiple comparisons. Similarly, a study of Korean children with ADHD reported that the rs5751876 TC genotype at the ADORA2A locus was linked to a reduced risk of ADHD. [4]
The interaction between adenosine and dopamine systems represents a key mechanism through which adenosine signaling may influence ADHD-related symptoms. Adenosine A₁ receptors form heteromeric complexes with dopamine D₁ receptors in the striatum, where adenosine binding reduces cAMP production and protein kinase A activity, ultimately suppressing dopaminergic signaling through D₁ receptors. This adenosine-dopamine crosstalk is particularly prominent in striatal neurons, where these receptors jointly regulate PKA activity essential for proper striatal function and motor control. Individuals with ADHD exhibit lower dopamine receptor density in specific brain regions, suggesting a reduced capacity for dopamine to exert its effects, which may be modulated by adenosine signaling pathways. [4]
Adenosine plays a pivotal role in the metabolic coordination between astrocytes and neurons, a process essential for supporting synaptic function, especially during periods of high energy demand. Recent research has identified adenosine acting on astrocytic A₂B receptors as a key mechanism for neuronal activity-dependent metabolic activation of astrocytes. When neurons fire, they release ATP that is rapidly converted to adenosine in the extracellular space. This adenosine then activates A₂B receptors on astrocytes, recruiting the cAMP-PKA signaling pathway and leading to rapid activation of astrocyte glucose metabolism and lactate release. [3]
This adenosine-mediated metabolic signaling is essential for maintaining synaptic function and plasticity, particularly under conditions of high energy demand or reduced energy supply. Experimental mouse models with conditional deletion of the A₂B receptor gene in astrocytes show significant impairments in synaptic plasticity in the hippocampus, severely compromised recognition memory, and disrupted sleep patterns. These findings position the adenosine A₂B receptor as an astrocytic sensor of neuronal activity that helps tune brain energy metabolism to support fundamental neural functions. [3]
Adenosine signaling interacts with multiple neurotransmitter pathways beyond the dopamine system to regulate neural circuit development and function:
Research into AMP and adenosine signaling in neurological contexts employs a diverse array of experimental approaches:
Table 3: Key Experimental Methods for Studying Adenosine Signaling in Neural Systems
| Method Category | Specific Techniques | Key Applications | Technical Considerations |
|---|---|---|---|
| Molecular Biology | qPCR, SNP analysis, scRNA-seq | Gene expression profiling, genetic associations | Requires careful normalization, large sample sizes for genetic studies |
| Live-cell Imaging | Genetically encoded sensors (cAMP, ATP, glucose) | Real-time monitoring of metabolic and signaling dynamics | Sensor specificity and calibration critical |
| Metabolic Analysis | Lactate biosensors, spatial metabolomics, HPLC | Metabolic flux measurements, spatial metabolite distribution | Matrix effects in MSI require internal standards [5] |
| Pharmacological Studies | Receptor agonists/antagonists, channel modulators | Pathway dissection, therapeutic potential | Specificity issues require multiple complementary compounds |
Based on current literature, the following experimental workflow exemplifies a comprehensive approach to studying adenosine-mediated metabolic coupling between neurons and astrocytes:
The adenosine signaling system presents multiple potential therapeutic targets for neurodevelopmental and neurological disorders:
Future research directions include:
The following diagram illustrates the therapeutic targeting of adenosine signaling in neurological disorders:
Figure 2: Therapeutic Targeting of Adenosine Signaling in Neurological Disorders. Different adenosine receptor subtypes represent distinct therapeutic targets for restoring neurological function through neuroprotection, dopamine signaling balance, and enhanced metabolic support. [4] [3] [2]
The role of this compound in neurological development extends far beyond its fundamental position in cellular energy metabolism, encompassing sophisticated signaling pathways that coordinate neural circuit development, refine synaptic function, and integrate brain metabolism with cognitive processes. Through its conversion to adenosine and subsequent activation of specific receptor subtypes, AMP participates in crucial neuromodulatory processes that influence attention, memory, executive function, and overall brain homeostasis.
The degradation of extracellular adenine nucleotides is a sequential process catalyzed by specific membrane-bound or extracellular enzymes. The table below outlines the key ectoenzymes involved.
| Enzyme Name | Common CD Marker | Reaction Catalyzed | Primary Product | Significance / Role |
|---|---|---|---|---|
| Ecto-nucleoside triphosphate diphosphohydrolase 1 | CD39 | ATP → ADP → AMP | AMP | Initiates ATP/ADP inactivation; regulates P2 receptor signaling; anti-thrombotic & anti-inflammatory [1] [2] |
| Ecto-5'-nucleotidase | CD73 | AMP → Adenosine | Adenosine | Key producer of immunosuppressive adenosine; regulates P1 receptor signaling; critical in cancer, CAVD, & inflammation [1] [2] [3] |
| Ecto-adenosine deaminase | - | Adenosine → Inosine | Inosine | Terminates adenosine signaling; associated with CD26; increased activity linked to pro-stenotic milieu in CAVD [1] |
| Alkaline Phosphatase (ALP) | - | Nucleotide dephosphorylation (e.g., ATP/ADP/AMP → Adenosine) | Adenosine | Promotes tissue mineralization; involved in pathological calcification in CAVD [1] |
| Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 | CD203a | Hydrolyzes NAD+ & ADP-ribose to AMP | AMP | Part of an alternative pathway for adenosine production from NAD+, independent of CD39 [3] |
| CD38 | CD38 | NAD+ → ADP-ribose (ADPR) / cyclic ADP-ribose (cADPR) | ADPR / cADPR | Initiates the alternative pathway for adenosine production from NAD+; has immunomodulatory roles [3] |
Beyond the canonical ATP→ADP→AMP→Adenosine pathway, an alternative pathway starts with NAD+ as the initial substrate. This pathway can be significant in specific contexts, such as the tumor microenvironment [3].
Alternative Adenosine Production Pathway from NAD+
To study these pathways in a research setting, here are detailed methodologies for key experiments.
This intact-tissue assay measures enzymatic flux on different surfaces (e.g., aortic vs. ventricular sides of a valve).
This method is suitable for cultured cells, such as the human Jurkat T-cell line.
To test the functional outcome of modulating these pathways, in vivo models can be used.
Understanding these pathways is vital as they are implicated in several key biological and pathological processes.
AMPK is a heterotrimeric complex composed of:
AMP binding to the γ-subunit activates AMPK through three complementary mechanisms, summarized in the table below.
Table 1: Three Mechanisms of AMPK Activation by AMP
| Mechanism | Functional Consequence | Key Structural Determinants |
|---|---|---|
| 1. Allosteric Activation | Directly increases kinase activity ~5-fold [1]. | AMP binding at Site 1 triggers conformational changes, releasing the α-AID from the kinase domain [1]. The α-RIM (Regulatory subunit-Interacting Motif) wraps around the bound nucleotide [1]. |
| 2. Promotion of Phosphorylation | Enhances phosphorylation of Thr-172 by upstream kinases (LKB1/CaMKKβ) [3] [1]. | AMP binding, particularly at Site 3, induces conformational changes. This process is dependent on N-terminal myristoylation of the β-subunit [1] [4]. |
| 3. Protection from Dephosphorylation | Inhibits dephosphorylation of pThr-172 by protein phosphatases (PP2C, PP2A), sustaining AMPK activity [3] [1] [2]. | A conformational change induced by AMP binding makes the pThr-172 site less accessible to phosphatases [2]. |
The following diagram illustrates the integrated process of AMPK activation by energy stress.
Integrated AMPK activation pathway via AMP and upstream regulation.
While both AMP and ADP can bind to the γ-subunit and promote Thr172 phosphorylation and protection, AMP is considered the primary physiological activator [3]. Key distinctions are outlined below.
Table 2: AMP vs. ADP in AMPK Activation
| Feature | AMP | ADP |
|---|---|---|
| Allosteric Activation | Yes, direct allosteric activator [3]. | Yes, but only modest and at physiologically high Mg.ATP²⁻ concentrations [3]. |
| Promotion of Phosphorylation | Yes [3] [1]. | Yes [3]. |
| Protection from Dephosphorylation | Yes [3] [2]. | Yes [3] [2]. |
| Binding Competition | Competes with ATP for binding to Sites 1 & 3 [1]. | Competes with ATP for binding to Sites 1 & 3 [3]. |
| Inhibitory Action | No | At concentrations above activation threshold, competes with ATP at the catalytic site, causing inhibition [3]. |
| Physiological Role | Primary activator in vivo [3]. | Physiological relevance is doubted; may not be a primary signal in vivo [3]. |
Studying AMPK allosteric activation requires a combination of biochemical, structural, and computational methods.
This is the core assay for measuring allosteric activation.
The allosteric regulation of AMPK is a major therapeutic target for metabolic diseases, cancer, and more. Strategies include:
For researchers and drug development professionals, the core principles are:
The PNC serves several vital metabolic functions, especially under conditions of high energy demand.
Studying the PNC and its dynamics requires a combination of enzymatic activity assays, metabolomic profiling, and metabolic flux analysis.
Table 2: Key Experimental Methods for Investigating the PNC
| Methodology | Key Measurable Parameters | Application Example |
|---|
| Enzyme Activity Assays | - AMP deaminase activity (e.g., nmol/mg protein/min) [1].
The following diagram illustrates the core reactions, key enzymes, and interconnected metabolic roles of the purine nucleotide cycle.
The Purine Nucleotide Cycle core pathway. Yellow nodes show the main cycle intermediates; white and green nodes show inputs and outputs.
Dysregulation of the PNC and its associated enzymes is linked to several human diseases, making it a potential target for therapeutic intervention.
Contemporary research focuses on the dynamic assembly of metabolic enzymes into complexes, such as the purinosome, and the application of advanced metabolomic technologies [3].
The AMP signaling pathways, encompassing AMPA-type glutamate receptors and AMP-activated protein kinase (AMPK), represent crucial regulatory systems in neurodevelopmental psychiatric disorders (NPDs). AMPA receptors mediate the majority of fast excitatory neurotransmission in the central nervous system, while AMPK serves as a master cellular energy sensor that coordinates metabolic and synaptic processes. Dysregulation of these systems has been implicated in various NPDs including autism spectrum disorder, intellectual disability, and attention-deficit/hyperactivity disorder. The intersection of these pathways with genetic vulnerabilities represents a growing area of research, with approximately 80% of human genes being brain-expressed and numerous rare genetic variants associated with neuropsychiatric impacts [1]. This technical review comprehensively examines the molecular mechanisms, experimental approaches, and therapeutic targeting of AMP-related pathways in NPDs.
AMPA-type glutamate receptors (AMPARs) are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the mammalian central nervous system. These receptors are crucial for synaptic plasticity, learning, and memory formation. Ampakines are a class of small molecule compounds that function as positive allosteric modulators of AMPARs, binding to the receptor and allosterically enhancing glutamate-elicited currents without activating the receptor directly [2]. These compounds are categorized based on their electrophysiological properties:
The differential effects arise from distinct binding sites and mechanisms of action, with low-impact ampakines showing more favorable safety profiles and reduced seizurogenic potential compared to high-impact compounds [2].
AMPK is a highly conserved heterotrimeric serine/threonine kinase consisting of catalytic α subunits and regulatory β and γ subunits. As a master cellular energy sensor, AMPK activation occurs under conditions of energy depletion through increased AMP:ATP or ADP:ATP ratios [4] [5]. Key activation mechanisms include:
In the central nervous system, AMPK exhibits cell-type-specific expression patterns, with α2 as the dominant catalytic subunit in neurons, while α subunits are generally expressed only in activated astrocytes [5]. AMPK coordinates fundamental neuronal processes including synaptic plasticity, autophagic regulation, and mitochondrial homeostasis [5] [6].
Table 1: Core Components of AMP-Related Signaling Pathways in Neural Cells
| Component | Subtypes | Cellular Expression | Primary Functions |
|---|---|---|---|
| AMPA Receptor | GluA1-GluA4 | Postsynaptic membranes, neurons | Fast excitatory transmission, synaptic plasticity, learning & memory |
| AMPK α subunit | α1, α2 | α2 dominant in neurons; α1 in activated astrocytes | Catalytic kinase activity, nuclear signaling |
| AMPK β subunit | β1, β2 | Neurons and glia (differential expression) | Scaffold, carbohydrate-binding module |
| AMPK γ subunit | γ1, γ2, γ3 | γ1 in neurons, absent in astrocytes | Nucleotide binding (AMP/ADP/ATP) |
The diagram below illustrates the key AMPK signaling pathway and its intersections with neurodevelopmental processes:
Figure 1: AMPK Signaling Pathway in Neurodevelopmental Contexts. AMPK integrates energy and calcium signals to regulate key processes including autophagy, metabolism, and inflammation through phosphorylation of downstream targets.
Low-impact ampakines have demonstrated significant therapeutic potential across multiple NPD models. These compounds enhance excitatory synaptic transmission and improve cognitive and behavioral deficits through several mechanisms:
The therapeutic window of ampakines is particularly important, with newer compounds like CX1763 lacking epileptogenic activity even at doses 150-fold higher than therapeutic levels (1500 mg/kg vs. 10 mg/kg) [2].
AMPK activation plays complex, context-dependent roles in neurological function and represents a promising therapeutic target:
However, the effects of AMPK activation can be disease-stage specific, with potential detrimental effects in advanced neurodegenerative conditions [8] [7].
Table 2: Therapeutic Compounds Targeting AMP-Related Pathways in NPD Models
| Compound | Target | Mechanism | Experimental Evidence | Potential Indications |
|---|---|---|---|---|
| CX1739/CX1837 | AMPA Receptor | Low-impact positive allosteric modulation | Reversed sociability deficits in BTBR mice [3] | Autism, cognitive enhancement |
| CX1942 | AMPA Receptor | Water-soluble prodrug of CX1763 | Reversed opioid-induced respiratory depression; enhanced hippocampal EPSP [2] | ADHD, respiratory depression |
| Metformin | AMPK | LKB1-dependent activation; mitochondrial complex I inhibition | Improved cognitive deficits in diabetic encephalopathy models [7] | Metabolic cognitive impairment |
| AICAR | AMPK | AMP-mimetic (ZMP precursor) | Improved mitochondrial function; reduced neuroinflammation [4] | Metabolic syndrome, neurodegeneration |
| MK-4 (Vitamin K2) | AMPK-FOXO Pathway | Restores cellular ATP levels | Rescued neurological defects in mtDNA mutation models [9] | Mitochondrial disorders |
Comprehensive behavioral phenotyping is essential for evaluating AMP-related therapeutics in NPD models:
Standardized test batteries enable cross-species comparisons and facilitate translation of findings from model systems to clinical applications.
Functional assessment of AMP pathway modulation employs several specialized approaches:
These techniques provide quantitative measures of synaptic strength and neuronal excitability with high temporal resolution.
Mechanistic studies employ a range of biochemical techniques to elucidate AMP pathway functions:
Table 3: Key Experimental Protocols for AMP Pathway Research
| Method | Key Parameters | Applications | Technical Considerations |
|---|---|---|---|
| Synaptic Field Potential Recording | EPSP slope, amplitude, duration | Measure synaptic enhancement by ampakines | In vivo vs. in vitro preparations; stability of recordings |
| Calcium Imaging with GCaMP | ΔF/F, spike amplitude, response kinetics | Neuronal responsiveness to stimuli in live animals | Motion artifacts, expression levels, indicator kinetics |
| AMPK Activity Assays | Thr172 phosphorylation, substrate phosphorylation | Compound screening, pathway analysis | Cell lysis conditions, phosphatase inhibition |
| Behavioral Sociability Test | Time sniffing mouse vs. object, chamber time | Social behavior deficits in autism models | Lighting, habituation, stimulus mouse selection |
| Mitochondrial Function Assays | ATP levels, OCR, membrane potential | Energy metabolism in genetic models | Cell viability, substrate availability, normalization |
The "genetic-diagnosis-first" approach represents a paradigm shift in neurodevelopmental psychiatry, with interdisciplinary clinics like DAGSY (Developmental Assessment of Genetically Susceptible Youth) addressing the emerging needs of children with genetic variants conferring NPD vulnerability [1]. Key aspects include:
This model facilitates research into gene-behavior relationships and enables early intervention for at-risk individuals.
Several significant challenges complicate the development of AMP-targeting therapeutics:
Addressing these challenges requires careful compound optimization and species-specific pharmacokinetic studies.
The AMP signaling pathways represent promising therapeutic targets for neurodevelopmental psychiatric disorders, with both ampakines and AMPK modulators showing preclinical efficacy. Future research directions should prioritize:
The continued development of low-impact ampakines with improved safety profiles and the refined application of AMPK modulators in specific neurodevelopmental contexts hold significant promise for addressing the unmet needs of individuals with genetically mediated NPD vulnerability. Interdisciplinary approaches that bridge basic science, clinical research, and genetic counseling will be essential for translating these discoveries into effective therapies.
Adenosine monophosphate is unequivocally a nucleotide of RNA [1]. The key distinction lies in the sugar component of the nucleotide: RNA contains ribose, while DNA contains deoxyribose. AMP, which incorporates a ribose sugar, is therefore a monomeric unit used in the synthesis of RNA [2] [3]. When RNA is broken down within living systems, one of the resulting nucleoside monophosphates is AMP [2] [4].
Beyond its role as an RNA building block, AMP is involved in several dynamic cellular processes.
AMP is interconvertible with adenosine diphosphate (ADP) and adenosine triphosphate (ATP), the primary energy currency of the cell [2] [5]. The enzyme AMP-activated protein kinase (AMPK) acts as a master metabolic switch, sensing the cellular energy status by monitoring the ratios of AMP:ATP [2] [6]. When energy is low (high AMP, low ATP), AMPK activates catabolic pathways to generate more ATP and inhibits energy-consuming anabolic pathways [2].
Adenylate cyclase converts ATP into cyclic AMP (cAMP), a crucial second messenger [2] [7] [8]. cAMP activates protein kinase A (PKA) and other effectors, leading to a cascade of phosphorylation events that regulate processes like gene transcription, metabolism, and neural signaling [7] [8]. The pathway is terminated when phosphodiesterases (PDEs) hydrolyze cAMP into inactive 5'-AMP [7] [8].
Figure 1: The cAMP signaling pathway, showing activation of PKA and termination by PDE.
Protein AMPylation is a post-translational modification where an AMP molecule is covalently linked to a protein substrate, altering its function [9]. This process, catalyzed by enzymes called AMPylases, is an emerging field with roles in cellular metabolism and disease pathology. For instance, the mitochondrial AMPylase Selenoprotein O (SelO) regulates metabolic flux by modifying proteins like glutamate dehydrogenase [9].
Accurately detecting and quantifying AMP and its derivatives is fundamental to biochemical research. The following table outlines common methodologies.
| Target | Method | Key Principle / Application |
|---|---|---|
| cAMP | Enzyme-Linked Immunosorbent Assay (ELISA) [7] | Competitive binding assay using anti-cAMP antibodies; commonly used for quantification in biological samples. |
| Time-Resolved Fluorescence (e.g., LANCE) [7] | Homogeneous FRET-based assay for high-throughput screening of intracellular cAMP levels. | |
| HPLC-MS [7] | High separation and sensitivity for precise detection and quantification. | |
| PKA Activity | Non-Radioactive Kinase Assay [7] | Uses biotin-streptavidin binding and fluorescent peptide substrates to safely measure kinase activity. |
| Western Blot [7] | Detects protein expression and phosphorylation status of PKA using specific antibodies. | |
| AMPylated Proteins | hinT-Based Enrichment [9] | Uses a mutated nucleotide-binding protein (hinT H101N) with high affinity for AMP to isolate and identify AMPylated substrates from cell lysates. |
| Chemical Proteomics [9] | Uses cell-permeable ATP analogs (e.g., N6-propargyl adenosine) for click chemistry-based tagging and enrichment of AMPylated proteins. |
Modulating pathways involving AMP and its derivatives is a significant strategy in drug development.
AMP-activated protein kinase (AMPK) serves as a master regulator of cellular energy homeostasis and has emerged as a promising therapeutic target for multiple metabolic disorders, aging-related conditions, and cancer. AMPK functions as a highly conserved energy sensor that activates under conditions of energy depletion, typically when intracellular ATP levels decrease and AMP/ADP levels rise. This heterotrimeric enzyme complex consists of three subunits: a catalytic α subunit, a scaffold β subunit, and a regulatory γ subunit, with multiple isoforms encoded by distinct genes (α1, α2; β1, β2; γ1, γ2, γ3) that assemble into 12 possible heterotrimeric combinations [1] [2]. The distinct expression patterns of these isoforms across tissues and their functional specializations have important implications for drug development, particularly for tissue-specific therapeutic applications [3].
The therapeutic interest in AMPK stems from its central role in coordinating metabolic pathways. When activated, AMPK promotes catabolic processes such as fatty acid oxidation, glycolysis, and autophagy to generate ATP, while simultaneously inhibiting anabolic pathways including gluconeogenesis, lipid synthesis, and protein synthesis that consume ATP [1] [2]. This dual function makes AMPK activation particularly attractive for treating type 2 diabetes, obesity, metabolic syndrome, and other conditions characterized by metabolic dysregulation. Additionally, AMPK's ability to inhibit the mTOR pathway and its emerging roles in cellular processes including autophagy, mitochondrial biogenesis, and cell polarity have expanded its potential therapeutic applications to cancer and neurodegenerative disorders [1].
AMPK can be activated through several distinct molecular mechanisms, which can be exploited for therapeutic intervention:
Allosteric activation by nucleotides: AMP and ADP binding to the γ subunit induces conformational changes that activate AMPK and protect against dephosphorylation of the critical Thr172 residue in the activation loop of the α subunit [1] [4]. This represents the physiological activation mechanism in response to energy stress.
Direct small molecule activators: Compounds such as A-769662, 991, and PF-06409577 bind to the allosteric drug and metabolite (ADaM) site located at the interface between the kinase domain of the α subunit and the carbohydrate-binding module (CBM) of the β subunit [4] [5]. This binding stabilizes the interaction between these domains and promotes the active conformation of AMPK.
Indirect activators: Molecules like metformin and phenformin inhibit mitochondrial respiratory chain complex I, thereby increasing the AMP:ATP ratio and activating AMPK through the physiological nucleotide-sensing mechanism [1]. Other indirect approaches include activation of upstream kinases such as LKB1 and CaMKKβ that phosphorylate Thr172 [1] [2].
The ADaM site has emerged as a particularly attractive target for direct activators due to its specificity and the potential for developing isoform-selective compounds, especially those favoring β1-containing complexes that predominate in tissues like kidney [3] [4].
The virtual screening workflow for identifying novel AMPK activators integrates computational and experimental approaches in a sequential manner, as illustrated below:
Figure 1: Comprehensive Virtual Screening Workflow for AMPK Activator Discovery
Structure-based virtual screening utilizes three-dimensional structural information of the AMPK protein to identify potential activators. The following protocol outlines the key steps for structure-based screening targeting the ADaM site:
Protein Structure Preparation:
Molecular Docking Parameters:
Compound Library Preparation:
Virtual Screening Execution:
Table 1: Key Parameters for Structure-Based Virtual Screening of AMPK Activators
| Parameter | Specification | Rationale |
|---|---|---|
| AMPK Structure | PDB IDs: 4CFE, 5KQ5, 4CFF | Complete structures with resolved ADaM site [4] [6] |
| Binding Site | Sphere radius: 9.0 Å centered on compound 991 | Covers entire ADaM site interface [6] |
| Docking Software | Surflex-Dock or CDOCKER | Validated for AMPK activator screening [3] [6] |
| Validation RMSD | <1.0 Å | Ensures reproducibility of docking poses [3] |
| Compound Library | 1,000,000+ compounds (e.g., ChemDiv database) | Maximizes chemical diversity [3] |
| Critical Interactions | Hydrogen bonds with Lys-29, Lys-31, Asp-88 | Key interactions for ADaM site binding [4] |
For scenarios where high-quality structural information is limited, ligand-based virtual screening methods provide valuable alternative approaches:
Pharmacophore Model Development:
Machine Learning-Based Screening:
Table 2: Performance Comparison of Machine Learning Models for AMPK Activator Prediction
| Model | Training Accuracy (%) | Test Accuracy (%) | Sensitivity (%) | Specificity (%) | AUC |
|---|---|---|---|---|---|
| Random Forest (RFC) | 91.6 | 92.6 | 91.2 | 94.0 | 0.968 |
| Support Vector Machine (SVM-C) | 91.0 | 93.0 | 93.5 | 92.4 | 0.962 |
| Stochastic Gradient Boosting (SGB) | 91.3 | 93.0 | 92.0 | 94.0 | 0.968 |
| Deep Neural Network (DNN) | 91.6 | 90.6 | 90.2 | 91.1 | 0.970 |
| Logistic Regression (LRC) | 90.8 | 91.0 | 97.4 | 94.8 | 0.948 |
The structural characteristics of AMPK activators identified through these approaches typically include higher numbers of aromatic atoms and bonds, increased nitrogen atoms, higher lipophilicity, and lower molecular weight compared to inactive compounds [7]. These features can guide initial compound selection before detailed virtual screening.
The following protocol describes the use of commercial AMPK kinase assay kits for high-throughput screening of potential activators identified through virtual screening:
Kit Components and Reagents:
Assay Procedure:
Data Analysis:
This protocol enables rapid screening of 100-1000 compounds per week, depending on automation level, and provides initial activity data for prioritization of hit compounds.
To confirm activity in a cellular context, implement the following protocol using hepatocyte or skeletal muscle cell models:
Cell Culture and Treatment:
Immunoblot Analysis:
Functional Assays:
The cellular activation assays provide critical information about compound permeability, potential cytotoxicity, and functional consequences of AMPK activation in relevant physiological contexts.
The development of isoform-selective AMPK activators represents an emerging frontier with potential for enhanced therapeutic specificity and reduced side effects. The following specialized approaches facilitate isoform-selective screening:
β1-Selective Activator Screening:
Evaluation of Selectivity Profiles:
The development of β1-selective activators holds particular promise for treating diabetic nephropathy, as β1 is the predominant subunit in kidney tissue [3].
Natural products represent a rich source of novel AMPK activators with diverse chemical scaffolds. The following protocol adapts virtual screening for natural product libraries:
Library Preparation:
Integrated Screening Approach:
This approach has successfully identified natural AMPK activators including (-)-catechin and licochalcone A from traditional Chinese herbs, demonstrating the utility of virtual screening for natural product discovery [6].
The integration of virtual screening methodologies with robust experimental validation protocols provides a powerful framework for identifying novel AMPK activators with therapeutic potential. The success of this approach is demonstrated by the growing number of direct AMPK activators discovered through these methods, including compound 991 derivatives and natural products like (-)-catechin [9] [6]. As structural information expands and machine learning algorithms become more sophisticated, virtual screening protocols will continue to increase in accuracy and efficiency.
Future developments in AMPK activator screening will likely focus on enhancing isoform selectivity, improving compound pharmacokinetic properties, and targeting specific tissue distributions. The continued integration of computational and experimental approaches will accelerate the discovery of novel therapeutic agents targeting AMPK for metabolic disorders, cancer, and aging-related conditions.
Adenosine monophosphate (AMP) serves as a critical regulatory metabolite in muscle biochemistry, with demonstrated efficacy in dissociating actomyosin complexes. This phenomenon has significant implications for both basic research understanding of muscle contraction dynamics and practical applications in food science and drug development. The mechanism involves AMP's ability to bind to myosin at nucleotide-binding sites, inducing conformational changes that reduce actin-binding affinity. Research indicates this process occurs through structural transitions in key myosin domains, including the P-loop, switch regions, and relay helices, which collectively contribute to the dissociation of actomyosin into its constituent components: myosin and actin.
The cooperative function of myosin's two heads appears crucial to this process. Studies using heavy meromyosin (HMM) demonstrate that while myosin has two ATP-binding heads, the binding of a single nucleotide molecule can sufficiently decrease HMM's affinity for F-actin, suggesting allosteric communication between the heads [1]. This cooperative mechanism enables AMP to function as a low-affinity dissociating agent compared to ATP, yet with sufficient potency to induce significant structural changes in the actomyosin complex under appropriate conditions. Understanding this mechanism provides the foundation for developing applications across multiple fields including meat tenderization, in vitro motility assays, and muscle physiology research.
Groundbreaking research demonstrated that AMP treatment significantly improves meat tenderness in a concentration-dependent manner. Duck breast muscle treated with 0-40 mmol L⁻¹ AMP at 5°C for 10 hours showed substantial changes in multiple physicochemical parameters [2]. The most pronounced effects were observed between 20-40 mmol L⁻¹ concentrations, establishing the optimal working range for practical applications.
Table 1: Concentration-Dependent Effects of AMP on Duck Breast Meat Quality Parameters
| AMP Concentration (mmol L⁻¹) | Shear Force Reduction (%) | Cooking Loss Reduction (%) | pH Increase | Water Content Increase (%) | Myofibril Fragmentation Index Increase |
|---|---|---|---|---|---|
| 10 | ~15% | ~8% | +0.15 | ~3% | ~12% |
| 20 | ~32% | ~18% | +0.28 | ~7% | ~25% |
| 30 | ~45% | ~24% | +0.35 | ~9% | ~38% |
| 40 | ~51% | ~29% | +0.41 | ~12% | ~47% |
Beyond tenderization metrics, AMP treatment induced significant ultrastructural modifications in muscle tissue. Histological analysis revealed increased sarcomere length and reduced fiber diameter, alongside restrained muscle shrinkage in both transverse and longitudinal directions [2]. These structural changes correlate with improved tenderness and water-holding capacity.
The biochemical basis for these effects involves AMP-promoted dissociation of actomyosin complexes and disruption of Z-lines in the myofibrillar structure [2]. Concurrently, researchers observed significant increases in inosine monophosphate (IMP) and ammonia content, suggesting potential conversion of AMP through biochemical pathways that may contribute to flavor enhancement in treated meat products. No significant changes were observed in most free amino acid content or color parameters (a* value), indicating AMP's specific action on structural rather than general proteolytic pathways.
Table 2: Effects of 30 mmol L⁻¹ AMP on Structural and Flavor-Related Parameters
| Parameter | Change | Significance |
|---|---|---|
| Actomyosin Dissociation | ↑ 62% | p < 0.05 |
| Sarcomere Length | ↑ 28% | p < 0.05 |
| Fiber Diameter | ↓ 18% | p < 0.05 |
| IMP Content | ↑ 53% | p < 0.05 |
| Ammonia Content | ↑ 41% | p < 0.05 |
| L* Value (Lightness) | ↓ 12% | p < 0.05 |
| b* Value (Yellowness) | ↓ 9% | p < 0.05 |
| a* Value (Redness) | No change | p > 0.05 |
| Free Amino Acids (Total) | No change | p > 0.05 |
Purpose: To evaluate AMP-mediated actomyosin dissociation in muscle tissue for tenderization research.
Materials:
Procedure:
Purpose: To study actomyosin function and dissociation in motility assays with prolonged functionality.
Materials:
Procedure:
Successful implementation of AMP-mediated actomyosin dissociation requires careful attention to several critical parameters that significantly influence experimental outcomes:
Temperature Control: Maintain consistent low temperatures (4-5°C) during meat treatment applications to prevent microbial growth while allowing sufficient biochemical activity. For in vitro assays, room temperature (21-26°C) is generally optimal for motility studies [3].
pH Stability: AMP treatment increases muscle pH approximately 0.3-0.4 units at optimal concentrations [2]. Implement effective oxygen scavenging systems (e.g., glucose oxidase-catalase-glucose) in prolonged assays to prevent acidification from dissolved CO₂, which can degrade motility performance over time [3].
Ionic Strength: Use moderate ionic strength buffers (40-50 mmol L⁻¹) for optimal actomyosin interactions. Excess salt may promote non-specific dissociation, while insufficient ionic strength reduces physiological relevance.
Temporal Considerations: Maximum effects in meat tenderization require extended incubation (8-10 hours), while in vitro motility observations typically span minutes to hours. For prolonged assays, implement regular solution exchange (every 30 minutes) with carefully degassed buffers to maintain performance [3].
Table 3: Troubleshooting Common Issues in AMP-Mediated Actomyosin Dissociation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Inconsistent tenderization | Variable sample geometry, inadequate AMP penetration | Standardize sample size, increase incubation time, ensure proper agitation |
| Reduced motility over time | Solution acidification, actin filament depletion, HMM denaturation | Implement oxygen scavenging, exchange solutions regularly, add fresh actin filaments |
| Poor dissociation effects | AMP degradation, incorrect concentration, suboptimal pH | Prepare fresh AMP solutions, verify concentration, adjust pH to 7.0-7.4 |
| High background in assays | Non-specific binding, fluorescent debris | Optimize blocking conditions, include BSA, ultracentrifuge reagents before use |
The implications of AMP-mediated actomyosin dissociation extend across multiple fields, offering novel approaches to both basic research and industrial processes:
Meat Science Applications: AMP treatment provides a biochemical intervention for improving meat tenderness without compromising other quality parameters. The significant reductions in shear force (up to 51%) and cooking loss (up to 29%) demonstrate potential for commercial applications, particularly in poultry and potentially other meat products [2].
Drug Discovery Platforms: AMP-mediated dissociation can be integrated into high-throughput screening platforms for identifying compounds that modulate actomyosin interactions. The cAMP efflux assay described in [4] demonstrates the potential for adapting nucleotide-based assays to identify inhibitors of cellular transport mechanisms relevant to cancer therapy.
Nanotechnological Applications: Actomyosin systems serve as molecular motors in lab-on-a-chip devices for biosensing, nanoseparation, and network-based biocomputation. The prolonged functionality achieved through optimized protocols including AMP regulation enables more sustainable nanodevices [3].
Muscle Physiology Research: AMP provides a tool for investigating fundamental aspects of muscle contraction mechanisms, particularly the cooperative function of myosin's two heads and allosteric regulation of actomyosin interactions [1].
The following diagram illustrates the integration of AMP-mediated actomyosin dissociation into a comprehensive experimental workflow:
Diagram 1: Comprehensive workflow for AMP-mediated actomyosin dissociation studies integrating preparation, treatment, and analysis phases.
AMP-mediated actomyosin dissociation represents a versatile biochemical tool with demonstrated efficacy across multiple applications. The concentration-dependent effects on meat tenderization parameters and the ability to modulate in vitro motility assay performance highlight its practical utility in both research and industrial settings. The detailed protocols provided herein enable researchers to implement these techniques with appropriate considerations for optimization and troubleshooting. Future applications may expand into drug discovery platforms targeting myosin-related pathologies and nanobiotechnology systems utilizing actomyosin motility for molecular transport and computation.
Adenosine 5'-monophosphate (AMP) has emerged as a highly effective biochemical intervention for postmortem meat tenderization across various species including duck, chicken, and beef. As a naturally occurring nucleotide involved in cellular energy metabolism, AMP offers significant advantages for meat quality improvement through multiple biochemical pathways. Research demonstrates that AMP induces actomyosin dissociation—separating the actin-myosin complex that contributes to muscle toughness—while simultaneously modulating energy metabolism pathways through activation of AMP-activated protein kinase (AMPK). These mechanisms work synergistically to degrade structural proteins, fragment myofibrils, and ultimately improve meat tenderness parameters as measured by Warner-Bratzler shear force reduction. The efficacy of AMP tenderization is highly dependent on optimization of concentration, temperature, marination time, and complementary ingredients such as sodium chloride, necessitating systematic approaches like Response Surface Methodology (RSM) for parameter optimization [1] [2].
The application of AMP as a tenderizing agent aligns with consumer preferences for clean-label ingredients while addressing significant economic challenges associated with tough meat textures in poultry and beef products. Particularly for problematic meats like chicken wooden breast (CWB)—characterized by pale color, firm texture, and reduced water-holding capacity—AMP treatment presents a promising solution to upgrade meat quality and enhance consumer acceptance. This document provides comprehensive application notes and detailed experimental protocols to facilitate implementation of AMP-mediated tenderization in research and industrial settings, with specific optimization parameters for different meat types [2] [3].
The tenderization effect of AMP operates through three primary biochemical mechanisms that target different structural components of muscle tissue:
Actomyosin Dissociation: AMP directly promotes the dissociation of actomyosin complexes into separate actin and myosin components, reducing the structural integrity of myofibrillar networks. This dissociation decreases muscle fiber rigidity and contributes significantly to tenderization. Studies demonstrate that AMP treatment increases myofibrillar fragmentation index (MFI) by approximately 25-40% compared to untreated controls, indicating substantial structural modification of muscle proteins [1] [2].
AMPK Signaling Activation: AMP functions as a key activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. During postmortem maturation, AMP accumulation increases the AMP/ATP ratio, activating AMPK which subsequently phosphorylates downstream targets involved in glycolysis and protein degradation. Research shows that AMPK activation peaks at approximately 6 hours postmortem, coinciding with the initiation of tenderization processes. This pathway is particularly significant in beef, where AMPK activation correlates with reduced shear force values and improved tenderness parameters [4] [5].
Caspase-Mediated Apoptosis: AMP enhances caspase-3 activity through AMPK activation, initiating apoptotic pathways that degrade key structural proteins including titin, nebulin, and troponin-T. This proteolytic activity fragments myofibrils at specific locations, particularly at the Z-discs, contributing to the tenderization process. The apoptotic pathway is complemented by the calpain system, which remains active during postmortem aging and synergizes with caspase-mediated proteolysis [2] [3].
Table 1: Key Biochemical Pathways in AMP-Mediated Tenderization
| Pathway | Key Components | Primary Actions | Impact on Tenderness |
|---|---|---|---|
| Actomyosin Dissociation | AMP, Actin, Myosin | Dissociation of actomyosin complex | Reduced myofibrillar rigidity |
| AMPK Signaling | AMPK, LKB1, SIRT1 | Energy metabolism regulation, Enhanced proteolysis | Significant shear force reduction |
| Apoptotic Pathway | Caspase-3, Calpains | Structural protein degradation | Myofibril fragmentation, Z-disc disruption |
The efficacy of AMP tenderization can be significantly enhanced through combination with complementary treatments:
Ultrasound-Assisted AMP Delivery: Ultrasound application creates cavitation effects that disrupt muscle structure and facilitate AMP penetration into deeper tissue layers. The combined treatment of ultrasound and AMP reduces shear force by an additional 15-20% compared to AMP treatment alone, with scanning electron microscopy revealing extensive muscle fiber separation and connective tissue degradation [2].
Sodium Chloride Synergism: Sodium chloride enhances AMP effectiveness through multiple mechanisms, including inhibition of adenosine deaminase (AMPD)—which prevents AMP degradation—and osmotic disruption of muscle structure that facilitates AMP penetration. Optimal NaCl concentrations of 3.5-4.0% significantly improve tenderization efficacy across species [1].
Nitric Oxide (NO) Signaling Interplay: The NO pathway interacts with AMPK signaling through cGMP-mediated activation, creating a positive feedback loop that enhances tenderization. Inhibition of nitric oxide synthase (NOS) with L-NAME reduces AMPK activity and results in higher shear force values, demonstrating the interrelationship between these pathways [4].
Extensive research has identified optimal AMP tenderization parameters that vary significantly between species and muscle types:
Table 2: Optimized AMP Tenderization Conditions by Species
| Species | Optimal AMP Concentration | NaCl Concentration | Temperature | Time | Shear Force Reduction |
|---|---|---|---|---|---|
| Duck Breast | 13.83 mmol/L | 3.99 g/100 g | 15.32°C | 8 h | 25-30% [1] [6] |
| Chicken Wooden Breast | 32 mmol/L | 5% (in curing solution) | 4°C | 30 min (with ultrasound) | 20-25% [2] |
| Beef (Postmortem) | Endogenous activation | Not required | 4°C | 48-72 h | 15-20% [4] |
| Yak Meat | NAD+ (100 μmol/L) | Not required | 4°C | 120-168 h | Significant improvement [5] |
Response Surface Methodology (RSM) with Box-Behnken designs has been successfully employed to optimize multiple parameters simultaneously for duck breast tenderization. This statistical approach identifies interactive effects between variables that would not be apparent in single-factor experiments. For duck breast, the model determined that NaCl concentration and temperature exhibit significant interactive effects on tenderness, with middle ranges (approximately 4% NaCl and 15°C) providing optimal results. The regression models developed through RSM typically exhibit high coefficients of determination (R² > 0.85), confirming their predictive reliability for industrial application [1].
The optimization process follows a systematic approach:
This protocol outlines the standardized procedure for AMP-mediated tenderization of duck and chicken breast, optimized through RSM [1] [2]:
Standardized methods for evaluating tenderization efficacy:
The following Graphviz diagram illustrates the key biochemical pathways through which AMP enhances meat tenderness during postmortem storage:
Diagram 1: AMPK Signaling Pathway in Postmortem Tenderization - This diagram illustrates how AMP activates tenderization through multiple interconnected biochemical pathways, including AMPK activation, SIRT1 signaling, and caspase-3 mediated proteolysis.
The following Graphviz diagram outlines the comprehensive experimental workflow for optimizing and evaluating AMP-mediated meat tenderization:
Diagram 2: Experimental Workflow for AMP Tenderization - This workflow outlines the systematic process from sample preparation through optimization to comprehensive quality assessment, including both fundamental treatments and advanced ultrasound applications.
Successful implementation of AMP tenderization requires addressing several technical challenges:
AMP Degradation: Adenosine deaminase (AMPD) present in muscle tissue can convert AMP to IMP, reducing tenderization efficacy. This can be mitigated through:
Inconsistent Penetration: Uneven distribution of AMP through muscle tissue leads to inconsistent tenderization. Solutions include:
Species-Specific Variability: Response to AMP treatment varies significantly between species:
For scale-up to industrial production, several factors require special consideration:
AMP-mediated tenderization represents a highly effective biochemical approach for improving meat quality across multiple species. Through optimized application parameters established via Response Surface Methodology, AMP treatment achieves significant tenderness improvements—typically 20-30% reduction in shear force values—through complementary mechanisms including actomyosin dissociation, AMPK signaling activation, and enhanced proteolysis. The combination of AMP with ultrasound technology and sodium chloride further enhances efficacy, particularly for challenging materials like chicken wooden breast.
Future research directions should focus on:
The protocols outlined in this document provide researchers and industry professionals with comprehensive methodologies for implementing and optimizing AMP-mediated tenderization, supported by mechanistic understanding and practical troubleshooting guidance [1] [2] [3].
Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is particularly valuable when you want to model problems with multiple influencing factors and their complex interactions to find the optimal conditions for your desired outcomes [1] [2].
For AMP research, RSM moves beyond traditional one-factor-at-a-time experiments, allowing you to efficiently understand how variables like pH, temperature, and ionic strength interact to influence critical responses such as antimicrobial efficacy, yield, and stability. The core objective is to build an empirical model that approximates the relationship between your input factors and the response, which can then be used to navigate the experimental space toward an optimum [1].
Before designing experiments, it's crucial to understand the core concepts and choose an appropriate design.
The choice of design depends on your goals, the number of factors, and the resources available. Below is a comparison of the most common designs used in RSM:
| Design Type | Key Characteristics | Best Use Cases | Minimum Number of Experimental Runs (for 3 factors) |
|---|
| Central Composite Design (CCD) [1] [3] | - Comprises a factorial or fractional factorial design, axial (star) points, and center points.
The following workflow outlines the step-by-step process for implementing RSM, from problem definition to validation. This systematic approach ensures a rigorous and effective optimization.
Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε
where Y is the predicted response, β₀ is a constant, βᵢ are linear coefficients, βᵢᵢ are quadratic coefficients, and βᵢⱼ are interaction coefficients [1] [2].When applying RSM to AMPs, you will work with specific factors and responses. The analysis leads to actionable visualizations.
| Category | Parameter | Typical Ranges / Levels | Measured Response |
|---|---|---|---|
| Factors (Input Variables) | Peptide Concentration | 1 - 50 µM (coded as -1 to +1) | - |
| pH of Medium | 5.0 - 8.0 | - | |
| Incubation Temperature | 25°C - 40°C | - | |
| Ionic Strength | 0 - 150 mM NaCl | - | |
| Responses (Output Variables) | Antimicrobial Efficacy | - | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Peptide Yield | - | Percentage Yield (%) | |
| Cytotoxicity | - | Hemolytic Activity (%) |
After model validation, the 3D response surface and 2D contour plots become your primary tools for interpretation. The contour plot below illustrates a hypothetical optimization for AMP efficacy.
RSM can be integrated with more sophisticated techniques to address complex challenges in AMP development.
Response Surface Methodology provides a structured, efficient, and powerful framework for optimizing complex biological systems like Antimicrobial Peptide treatments. By following the detailed protocols and leveraging the visualization techniques outlined in this document, researchers can systematically move from initial screening to validated optimal conditions, accelerating the development of effective and stable AMP-based therapies.
Cyclic adenosine 3',5'-monophosphate (cAMP) serves as a fundamental second messenger in numerous intracellular signaling pathways across diverse organisms, from bacteria to humans. This ubiquitous molecule plays critical regulatory roles in various physiological processes including metabolism, gene expression, and cellular differentiation. [1] [2] In microbial systems, cAMP functions as a key regulator of carbon catabolite repression and virulence gene expression in pathogenic bacteria. [1] The pharmacological importance of cAMP has driven significant interest in its production, as it demonstrates multiple therapeutic effects such as smooth muscle relaxation, vasodilation, improved liver function, and promotion of nerve regeneration. [3]
Industrial production of cAMP can be achieved through chemical synthesis, enzymatic conversion, or microbial fermentation. Among these, fermentation processes offer distinct advantages including sustainability and cost-effectiveness when utilizing renewable carbon sources. [3] However, achieving high yields in fermentation requires sophisticated optimization strategies addressing strain improvement, medium formulation, and process parameters. This application note provides comprehensive protocols and data for maximizing cAMP production through systematic fermentation optimization, incorporating both traditional and advanced statistical approaches supported by recent research findings.
Bacterial strains belonging to the genera Microbacterium and Arthrobacter have demonstrated exceptional capabilities for cAMP production. Microbacterium sp. no. 205 has been extensively studied and optimized for high-yield cAMP fermentation. [4] Similarly, Arthrobacter A302 has shown remarkable productivity, particularly when metabolic engineering strategies are applied. [3] These strains possess the essential enzymatic machinery for cAMP biosynthesis, including adenylate cyclase, which converts ATP to cAMP, and the purine biosynthesis pathway that generates the precursor molecules.
When selecting production strains, consider critical characteristics such as genetic stability, growth rate, tolerance to metabolic intermediates, and absence of cAMP-degrading phosphodiesterases. Wild-type isolates often require strain improvement through random mutagenesis or targeted genetic engineering to eliminate feedback inhibition mechanisms and enhance precursor flux. For instance, engineered strains with modulated enzymatic activities in glycolytic and pentose phosphate pathways have demonstrated significantly improved cAMP yields. [3]
The basal medium for cAMP production should contain carbon sources, nitrogen sources, and essential minerals balanced to support both biomass formation and cAMP synthesis. Through systematic optimization using response surface methodology, researchers have identified optimal concentrations of key components for Microbacterium sp. no. 205. [4]
Table 1: Optimized Medium Composition for cAMP Production by Microbacterium sp. no. 205
| Component | Concentration (g/L) | Function |
|---|---|---|
| K₂HPO₄ | 12.78 | Phosphorus source, pH buffer |
| MgSO₄ | 3.53 | Enzyme cofactor |
| NaF | 0.18 | Glycolysis inhibitor |
| Glucose | 20.0 | Carbon source |
| Yeast Extract | 5.0 | Nitrogen/vitamin source |
| (NH₄)₂SO₄ | 1.5 | Nitrogen source |
The critical components significantly influencing cAMP production include K₂HPO₄, MgSO₄, and NaF. [4] The phosphate source serves dual functions as a macronutrient and pH buffer, while magnesium acts as an essential cofactor for numerous enzymatic reactions. Sodium fluoride plays a strategic role as a specific inhibitor of glycolytic enzymes, redirecting metabolic flux toward the pentose phosphate pathway and purine biosynthesis. [3]
The One-Factor-at-a-Time (OFAT) approach provides initial optimization but fails to account for component interactions. [5] For comprehensive optimization, Response Surface Methodology (RSM) with a Central Composite Design (CCD) offers superior results by modeling quadratic responses and identifying optimal concentration ranges. [4] [5]
The implementation protocol begins with Plackett-Burman design to screen significant factors, followed by steepest ascent experiments to approach the optimal region, and culminates with CCD to precisely locate optimum concentrations. [4] [5] Validation experiments should confirm model adequacy, with reported optimizations achieving 1.8-fold increases in cAMP concentration compared to non-optimized basal media. [4]
The metabolic pathway for cAMP synthesis intersects central carbon metabolism and purine biosynthesis (Figure 1). Glucose enters the cell and is processed through glycolysis (EMP pathway) and the pentose phosphate pathway (HMP). The HMP pathway generates ribose-5-phosphate, a crucial precursor for 5-phosphoribosyl-1-pyrophosphate (PRPP) synthesis. [3] The purine biosynthesis pathway then utilizes PRPP to form the adenine ring structure, ultimately producing ATP, which is converted to cAMP by adenylate cyclase.
Figure 1: Metabolic Pathway for cAMP Biosynthesis in Bacterial Systems
A primary challenge in cAMP fermentation is carbon overflow toward organic acid formation, which reduces carbon efficiency and inhibits cell growth. [3] Successful optimization requires strategic redistribution of metabolic flux by:
Sodium fluoride has been identified as an effective glycolytic inhibitor that significantly reduces organic acid production. Studies with Arthrobacter A302 demonstrate that NaF addition decreases lactic acid, α-ketoglutarate, and citric acid concentrations by 77%, 86%, and 76% respectively. [3] Concurrently, specific activities of glycolytic enzymes (GAPDH, PFK, PYK) decrease by 46-66%, while G6PDH activity in the pentose phosphate pathway increases by 100%. [3]
Table 2: Metabolic Engineering Strategies for Enhanced cAMP Production
| Strategy | Intervention | Effect on Metabolism | Impact on cAMP Yield |
|---|---|---|---|
| Glycolysis inhibition | Sodium fluoride (0.18 g/L) | 66% reduction in GAPDH activity, 100% increase in G6PDH activity | 3.5-fold increase |
| Purine precursor supplementation | Hypoxanthine (25 mmol/L) | Bypasses PRPP amidotransferase regulation | 8.5-fold increase |
| Combined approach | Hypoxanthine + NaF | Redirects carbon flux to HMP, provides direct precursor | 11.04 g/L cAMP achieved |
Precursor supplementation represents another powerful strategy. Among various purine precursors tested, hypoxanthine demonstrates the most significant effect, increasing cAMP concentration from 0.43 g/L to 4.08 g/L when added at 25 mmol/L. [3] Hypoxanthine bypasses the tight regulation of PRPP amidotransferase, the first enzyme in the de novo purine biosynthesis pathway, directly feeding into the cAMP synthesis pathway.
Standard operating procedure for laboratory-scale cAMP production:
Inoculum preparation: Transfer cells from agar slants to 30 mL seed medium in 500 mL Erlenmeyer flasks. Incubate at 30°C with agitation at 200 rpm for 24 hours. [3] The seed medium should contain (g/L): glucose 10, peptone 10, beef extract 10, NaCl 3. [3]
Production medium: Use optimized medium composition as specified in Table 1, with additions based on experimental requirements (precursors, inhibitors).
Fermentation conditions: Incubate at 30°C with agitation at 200 rpm. Maintain pH at optimal level (approximately 7.2) through periodic adjustment or using buffer systems. [4] [3]
Monitoring: Sample periodically to measure cell density (OD₆₀₀), cAMP concentration, residual glucose, and byproduct formation.
Harvest: Terminate fermentation during late exponential or early stationary phase, typically between 48-72 hours.
Fed-batch and cyclic fed-batch fermentation (CFBF) strategies significantly enhance productivity by maintaining optimal nutrient levels and removing inhibitory metabolites. [6] The CFBF approach involves partial withdrawal of fermented medium followed by replenishment with fresh medium, preventing accumulation of toxic by-products and supporting high cell density. [6]
For cAMP production, a three-cycle CFBF protocol spanning 29 h, 52 h, and 65 h respectively has demonstrated effectiveness with similar microbial systems. [6] This strategy achieves approximately threefold increases in biomass concentration and fourfold increases in product concentration compared to conventional batch fermentation. [6]
Scale-up considerations for industrial implementation:
Factorial designs and response surface methodology effectively optimize fermentation process conditions. [5] Key parameters for cAMP production include:
Through systematic optimization of these parameters using central composite design, researchers achieved cAMP concentrations of 9.87 g/L in a 5L fermenter with Microbacterium sp. no. 205, significantly higher than shake-flask yields. [4]
High-Performance Liquid Chromatography (HPLC) provides the most reliable quantification of cAMP in fermentation broth:
Sample preparation: Centrifuge fermentation samples at 10,000 × g for 10 minutes. Filter supernatant through 0.22 μm membrane filter. Dilute as necessary with mobile phase.
HPLC conditions:
Calibration: Prepare standard solutions of authentic cAMP in concentration range of 0.1-10.0 g/L. Plot peak area versus concentration to generate calibration curve.
Alternative methods include enzyme immunoassays (EIA) for high-throughput analysis or LC-MS for definitive identification and quantification.
Biomass measurement: Track cell growth by optical density at 600 nm (OD₆₀₀) or dry cell weight determination
Substrate and metabolite analysis: Monitor glucose consumption and organic acid formation (acetic, lactic, citric acids) using HPLC or enzymatic assays
Enzyme activity assays: Determine key enzymatic activities (G6PDH, GAPDH, PFK) in cell-free extracts to verify metabolic flux redistribution [3]
Benchmarking against literature values provides validation of optimization success. Reported cAMP concentrations range from:
The modular architecture of cAMP biosynthesis enables targeted interventions (Figure 2). Understanding these relationships helps diagnose flux bottlenecks.
Figure 2: Logical Framework for Troubleshooting cAMP Fermentation
For industrial implementation, consider cost-benefit analysis of optimization strategies:
The optimization strategies outlined in this application note provide a comprehensive framework for enhancing cAMP production through fermentation. The synergistic combination of medium optimization, metabolic engineering, and advanced fermentation strategies enables dramatic improvements in productivity and yield. Implementation of these protocols can increase cAMP concentrations from below 0.5 g/L in non-optimized systems to over 11 g/L in optimized processes. [4] [3]
Future development areas include:
The protocols presented here serve as a robust foundation for laboratory-scale cAMP production and provide a pathway for industrial implementation. Researchers are encouraged to adapt these methods to their specific strain systems and scale requirements, while maintaining the fundamental principles of metabolic flux redistribution and process optimization.
Adenosine monophosphate (AMP) represents a promising metabolic adjuvant capable of reversing antibiotic resistance across multiple bacterial pathogens. This document provides detailed experimental protocols and mechanistic insights supporting AMP's ability to restore antibiotic efficacy against drug-resistant bacteria, including ESKAPE pathogens. AMP functions through metabolic reprogramming that enhances proton motive force, increases intracellular antibiotic accumulation, and induces oxidative stress. These application notes provide researchers with standardized methodologies for evaluating AMP's synergistic potential with conventional antibiotics, along with comprehensive data analysis frameworks. The strategies outlined herein support the development of novel combination therapies to address the growing global antimicrobial resistance crisis.
Antimicrobial resistance (AMR) represents one of the most severe threats to global public health, with drug-resistant infections causing an estimated 4.95 million global deaths annually [1]. The World Health Organization has designated six categories of priority pathogens (ESKAPE organisms) that require urgent therapeutic development: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species [2]. The rapid dissemination of multidrug-resistant (MDR), extensively drug-resistant (XDR), and pan-drug-resistant (PDR) bacterial strains threatens to return modern medicine to a pre-antibiotic era where common infections become untreatable [2]. This crisis has been exacerbated by the declining pipeline of novel antibiotics, necessitating innovative approaches to extend the efficacy of existing antimicrobial agents.
This compound (AMP), a naturally occurring nucleotide, has recently emerged as a promising metabolic adjuvant that can potentiate conventional antibiotic therapy against resistant pathogens. Unlike direct antimicrobial agents, AMP functions through host-friendly mechanisms that reprogram bacterial metabolism to reverse resistance phenotypes [3] [4]. As a ubiquitous cellular component, AMP offers favorable biosafety profiles and occurs naturally in various food sources, including meat and poultry soups, where it may be used as a food additive for specific nutritional purposes [4]. Recent research demonstrates that AMP can enhance antibiotic efficacy against resistant bacteria through multiple synergistic mechanisms, providing a novel approach to combat AMR while minimizing the emergence of further resistance [3] [4].
AMP reverses antibiotic resistance through three primary interconnected mechanisms that collectively resensitize resistant bacteria to conventional antibiotics.
AMP directly influences bacterial energetics by enhancing flux through the tricarboxylic acid (TCA) cycle, fundamentally altering the metabolic state of resistant bacteria [3] [4]. This metabolic reprogramming drives increased energy production that facilitates antibiotic action:
The administration of the TCA cycle inhibitor malonic acid (a competitive inhibitor of succinate dehydrogenase) significantly reduces AMP-mediated antibiotic killing, confirming the essential role of metabolic reprogramming in this mechanism [4].
A primary mechanism of AMP's adjuvant activity involves the potentiation of proton motive force (PMF), which drives cellular uptake of aminoglycoside antibiotics and other PMF-dependent antimicrobials [3] [4]:
When the PMF inhibitor Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) is administered alongside AMP and antibiotics, the synergistic bactericidal effect is abolished, confirming the essential role of PMF in this mechanism [4].
AMP increases reactive oxygen species (ROS) production within bacterial cells, enhancing antibiotic-mediated oxidative damage:
The critical role of oxidative stress is confirmed by experiments showing that the ROS scavenger N-acetyl-L-cysteine (NAC) completely blocks AMP's synergistic bactericidal effect in a dose-dependent manner [4].
Table 1: AMP Mechanisms of Action and Experimental Evidence
| Mechanism | Key Processes | Experimental Evidence | Inhibitors That Block Effect |
|---|---|---|---|
| Metabolic Reprogramming | Enhanced TCA cycle activity; Increased ATP/GTP; (p)ppGpp suppression | Metabolomic analyses; (p)ppGpp measurements; ATP/GTP quantification | Malonic acid (TCA inhibitor) |
| PMF Enhancement | Increased ΔpH and Δψ; Greater antibiotic uptake | Fluorescent PMF probes; Intracellular gentamicin measurements | CCCP (PMF uncoupler) |
| Oxidative Stress | Elevated ROS; Increased SOD activity and H₂O₂; Unchanged CAT | ROS fluorescence; SOD/CAT activity assays; H₂O₂ measurements | N-acetyl-L-cysteine (ROS scavenger) |
The following diagram illustrates the interconnected mechanisms through which AMP reverses antibiotic resistance:
AMP demonstrates broad-spectrum synergy with multiple classes of conventional antibiotics against resistant bacterial strains. The combination of sub-inhibitory AMP concentrations with antibiotics results in dramatic enhancements of bactericidal activity, often increasing killing by 2-5 orders of magnitude compared to antibiotics alone [3] [4].
Table 2: AMP Synergistic Efficacy with Different Antibiotic Classes
| Antibiotic Class | Specific Antibiotics Tested | Bacterial Strains | Efficacy Enhancement |
|---|---|---|---|
| Aminoglycosides | Gentamicin, Kanamycin, Tobramycin | Gentamicin-resistant S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, E. coli-RGen | 100-fold increase in killing with 0.5 mM AMP + 1.6 mg/mL gentamicin [4] |
| Quinolones | Ciprofloxacin | S. aureus | Strong synergistic effect observed [4] |
| Cyclic Lipopeptides | Daptomycin | S. aureus | Strong synergistic effect observed [4] |
| Various | Multiple | MRSA252 | Enhanced killing efficacy [4] |
The adjuvant activity of AMP extends beyond Gram-positive bacteria to include Gram-negative ESKAPE pathogens, demonstrating its broad potential for addressing multidrug-resistant infections [4].
Table 3: AMP Efficacy Across Bacterial Pathogens
| Bacterial Strain | Classification | Resistance Profile | AMP Synergy |
|---|---|---|---|
| *S. aureus* ATCC6538 | Gram-positive | Gentamicin-resistant (128-fold MIC increase) | 100-fold killing enhancement with gentamicin [4] |
| MRSA252 | Gram-positive | Methicillin-resistant | Enhanced killing with gentamicin+AMP [4] |
| *K. pneumoniae* ATCC10031 | Gram-negative | Gentamicin-sensitive | Enhanced killing with gentamicin+AMP [4] |
| *A. baumannii* ATCC19606 | Gram-negative | Gentamicin-sensitive | Enhanced killing with gentamicin+AMP [4] |
| *P. aeruginosa* ATCC27853 | Gram-negative | Gentamicin-sensitive | Enhanced killing with gentamicin+AMP [4] |
| E. coli-RGen | Gram-negative | Gentamicin-resistant (MIC 80 µg/mL) | Enhanced killing with gentamicin+AMP [4] |
This protocol describes the standardized methodology for assessing the synergistic potential of AMP with conventional antibiotics against resistant bacterial strains.
This protocol details the measurement of AMP-induced PMF enhancement using fluorescent probes to assess both ΔpH and membrane potential (Δψ) components.
This protocol measures the enhanced intracellular accumulation of antibiotics in bacterial cells following AMP treatment.
The following diagram illustrates the experimental workflow for evaluating AMP's effects on antibiotic efficacy and mechanism of action:
The adjuvant potential of AMP enables the development of novel combination therapies targeting resistant infections:
AMP-based approaches may slow the development of further antimicrobial resistance through multiple mechanisms:
Future research should address pharmaceutical development challenges:
This compound represents a promising metabolic adjuvant strategy for reversing antimicrobial resistance across a broad spectrum of bacterial pathogens. Through its multifaceted mechanisms of action—including enhancement of proton motive force, metabolic reprogramming, and induction of oxidative stress—AMP effectively resensitizes resistant bacteria to conventional antibiotics. The standardized protocols provided in this document enable robust evaluation of AMP-antibiotic synergy and mechanistic investigations. As the global AMR crisis continues to escalate, AMP-based combination therapies offer a viable pathway for extending the useful lifespan of existing antibiotics and addressing the critical innovation gap in antimicrobial development. Future work should focus on translational studies optimizing AMP formulations and establishing clinical protocols for combination therapies targeting multidrug-resistant infections.
The escalating crisis of antimicrobial resistance (AMR) threatens to undermine modern medicine, with current projections indicating AMR could cause over 10 million annual deaths globally by 2050. [1] In this critical landscape, antimicrobial peptides (AMPs) represent a promising therapeutic alternative and potentiator of existing antibiotics. These small, naturally occurring peptides are produced by virtually all organisms as a first line of defense against pathogens. Unlike conventional antibiotics that typically target specific metabolic pathways, AMPs exhibit multiple mechanisms of antimicrobial activity, with the most common being membrane disruption through various pore-forming models. [2] This fundamental difference in mechanism underlies their potential to enhance the uptake of co-administered antibiotics into bacterial cells.
The strategic combination of AMPs with conventional antibiotics represents a paradigm shift in combating drug-resistant infections. Synergistic combinations can achieve enhanced antibacterial efficacy while potentially reducing the development of resistance, as bacteria must simultaneously evolve multiple defense mechanisms. [3] This approach is particularly valuable given the declining pipeline of novel antibiotics, with very few new classes discovered in recent decades. AMPs can perturb bacterial membrane integrity, creating transient pores or compromising membrane potential that facilitates increased intracellular accumulation of antibiotics that would otherwise be excluded by effective bacterial efflux systems or impermeable membranes. [3] [2] This application note provides detailed methodologies for evaluating and optimizing AMP-antibiotic synergistic interactions, with standardized protocols for researchers in antimicrobial drug development.
Antimicrobial peptides enhance antibiotic uptake primarily through their interactions with bacterial membranes. Most AMPs are cationic amphipathic molecules possessing both hydrophilic and hydrophobic residues that facilitate binding to negatively charged bacterial membranes. [2] The initial interaction is driven by electrostatic attraction between positively charged amino acids (lysine, arginine) in AMPs and anionic components of bacterial membranes such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. [2] Following this initial binding, AMPs utilize several well-characterized models to disrupt membrane integrity:
These membrane perturbations create transient openings that facilitate the passive diffusion of antibiotics into bacterial cells. The duration of pore maintenance is critical for antibiotic uptake, as persistent openings allow greater intracellular accumulation of co-administered drugs. [3]
Beyond membrane disruption, certain AMPs employ additional mechanisms that synergize with antibiotic activity:
Table 1: Major AMP Classes and Their Characteristics Relevant to Antibiotic Synergy
| AMP Class | Structural Features | Primary Mechanism | Potential Antibiotic Partners |
|---|---|---|---|
| Linear α-helical | Amphipathic helices | Membrane disruption via toroidal pore | Fluoroquinolones, Aminoglycosides |
| β-sheet peptides | Stabilized by disulfide bridges | Membrane interaction & cell wall inhibition | β-lactams, Glycopeptides |
| Extended peptides | Rich in specific amino acids | Intracellular targeting | Macrolides, Rifamycins |
| Mixed structure | Both α-helix and β-sheet elements | Multiple mechanisms | Broad spectrum combinations |
Table 2: Bacterial Resistance Mechanisms to AMPs and Counterstrategies
| Resistance Mechanism | Example in Bacteria | Impact on Antibiotic Uptake | Potential Workaround |
|---|---|---|---|
| Membrane modification | S. aureus (lysine addition to phospholipids) | Reduced AMP binding & pore formation | Use AMPs with different charge characteristics |
| Efflux systems | S. Typhimurium & P. aeruginosa AMP efflux | Reduced intracellular AMP concentration | Combine with efflux pump inhibitors |
| Protective barriers | K. pneumoniae capsular polysaccharides | Physical blockade of AMP access | Employ capsule-penetrating AMP variants |
| Degradative enzymes | E. coli & S. Typhimurium proteases | AMP cleavage and inactivation | Protease-resistant D-amino acid analogs |
Purpose: To identify synergistic interactions between AMPs and conventional antibiotics against bacterial pathogens.
Materials:
Procedure:
Purpose: To quantify AMP-induced membrane damage and correlate with antibiotic uptake enhancement.
Materials:
Procedure:
Purpose: To directly measure enhanced intracellular accumulation of antibiotics in AMP-treated bacteria.
Materials:
Procedure:
The fractional inhibitory concentration (FIC) index serves as the primary metric for quantifying synergy in AMP-antibiotic combinations. To calculate the FIC index, determine the MIC of each agent alone and in combination:
FIC index = (MIC of AMP in combination/MIC of AMP alone) + (MIC of antibiotic in combination/MIC of antibiotic alone)
Interpretation follows established guidelines:
For more robust assessment, include kill kinetics assays where bacterial viability is measured over time (0-24 hours) after treatment with AMP-antibiotic combinations compared to individual agents. Synergistic combinations typically show ≥2-log10 reduction in CFU/mL compared to the most effective single agent at 24 hours.
Table 3: Quantitative Assessment Criteria for AMP-Antibiotic Synergy
| Assessment Method | Measurement | Synergy Threshold | Key Interpretation |
|---|---|---|---|
| Checkerboard MIC | FIC index | ≤ 0.5 | Strong synergy |
| Time-kill assay | Δlog10 CFU/mL at 24h | ≥ 2-log reduction | Bactericidal synergy |
| Membrane permeabilization | Fluorescence increase | ≥ 50% at sub-MIC AMP | Significant membrane damage |
| Antibiotic uptake | Intracellular concentration | ≥ 2-fold increase | Enhanced accumulation |
Visualization 1: AMP Mechanisms Enhancing Antibiotic Uptake
Visualization 2: Experimental Workflow for Synergy Screening
The strategic combination of AMPs with conventional antibiotics holds significant promise for addressing the growing threat of multidrug-resistant bacterial infections. The primary therapeutic applications include:
Future development should focus on optimized peptide engineering to enhance stability, reduce cytotoxicity, and maximize synergy with specific antibiotic classes. The systematic approach outlined in these application notes provides a framework for identifying and characterizing promising AMP-antibiotic combinations with therapeutic potential. As resistance mechanisms continue to evolve, these combination strategies represent a critical approach to extending the useful life of existing antibiotics while addressing the urgent need for novel antimicrobial strategies.
cAMP (cyclic adenosine monophosphate) serves as a critical second messenger in numerous cellular signaling pathways, particularly in G protein-coupled receptor (GPCR) function. The accurate measurement of intracellular cAMP levels provides invaluable insights into receptor activation and the efficacy of potential therapeutic compounds. When extracellular ligands activate GPCRs, they trigger intracellular changes—Gαs-coupled receptors increase cAMP production through adenylate cyclase activation, while Gαi-coupled receptors decrease cAMP levels through inhibition of the same enzyme. These changes regulate downstream cellular processes including metabolism, transcription, and cell growth through protein kinase A (PKA) and other effectors. The development of robust, sensitive cAMP detection assays has therefore become fundamental to modern drug discovery efforts, particularly in the development of treatments for conditions ranging from inflammation and cancer to myocardial atrophy and depression [1].
Over the past decades, cAMP detection methodologies have evolved significantly from early radioimmunoassays to modern homogeneous platforms that offer improved safety, sensitivity, and compatibility with high-throughput screening. Contemporary cAMP assays employ various detection principles including fluorescence resonance energy transfer (FRET), enzyme fragment complementation (EFC), and luciferase-based biosensors. Each technology offers distinct advantages and limitations regarding sensitivity, dynamic range, cost, and compatibility with live-cell versus lysate-based formats. The selection of an appropriate detection platform depends on multiple factors including the specific research question, available instrumentation, required throughput, and whether absolute quantification or relative changes in cAMP are sufficient for the study objectives. These methodologies have enabled researchers to more precisely investigate GPCR signaling and accelerate the development of novel therapeutics targeting this important receptor class [2] [3].
Table 1: Comparison of Major cAMP Detection Technologies
| Technology | Vendor Examples | Principle | Advantages | Disadvantages |
|---|---|---|---|---|
| HTRF | Cisbio | Competitive immunoassay using Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP; TR-FRET detection | Homogeneous format; ratiometric readout reduces well-to-well variability; antibodies with different affinities available; absolute quantification with standard curve | Generally lower signal-to-background compared to other technologies |
| LANCE/TR-FRET | PerkinElmer | Competitive immunoassay using Eu³⁺ chelate fluorescent donor and ULight acceptor; TR-FRET detection | Homogeneous assay; ratiometric readout; no recombinant protein expression needed; absolute quantification with standard curve | Generally lower signal-to-background compared to other technologies |
| HitHunter | DiscoverX | Enzyme fragment complementation; cAMP competes with ED-cAMP for antibody binding; unbound ED-cAMP complements EA to form active β-galactosidase | High signal-to-background; homogeneous format; works with adherent and non-adherent cells; absolute quantification with standard curve | Potential interference from compounds blocking β-galactosidase recombination or activity |
| GloSensor | Promega | Luciferase-based biosensor with cAMP-binding domain fused to luciferase; cAMP binding activates luciferase | Real-time live-cell kinetic measurements; high sensitivity; may detect Gαi activity without forskolin stimulation | Requires expression of cAMP-dependent luciferase; no calibration curves with external standard |
| Fluorescence Polarization | PerkinElmer, Molecular Devices | Competitive immunoassay; endogenous cAMP competes with fluorescent cAMP for antibody binding | Homogeneous format; compatible with 1536-well plates; red-shifted dyes reduce compound interference | Potential for endpoint detection interference; lower sensitivity than other platforms |
| Direct Immunoassay | Abcam, BioVision | Competitive ELISA; cAMP competes with cAMP-HRP conjugate for plate-bound antibody | Washing steps remove potential interferences; no specialized equipment needed; absolute quantification | Non-homogeneous format; requires multiple washing steps |
The selection of an appropriate cAMP detection platform requires careful consideration of several factors beyond the basic technical specifications. HTRF and LANCE technologies, both based on time-resolved FRET, offer the advantage of ratiometric measurements that normalize for well-to-well variations, making them particularly suitable for high-throughput screening where plate edge effects or minor volume inconsistencies might otherwise compromise data quality. The HitHunter system, utilizing enzyme fragment complementation technology, provides exceptionally high signal-to-background ratios but may be susceptible to interference from compounds that affect β-galactosidase activity. For dynamic kinetic studies, the GloSensor platform offers unparalleled capability for real-time monitoring of cAMP fluctuations in live cells, though it requires genetic modification of cells to express the biosensor. Researchers must also consider that the inverse sigmoidal relationship between cAMP concentration and signal output in competitive immunoassays necessitates careful assay optimization to ensure measurements fall within the linear range of the standard curve for accurate quantification [2] [3] [4].
The cAMP signaling pathway begins when extracellular first messengers, such as hormones or neurotransmitters, bind to G protein-coupled receptors (GPCRs) on the cell surface. This activation triggers conformational changes in the receptor that differentially regulate adenylate cyclase (AC) activity depending on the G protein coupling specificity. Gαs-coupled receptors stimulate AC to convert adenosine triphosphate (ATP) to cAMP, while Gαi-coupled receptors inhibit this conversion. The resulting intracellular cAMP molecules then bind to and activate several effector proteins, most notably protein kinase A (PKA), which consists of two regulatory and two catalytic subunits. Upon cAMP binding, the regulatory subunits dissociate from the catalytic subunits, allowing them to phosphorylate numerous downstream targets, including the cAMP response element-binding protein (CREB). When phosphorylated, CREB translocates to the nucleus and regulates the transcription of various target genes. Additionally, cAMP can directly activate exchange proteins activated by cAMP (EPAC) and modulate cyclic-nucleotide-gated ion channels. The cAMP signal is terminated through hydrolysis to AMP by phosphodiesterases (PDEs), which themselves are important regulatory points in the pathway [1] [5].
Figure 1: cAMP Signaling Pathway in GPCR Signal Transduction
The experimental approach to measuring cAMP depends fundamentally on the GPCR coupling mechanism under investigation. For Gαs-coupled receptors, agonist stimulation typically leads to direct increases in intracellular cAMP that can be measured without additional stimulation. In contrast, studying Gαi-coupled receptors requires initial elevation of cAMP levels using forskolin (a direct adenylate cyclase activator) or activation of an endogenous Gαs-coupled receptor, against which the inhibitory effect can be measured. The selection of an appropriate cellular model is equally critical, as receptor expression levels significantly impact observed potency and efficacy. High receptor expression can create substantial receptor reserve, causing partial agonists to appear as full agonists and potentially shifting potency estimates. During assay development, researchers must carefully optimize cell density, stimulation time, and forskolin concentration (for Gαi assays) to ensure the measured signals fall within the linear range of the cAMP standard curve. This optimization is particularly important because the relationship between cAMP concentration and assay signal follows an inverse sigmoidal pattern in competitive immunoassays, making measurements at the extremes of the curve either too sensitive or too insensitive to accurately reflect changes in cAMP concentration [2] [1].
The foundation of a robust cAMP assay begins with careful cell line selection and culture. Researchers must choose between endogenously expressing cells or engineered cell lines overexpressing the target receptor, each offering distinct advantages. Endogenous systems may better reflect physiological conditions but typically yield lower signal intensity, while overexpression systems enhance assay sensitivity but may create artificial receptor reserve. When establishing stable cell lines, multiple clones should be selected and characterized using FACS analysis for surface protein expression or qPCR for gene expression assessment. Importantly, receptor expression levels significantly influence agonist potency estimates and the apparent efficacy of partial agonists; high expression systems may mask the true partial agonist nature of test compounds. To minimize variability, researchers should limit cell passage numbers, expand cell cultures in large batches of a single passage when possible, and prepare cryopreserved cell stocks for the entire screening campaign. For dissociation of adherent cells, enzymatic agents like trypsin or non-enzymatic alternatives such as CellStripper (Corning) should be tested for compatibility with the target receptor, as some receptors may be sensitive to proteolytic cleavage [2].
Comprehensive optimization of assay parameters is essential for generating reliable, reproducible data. The process begins with cell density titration experiments performed in conjunction with agonist concentration-response analysis to identify conditions that maximize signal-to-background while maintaining appropriate response dynamics. For Gαs-coupled receptors, this involves directly testing agonist responses across a range of cell densities. For Gαi-coupled receptors, optimization requires identifying conditions where forskolin stimulation produces cAMP levels within the linear detection range, followed by testing agonist-induced inhibition of this stimulated response. Including appropriate controls in every experiment is crucial; each plate should contain positive controls (e.g., reference agonist), negative controls (vehicle treatment), and a cAMP standard curve for quantification. The standard curve is particularly critical as it enables conversion of raw signal values to actual cAMP concentrations, which is essential for accurate potency determination. Researchers should also carefully consider assay buffer composition, typically based on HBSS or DPBS with HEPES buffer, and potentially supplemented with fatty acid-free BSA to reduce non-specific binding. Finally, including reference compounds with known activity in concentration-response format helps assess assay drift and plate-to-plate consistency throughout the screening campaign [2].
Figure 2: cAMP Assay Development and Optimization Workflow
This protocol details the procedure for measuring agonist-induced cAMP accumulation in cells expressing Gαs-coupled receptors using the Cisbio HTRF cAMP assay methodology, adaptable to other competitive immunoassay formats. The procedure begins with cell preparation: grow cells in tissue culture flasks for 1-3 days until they reach 70-90% confluence in the log phase of growth. Dissociate cells using appropriate enzymatic (trypsin) or non-enzymatic (CellStripper) methods, centrifuge at 1000 rpm for 5 minutes, aspirate the medium, and resuspend in assay buffer (1X HBSS/20mM HEPES with or without 0.1% fatty acid-free BSA). Count cells and dilute to the optimized density in assay buffer, typically ranging from 0.5-2.0 × 10⁶ cells/mL depending on the receptor expression level and assay format. For the assay procedure in 384-well plates, first add 10 µL of cell suspension to each well, followed by 5 µL of compound solution (agonist or test compound) prepared in assay buffer. Include reference agonist for positive control and vehicle for negative control. Incubate plates for 30-90 minutes at room temperature or 37°C (optimize based on receptor kinetics). After incubation, add 5 µL of lysis buffer containing the HTRF detection reagents (Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP), centrifuge briefly to ensure mixing, and incubate for 60 minutes to 4 hours at room temperature protected from light. Finally, measure time-resolved fluorescence at 620 nm and 665 nm using a compatible plate reader and calculate the 665/620 nm ratio [2].
Table 2: Key Reagents for Gαs-Coupled Receptor cAMP Assay
| Reagent | Specifications | Purpose |
|---|---|---|
| Assay Buffer | 1X HBSS, 20 mM HEPES, 0.1% fatty acid-free BSA, pH 7.4 | Cell suspension and compound dilution |
| Cell Dissociation Agent | Trypsin, TrypLE, or non-enzymatic alternatives | Cell detachment from culture flasks |
| HTRF Detection Kit | Cisbio HTRF cAMP kit or equivalent | cAMP detection and quantification |
| Reference Agonist | Known full agonist for target receptor | Positive control and assay validation |
| cAMP Standard | 0.1 nM - 10 µM serial dilutions | Standard curve for quantification |
The protocol for measuring agonist-induced inhibition of cAMP accumulation in cells expressing Gαi-coupled receptors builds upon the Gαs protocol with key modifications to detect decreased rather than increased cAMP levels. Begin with identical cell preparation and plating steps as described for Gαs-coupled receptors, suspending cells at the optimized density in assay buffer. Add 10 µL of cell suspension to each well of a 384-well plate, followed by 5 µL of compound solution (agonist or test compound) prepared in assay buffer. Importantly, include an EC80 concentration of forskolin (typically 1-20 µM, requires optimization) in the compound solution to stimulate cAMP production against which Gi-mediated inhibition can be measured. Pre-incubate compounds with cells for 10-30 minutes at room temperature or 37°C to allow receptor interaction before cAMP accumulation is stimulated. After pre-incubation, stimulate cells by adding 5 µL of forskolin solution (if not already included with compounds) and incubate for an additional 30 minutes at 37°C. The forskolin stimulation step is critical for Gαi assays as it provides the cAMP signal that agonists will inhibit. Terminate the assay by adding 5 µL of lysis buffer containing HTRF detection reagents, incubate for 1-4 hours at room temperature protected from light, and measure time-resolved fluorescence at 620 nm and 665 nm. For the HitHunter cAMP assay alternative, follow the specific protocol provided by DiscoverX, which includes incubation with IBMX (phosphodiesterase inhibitor) and a different detection system based on enzyme fragment complementation [2] [4].
For the HitHunter cAMP assay adapted for Gαi-coupled receptors, specific modifications are required. Wash cells twice with 200 µL of 1X HBS, then add 100 µL of prewarmed 1X HBS containing 1 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation. Preincubate for 30 minutes at 37°C, then add 5 µL of ligands and incubate for 10 minutes at 37°C. Add 5 µL of forskolin (20× final concentration of 10-20 µM) and incubate for an additional 30 minutes at 37°C. Stop the assay by aspirating buffer, then add 30 µL PBS to each well. Add 10 µL of antibody reagent, followed by 40 µL of Solution A2 (prepared from Galacton-Star, Emerald II, lysis buffer, and ED reagent according to kit instructions). Wrap plates in aluminum foil to protect from light and shake for 1 hour at room temperature with low speed. Add 40 µL of EA reagent, seal plates with TopSeal, wrap in foil, and shake at low speed for 1 hour at room temperature. Let plates sit for 3 hours at room temperature before measuring luminescence in a compatible plate reader [4].
Rigorous assay validation is essential before implementing any cAMP detection method for drug discovery applications. According to general immunoassay validation principles, laboratories should establish several key performance parameters. For accuracy and precision, include a cAMP standard curve with each run, with acceptance criteria of ≤20% coefficient of variation (CV) for replicates and ≥80% recovery of known standards. For plate-to-plate consistency, maintain signal-to-background ratios of ≥3-fold and Z'-factor values of ≥0.5, indicating excellent assay robustness for high-throughput screening. When comparing to established methods or expected results, aim for ≥90% overall concordance between the new assay and comparator results. Establish the lower limit of quantification (LLOQ) as the lowest cAMP concentration that can be measured with ≤20% CV and ≥80% accuracy, which is typically critical for detecting basal cAMP levels in unstimulated cells. Determine the assay dynamic range by ensuring that both stimulated (maximal signal) and unstimulated (minimal signal) samples fall within the linear portion of the standard curve, avoiding the excessively sensitive upper and lower extremes of the sigmoidal response curve. Include appropriate reference compounds with known potency in each experiment to monitor assay drift and ensure consistent performance over time [2] [6] [7].
Effective troubleshooting strategies are essential for maintaining assay performance throughout a screening campaign. For poor signal-to-background ratios, potential solutions include optimizing cell density, verifying receptor expression levels, testing different cAMP antibody affinities (available in some kits for different sensitivity ranges), and ensuring proper assay temperature control. If high variability is observed between replicates, consider potential causes such as inconsistent cell dispensing, improper mixing after reagent additions, edge effects in microplates, or cell passage number effects on receptor expression. The ratiometric measurement approach used in HTRF and similar technologies helps normalize for some well-to-well variations. When potency estimates differ from literature values, verify that receptor expression levels are not creating artificial receptor reserve, ensure measurements are made within the linear range of the standard curve, and confirm that the cellular background (endogenous receptors) is appropriately controlled. For Gαi assays with insufficient forskolin stimulation, titrate forskolin concentration to achieve optimal dynamic range while maintaining receptor-mediated inhibition. Regular quality control measures should include testing new reagent lots before full implementation, monitoring performance of reference compounds across multiple runs, and maintaining careful documentation of all protocol modifications. When establishing the assay for new targets or cell lines, include a complete validation set with a minimum of 10 positive and 10 negative controls to properly characterize assay performance [2] [7].
The development and validation of robust cAMP immunoassays provides an essential toolset for investigating GPCR signaling and advancing drug discovery efforts. The comprehensive protocols and guidelines presented here enable researchers to establish reliable assays for both Gαs- and Gαi-coupled receptors using modern detection technologies. By carefully optimizing assay conditions, including appropriate controls, and implementing thorough validation procedures, scientists can generate high-quality data that accurately reflects compound activity at therapeutic targets. The continuous evolution of cAMP detection methodologies promises even greater sensitivity, temporal resolution, and compatibility with complex physiological models in the future, further enhancing our understanding of this fundamental signaling pathway and its therapeutic applications.
Adenosine monophosphate (AMP), a naturally occurring nucleotide, has gained significant interest in the food and pharmaceutical industries due to its diverse functional properties. As a naturally occurring nucleotide, AMP serves multiple roles ranging from flavor enhancement to metabolic modulation. Recent scientific investigations have revealed its potential in food quality improvement, including cryoprotection, bitterness suppression, and tenderness enhancement. Furthermore, emerging research suggests AMP may influence energy metabolism pathways, indicating potential applications in functional foods targeting metabolic health. These application notes provide a comprehensive overview of AMP's current and emerging applications, detailed experimental protocols for implementation, and mechanistic insights into its functional properties, supported by recent scientific findings from peer-reviewed literature.
AMP demonstrates versatile functionality across various food applications, primarily leveraging its properties as a nucleotide and its interactions with biological systems. The table below summarizes its key applications, mechanisms of action, and effective usage levels based on current research.
Table 1: Functional Applications of this compound in Food Systems
| Application Area | Primary Function | Proposed Mechanism | Effective Concentration | Key Research Findings |
|---|---|---|---|---|
| Cryoprotection | Reduces protein denaturation & maintains gel strength during freezing | Modulates myofibrillar protein aggregation; stabilizes protein structure [1] | 0.08% (w/w) in surimi [1] | Combined with ultrasound, maintained Ca²⁺-ATPase activity & protein solubility comparable to commercial cryoprotectants (4% sucrose + 4% sorbitol) [1] |
| Tenderness Enhancement | Improves meat tenderness | Facilitates myofibrillar protein degradation; structural modification of muscle proteins [2] | Specific concentration not detailed; used with ultrasound treatment [2] | Significant reduction in shear force; decreased filtering residues of myofibrillar proteins; promoted degradation of tropomyosin [2] |
| Flavor Modulation | Bitterness suppression | Inhibits G-protein activation involved in bitter taste perception [3] | FDA-approved as food additive [3] | Approved by FDA (2004) for use as bitter blocking ingredient; particularly effective in masking undesirable bitter notes [3] |
| Metabolic Modulation | Potential anti-obesity effects | Stimulates BAT thermogenesis; promotes WAT lipolysis; increases energy expenditure [4] | 0.1% dietary supplementation in mice studies [4] | Increased food intake while reducing adipose weight; elevated UCP1 protein in brown adipose tissue; smaller lipid droplets in white adipose tissue [4] |
This protocol details the application of AMP combined with ultrasound-assisted freezing (UAF) to enhance the quality of frozen surimi, based on the methodology by Zhu et al. [1].
This protocol describes the use of AMP combined with ultrasound treatment to improve meat tenderness, particularly for tough meat such as wooden breast [2].
This protocol outlines the methodology for studying AMP's effects on energy metabolism and body composition in animal models, based on the study by Wu et al. [4].
AMP exerts its diverse effects through multiple biological pathways, with two primary mechanisms particularly relevant for its food and metabolic applications.
Figure 1: AMP Signaling Pathways in Metabolic Regulation and Taste Modulation
AMP influences cellular energy metabolism primarily through activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor [5]. When cellular energy status is compromised (increased AMP:ATP ratio), AMP binds to the γ-subunit of AMPK, inducing conformational changes that protect AMPK from dephosphorylation and promote its activation. Activated AMPK then phosphorylates numerous downstream targets, resulting in:
AMP functions as an effective bitterness suppressor through its interaction with taste receptor signaling pathways [3]. The proposed mechanism involves:
AMP is generally recognized as safe for consumption with no significant side effects reported in human studies involving oral administration [6]. However, certain considerations should be noted:
AMP demonstrates significant potential as a multifunctional food additive with applications ranging from technical food quality improvement to potential metabolic health modulation. Its effectiveness as a cryoprotectant at remarkably low concentrations (0.08%) makes it economically viable for the surimi industry, while its tenderness-enhancing properties offer solutions for quality improvement in meat processing. The bitterness-suppressing ability of AMP provides a clean-label alternative to masking undesirable flavors in functional foods and pharmaceuticals.
Future research should focus on:
The mechanistic insights into AMP's actions through AMPK activation and taste receptor modulation provide scientific foundation for its diverse applications, positioning AMP as a promising versatile ingredient in the food and health industries.
Meat quality is a critical factor influencing consumer acceptance, market value, and profitability in the meat industry. Tenderness, juiciness, and flavor are among the most important quality attributes, significantly impacted by both biochemical processes in muscle tissue post-mortem and processing techniques applied to meat. AMP-activated protein kinase (AMPK) serves as a central cellular energy sensor that regulates multiple metabolic pathways influencing meat quality development during the post-mortem period. Concurrently, marination techniques employing various acidic and enzymatic components have shown considerable efficacy in improving meat texture and sensory characteristics. These application notes synthesize current research findings and provide detailed protocols for investigating AMPK signaling in meat quality development and implementing effective marination strategies for quality enhancement [1] [2] [3].
AMPK is a heterotrimeric enzyme consisting of α, β, and γ subunits that functions as a master regulator of cellular energy homeostasis. AMPK is activated by an increase in the AMP:ATP ratio, which leads to its phosphorylation at Thr172 by upstream kinases. Once activated, AMPK promotes catabolic pathways to generate ATP while inhibiting anabolic processes to conserve energy [1]. In post-mortem muscle, this activation state has significant implications for meat quality development through multiple mechanisms.
Research indicates that AMPK activity is negatively associated with intramuscular fat content (marbling) in beef cattle. Studies comparing beef steers with high versus low intramuscular fat content revealed that the low intramuscular fat group exhibited significantly higher AMPK activity. This relationship positions AMPK as a potential biomarker for marbling development in meat animals [1].
The NO-AMPK signaling pathway has been identified as a key mechanism influencing beef tenderness during post-mortem maturation. Experimental evidence demonstrates that nitric oxide (NO) activates AMPK, leading to reduced shear force and improved beef tenderness. Inhibition of NO synthesis using L-NAME (a NOS inhibitor) resulted in lower AMPK activity and higher shear force values, indicating tougher meat, while control samples with intact NO signaling showed better tenderness parameters [2].
Table 1: Key AMPK-Related Parameters Affecting Meat Quality
| Parameter | Effect on Meat Quality | Experimental Evidence |
|---|---|---|
| AMPK Activity | Negatively correlated with intramuscular fat content | High AMPK activity associated with reduced marbling in beef cattle [1] |
| NO Modulation | Activates AMPK, improves tenderness | L-NAME treatment reduced AMPK activity, increased shear force [2] |
| Post-mortem Time | AMPK peaks at 6h, then decreases | AMPK activity trajectory affects tenderization process [2] |
| Signaling Pathway | NO→sGC→cGMP→AMPK pathway identified | AMPK activation reduces shear force, improves microstructure [2] |
Materials:
Procedure:
Procedure:
Materials:
Marinade Formulations: Table 2: Vinegar-Based Marinade Formulations for Meat Quality Improvement
| Ingredient | Control (C) | Black Chokeberry Vinegar (BV) | Grape Vinegar (GV) | Hawthorn Vinegar (HV) |
|---|---|---|---|---|
| Water (mL) | 300.0 | 100.0 | 100.0 | 100.0 |
| Vinegar (mL) | - | 200.0 | 200.0 | 200.0 |
| Olive Oil (mL) | 100.0 | 100.0 | 100.0 | 100.0 |
| Salt (g) | 4.0 | 4.0 | 4.0 | 4.0 |
| Black Pepper (g) | 0.4 | 0.4 | 0.4 | 0.4 |
Procedure:
Materials:
Procedure:
Shear Force Measurement:
pH Measurement:
Color Measurement:
Drip Loss Determination:
The interplay between AMPK signaling and marination techniques provides powerful approaches for meat quality improvement. AMPK serves as a crucial regulatory node in post-mortem muscle, influencing tenderness development through its activation by nitric oxide signaling. Targeting the NO-AMPK pathway presents opportunities for enhancing beef tenderness through endogenous regulation.
Marination, particularly using vinegar-based solutions, effectively improves the texture of tough meat from older animals, with grape vinegar demonstrating particularly promising tenderizing effects. The quantitative marinating technique offers advantages for processed meat products by enhancing flavor compounds while reducing undesirable components.
These protocols provide standardized methodologies for investigating AMPK-related mechanisms in meat quality development and implementing effective marination strategies for quality improvement. Further research should focus on optimizing combination approaches that target both endogenous biochemical pathways and external processing techniques for maximal meat quality enhancement.
AMP-activated protein kinase (AMPK) serves as a master regulator of cellular energy homeostasis and represents a promising therapeutic target for numerous metabolic disorders. This heterotrimeric complex consists of three subunits: a catalytic α subunit, and regulatory β and γ subunits, with the γ subunit containing nucleotide-binding sites that sense changes in cellular AMP/ATP and ADP/ATP ratios [1]. Under conditions of energy stress such as low glucose, hypoxia, or ischemia, AMPK activation promotes catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP [1]. The centrality of AMPK in metabolic regulation makes it an attractive target for therapeutic intervention in type 2 diabetes, obesity, cancer, and non-alcoholic steatohepatitis (NASH) [1] [2].
Natural products derived from traditional medicines and marine organisms represent a rich source of molecular diversity for AMPK activator discovery. Many natural compounds activate AMPK through either direct binding to specific subunits or indirect mechanisms such as mitochondrial inhibition [3]. These compounds offer valuable starting points for drug development campaigns aimed at modulating metabolic diseases. The following application notes provide detailed protocols and strategic guidance for establishing comprehensive screening pipelines to identify and characterize novel natural AMPK activators.
Establishing a robust screening strategy requires careful consideration of the advantages and limitations of each approach. Virtual screening methods leverage computational power to efficiently prioritize candidates from large compound libraries, while experimental assays provide empirical validation of AMPK activation. The most successful campaigns typically employ an integrated approach that combines both methodologies in an iterative fashion.
Table 1: Comparison of AMPK Screening Strategies
| Screening Method | Key Features | Throughput | Information Obtained | Key Limitations |
|---|---|---|---|---|
| Virtual Screening | Uses pharmacophore models and molecular docking [4] | Very High | Predicted binding affinity and orientation | Limited by model accuracy; requires experimental validation |
| MANT-ADP Displacement | Fluorescence-based; detects binding to regulatory sites [5] | High (384-well format) | Direct binding to regulatory fragment | May miss allosteric activators binding outside nucleotide sites |
| TR-FRET Protection Assay | Measures protection of pThr172 from dephosphorylation [6] | High (384-well format) | Functional activity; prevention of dephosphorylation | Requires phosphorylated AMPK |
| Enzymatic ADP Detection | Homogeneous, mix-and-read format [7] | High (384-well to 1536-well) | Direct kinase activity measurement | Potential compound interference with detection |
| Cell-Based Assays | Uses intact cells; measures downstream phosphorylation [2] | Medium | Cellular permeability and functional activity | Does not distinguish direct vs. indirect activation |
Pharmacophore-based virtual screening efficiently identifies potential AMPK activators from extensive natural product libraries. The protocol involves several key stages:
Pharmacophore Model Generation: Develop a Common Feature Pharmacophore Model (HipHop) using known AMPK activators as training set. Key chemical features typically include two hydrogen bond acceptors and one hydrophobic region [4]. The principal value should be set to 2 with MaxOmitFeat=0 for high-activity compounds, while other training set compounds use principal=1 [4].
Molecular Docking: Screen compounds using the CDOCKER module in Discovery Studio or similar molecular docking software. Define the binding site sphere around reference activators (e.g., compound 991) with a radius of 9.0 Å [4]. Set pose cluster radius to 0.1 Å, with 10 random conformations and 10 orientations per ligand. Save top 10 conformations based on -CDOCKER interaction energy scores [4].
Hit Selection: Prioritize compounds based on docking scores and structural diversity for experimental validation. This approach successfully identified (-)-catechin and licochalcone A as natural AMPK activators from a library of 1,235 natural products [4].
The experimental screening process follows a systematic progression from primary binding assays to functional characterization in cellular models.
The MANT-ADP displacement assay identifies compounds that bind to the regulatory nucleotide sites of AMPK, providing a robust high-throughput screening method [5].
Materials and Reagents:
Procedure:
Validation Parameters:
This functional assay identifies activators that protect phosphorylated Thr172 from dephosphorylation by phosphatases, mimicking a key physiological activation mechanism [6].
Materials and Reagents:
Procedure:
Validation Parameters:
This homogeneous assay directly measures AMPK activity through ADP detection, providing a universal method for identifying activators [7].
Materials and Reagents:
Procedure:
Validation Parameters:
Cell-based assays confirm that compounds activate AMPK in a physiological context and assess cellular permeability.
Materials and Reagents:
Procedure:
Validation Parameters:
A comprehensive virtual screening campaign successfully identified two natural AMPK activators from a library of 1,235 natural products derived from traditional Chinese herbs [4]. The study employed a combined pharmacophore and molecular docking approach, beginning with generation of a Common Feature Pharmacophore Model (HipHop1) containing two hydrogen bond acceptor features and one hydrophobic region feature [4]. After pharmacophore-based screening, the top-ranking compounds underwent molecular docking using the CDOCKER protocol with binding site defined around activator 991 [4]. Among seven selected hits, (-)-catechin (compound 522) and licochalcone A (compound 1148) demonstrated the highest AMPK activation activity in subsequent experimental validation [4]. This case study demonstrates the power of computational methods to efficiently prioritize candidates from extensive natural product libraries.
Screening of a marine natural compound library identified candidusin A (CHNQD-0803) as a potent AMPK activator with potential therapeutic application for nonalcoholic steatohepatitis (NASH) [2]. This discovery highlights the value of marine biodiversity in drug discovery.
Table 2: Characterization Data for AMPK Activators
| Compound | Source | EC₅₀ | Kd (Binding Affinity) | Cellular Effects | Therapeutic Potential |
|---|---|---|---|---|---|
| Candidusin A (CHNQD-0803) | Marine fungus | 0.14 μmol/L [2] | 4.728 × 10⁻⁸ mol/L [2] | Reduces fat deposition, inflammation, fibrosis [2] | NASH treatment [2] |
| A-769662 | Synthetic | 1.53 μmol/L [2] | 3.82 × 10⁻⁵ mol/L [2] | AMPK activation | Poor bioavailability [2] |
| (-)-Catechin | Traditional Chinese medicine | Not specified | Not specified | AMPK activation | Metabolic diseases [4] |
| Licochalcone A | Traditional Chinese medicine | Not specified | Not specified | AMPK activation | Metabolic diseases [4] |
Mechanistic studies revealed that CHNQD-0803 binds to AMPK with higher affinity than the well-characterized activator A-769662 and acts through a distinct binding site, as demonstrated in competition assays [2]. Structure-activity relationship studies further identified that 4, 3″′ or 4″′-hydroxyl groups and the furan ring between two benzene rings are critical for AMPK activation [2]. In cellular models, CHNQD-0803 treatment reduced lipid accumulation, suppressed inflammation via the NF-κB-TNFα axis, and ameliorated fibrosis [2], demonstrating comprehensive therapeutic potential for NASH treatment.
Successful implementation of AMPK activator screening requires careful attention to several critical factors:
Protein Quality and Integrity: Ensure proper purification and handling of AMPK proteins. For the MANT-ADP assay, both full-length AMPK and the regulatory fragment should be tested to confirm binding occurs at regulatory sites rather than the catalytic domain [5]. Batch-to-batch consistency should be monitored through control experiments with reference compounds.
Assay Validation and Quality Control: Implement rigorous quality control measures including Z'-factor calculations, which should exceed 0.5 for high-throughput screening [5] [6]. Include appropriate controls in each assay plate: positive controls (AMP, ADP, or A-769662), negative controls (DMSO vehicle), and inhibitor controls (compound C) where applicable.
Counter-Screening and Specificity: To eliminate false positives, include counter-screens against unrelated kinases or proteins. The MANT-ADP displacement assay specifically helps identify compounds that bind the unique regulatory sites of AMPK rather than the conserved catalytic domain shared by many kinases [5].
Data Analysis and Hit Selection: Establish statistically relevant hit-selection criteria before screening. For primary screens, hits typically should show activity ≥3 standard deviations above negative controls or >50% activation compared to positive controls. Always confirm dose-response relationships for prioritized hits.
Low Z'-factors: Optimize protein and reagent concentrations. For MANT-ADP assays, ensure sufficient signal-to-background by titrating both protein and MANT-ADP concentrations [5].
High variability in cellular assays: Use consistent cell passage numbers and ensure uniform seeding density. Include reference activators in each experiment to normalize between assays.
Discrepancies between binding and functional assays: Consider that compounds may bind without activating (e.g., competitive antagonists) or may activate through indirect mechanisms without direct binding.
Compound interference in detection: For fluorescence-based assays, test compounds at screening concentrations for autofluorescence or quenching. The Transcreener assay uses far-red fluorescent readouts to minimize compound interference [7].
The discovery of natural AMPK activators represents a promising approach for developing novel therapeutics for metabolic diseases. As detailed in these application notes, successful screening campaigns employ integrated strategies combining virtual screening with experimental validation through binding and functional assays. The protocols described herein—including MANT-ADP displacement, TR-FRET protection, and enzymatic activity assays—provide robust methods for identifying and characterizing novel AMPK activators from natural sources.
The case studies of (-)-catechin, licochalcone A, and particularly candidusin A demonstrate the therapeutic potential of natural AMPK activators [4] [2]. As research advances, the continuing discovery and characterization of natural AMPK activators will likely yield valuable candidates for drug development against metabolic syndrome, diabetes, NASH, and other AMPK-related disorders.
Phosphodiesterase 4D7 (PDE4D7) is a cAMP-degrading enzyme belonging to the PDE4 family of phosphodiesterases that has emerged as a significant prognostic biomarker in prostate cancer. PDE4D7 is categorized as a long isoform within the PDE4D subfamily, characterized by the presence of both UCR1 and UCR2 regulatory domains that permit sophisticated regulation through phosphorylation by protein kinases including PKA, ERK, MK2, and AMPK [1]. This enzyme demonstrates specific subcellular localization at the plasma membrane compartment in prostate cancer cells, where it regulates local cAMP concentrations that influence critical cellular processes including proliferation and potentially metastatic behavior [1] [2].
The clinical significance of PDE4D7 stems from its distinctive expression pattern throughout prostate cancer progression. Unlike many cancer biomarkers that show increased expression with disease advancement, PDE4D7 exhibits highest expression in localized, androgen-sensitive prostate cancer with subsequent marked downregulation in castration-resistant prostate cancer (CRPC) and metastatic disease [1] [3] [2]. This expression pattern correlates with important clinical outcomes, where higher PDE4D7 expression is associated with more favorable disease course and reduced risk of biochemical recurrence after primary treatment [4] [5] [6]. The biomarker provides independent prognostic information that complements existing clinical risk stratification tools, offering potential for improved treatment personalization and avoidance of both overtreatment and undertreatment [5].
The clinical validity of PDE4D7 as a prognostic biomarker has been established through multiple retrospective studies analyzing longitudinal outcomes in prostate cancer patient cohorts. Key validation studies have demonstrated consistent and statistically significant associations between PDE4D7 expression levels and clinically relevant endpoints across independent patient populations [4] [5] [6]. These studies have employed rigorous statistical methodologies including Cox regression analyses adjusted for established clinical variables, consistently showing that reduced PDE4D7 expression serves as an independent predictor of adverse outcomes.
In a comprehensive validation study published in European Urology Focus, researchers analyzed PDE4D7 expression in tumor tissue from 550 patients who underwent radical prostatectomy, with follow-up exceeding 10 years [5] [6]. The study revealed that the PDE4D7 score was significantly associated with time to prostate-specific antigen (PSA) failure after prostatectomy (hazard ratio [HR]: 0.53, 95% confidence interval [CI]: 0.41-0.67 for each unit increase, p<0.0001) [5]. After adjustment for postsurgical prognostic variables, the HR was 0.56 (95% CI: 0.43-0.73, p<0.0001), demonstrating independent prognostic value beyond standard clinical parameters [5]. The PDE4D7 score remained significant after adjusting the multivariate analysis for the Cancer of the Prostate Risk Assessment Postsurgical Score (CAPRA-S) model categories (HR=0.54, 95% CI=0.42-0.69, p<0.0001) [6].
The incremental value of PDE4D7 when combined with established clinical risk assessment tools has been demonstrated in multiple cohorts. A study investigating the combination of PDE4D7 with the CAPRA clinical risk score showed a significant improvement in prognostic accuracy [4]. The addition of PDE4D7 to the CAPRA score increased the area under the curve (AUC) by 5% over CAPRA alone (0.82 versus 0.77; p=0.004) [4]. This combination model stratified 14.6% of patients in the diagnostic biopsy cohort to no risk of biochemical relapse (negative predictive value 100%) over a follow-up period of up to 15 years [4].
Table 1: Prognostic Performance of PDE4D7 in Validation Studies
| Study Cohort | Patient Population | Statistical Significance | Hazard Ratio (95% CI) | Clinical Utility |
|---|---|---|---|---|
| RP Cohort [4] | 503 radical prostatectomy patients | p<1.0E-04 | HR 0.53 (0.41-0.67) | Independent prediction of BCR after adjustment for clinical variables |
| DB Cohort [4] | 151 diagnostic biopsy patients | p<1.0E-04 | HR 0.47 (0.33-0.65) | Pretreatment risk stratification |
| CAPRA-S Combination [5] | 550 surgical patients | p<0.0001 | HR 0.54 (0.42-0.69) | 4-6% improvement in 2- and 5-year PFS prediction |
| High-Rrisk SRT Cohort [3] | 367 patients with BCR post-RP | Significant association | Not specified | Predicts survival outcomes after salvage radiation therapy |
Table 2: PDE4D7 Expression Patterns Across Disease States
| Disease State | PDE4D7 Expression | Associated Clinical Implications | Potential Therapeutic Decisions |
|---|---|---|---|
| Normal Prostate | Low expression | Baseline expression | N/A |
| Localized PCa | Upregulated | Favorable prognosis, androgen sensitivity | Potential for active surveillance |
| TMPRSS2-ERG Positive | Further upregulation | Distinct molecular subtype | May influence treatment intensity |
| CRPC | Markedly downregulated | Aggressive phenotype, treatment resistance | Intensified therapy may be required |
| Metastatic Disease | Lowest expression | Worst prognosis | Consider systemic therapy approaches |
Proper sample handling is critical for accurate PDE4D7 measurement. For radical prostatectomy specimens, two small biopsy punches (approximately 1×2 mm) should be collected from the representative resected tumor area, specifically targeting the index lesion [4]. For diagnostic needle biopsies, a single biopsy punch from the tumor-positive core with the highest Gleason grade should be obtained [4]. To account for potential tumor heterogeneity in prostatectomy specimens, the two tissue punches should be combined before nucleic acid extraction [4] [3].
RNA extraction should be performed using established methods such as the RNeasy Mini Kit (QIAGEN) according to manufacturer's instructions [3]. The extraction process should include:
For cryopreserved tissues, optimal RNA integrity should be verified before processing. For FFPE tissues, specialized RNA extraction protocols accounting for crosslinking and fragmentation may be required, with appropriate validation of expression stability.
Quantitative reverse transcription PCR (qRT-PCR) represents the current gold standard method for PDE4D7 quantification in clinical samples [4] [5]. The process involves several critical steps:
cDNA Synthesis: Convert RNA to cDNA using reverse transcriptase kits such as iScript cDNA synthesis kit (Bio-Rad) with random hexamers and/or oligo-dT primers according to manufacturer's protocols [1].
Primer and Probe Design: Employ isoform-specific primers and probes targeting unique exon junctions in the PDE4D7 transcript to avoid cross-reactivity with other PDE4D isoforms [1] [3]. Sequences should be designed to span intron-exon boundaries to prevent genomic DNA amplification.
qPCR Reaction Setup:
Reference Gene Selection: Implement a panel of multiple reference genes with stable expression across prostate tissue types. Appropriate reference genes may include those encoding structural proteins or basic cellular functions with minimal variability in prostate cancer samples [4].
The following workflow diagram illustrates the complete qRT-PCR protocol for PDE4D7 analysis:
Accurate normalization is essential for reliable PDE4D7 quantification. The normalized PDE4D7 expression value should be calculated using the following approach [1]:
Where:
N(Ct_PDE4D7) = normalized PDE4D7 expression valueMean(Ct_reference_genes) = arithmetic mean of the Cq values of selected reference genesCt_PDE4D7 = PCR quantification cycle value for PDE4D7The PDE4D7 score should then be derived through further transformation of these normalized expression values, typically scaling to a standardized range (e.g., 1-5) for clinical interpretation [4]. This scoring system facilitates consistent application across different laboratories and platforms. For alternative measurement technologies such as DNA microarrays or RNA sequencing, the normalized expression values (e.g., RMA for microarrays, TPM for RNA-seq) should be appropriately transformed to maintain consistency with established qPCR-based scoring systems [1].
PDE4D7 score interpretation utilizes categorical classifications based on established risk stratification. Studies have typically employed the following categorical framework [4]:
For clinical decision-making, the PDE4D7 score is most effectively used in combination with established clinical risk metrics such as the CAPRA score. The combination model identifies distinct risk subgroups:
The interpretation of PDE4D7 scores should always occur in the context of standard clinical and pathological parameters. Multivariate models have demonstrated that PDE4D7 provides prognostic information independent of [4] [5]:
The following diagram illustrates the integration of PDE4D7 assessment into clinical decision pathways:
Laboratory-developed tests measuring PDE4D7 should implement comprehensive quality assurance protocols including:
For clinical implementation, algorithmic cutoffs should be established based on validation studies in appropriate patient populations, with consideration of pre-specified analytical goals and clinical requirements.
The appropriate use of PDE4D7 testing includes:
Current limitations and areas for further development include:
The commercial development of PDE4D7-based tests is advancing, with MDxHealth's InformMDx test representing a clinically available implementation [7]. This confirms the translational potential of PDE4D7 from research biomarker to clinical application.
Understanding the fundamental biology of AMPK is crucial for designing effective experiments related to its activators.
Selecting an appropriate animal model is a critical first step. The table below summarizes models used in recent studies for investigating AMPK activators in metabolic liver disease.
| Model Type | Diet / Induction Method | Key Disease Features | Example AMPK Activator Studied |
|---|---|---|---|
| Mouse (C57BL/6J) | Choline-deficient high-fat diet (CD-HFD) for 21-33 weeks [5] | Progressive steatosis, inflammation, fibrosis (MASH) [5] | ATX-304 [5] |
| Non-Human Primate (Cynomolgus Monkey) | NASH diet for ≥10 months [6] | Robust steatotic liver grafts for transplantation studies [6] | AICAR (combined with HOPE technique) [6] |
| Mouse (C57BL/6J) | High-fat diet (HFD) for varying periods [7] | Hepatic steatosis, insulin resistance, inflammation [7] | Various (model basis for multiple studies) [7] |
Here are detailed methodologies for key experiments, from in vivo models to in vitro clearance assays.
This protocol is adapted from studies on the direct AMPK activator ATX-304 in a mouse model of MASH [5].
This advanced protocol, used in a primate model, tests the efficacy of activators in improving the quality of steatotic livers for transplantation, directly assessing metabolic clearance and reducing lipid content [6].
Diagram 1: Experimental Workflow for AMPK Activator Studies. This chart outlines the parallel paths for in vivo and ex vivo protocols commonly used to evaluate AMPK activators.
Q1: How can I confirm that my compound is a direct versus an indirect AMPK activator?
Q2: The efficacy of my AMPK activator seems to diminish over time in my long-term animal study. What could be happening?
Q3: What are the key markers to analyze to confirm AMPK activation and its downstream metabolic effects in the liver?
Q4: My AMPK activator shows promise in murine models. What are the next steps for translational validation?
| Problem | Potential Causes | Solutions |
|---|---|---|
| Lack of efficacy in vivo | Poor bioavailability/metabolic clearance; incorrect dosing; unsuitable disease model. | Perform PK/PD studies; test different doses/formulations; verify model recapitulates human disease pathology [7] [5]. |
| Off-target or toxic effects | Compound interacts with unintended targets; excessive pathway activation. | Conduct thorough toxicology profiling; consider a lower dose or pulsed treatment regimen to allow recovery [8]. |
| Inconsistent p-AMPK data | Improper tissue handling leading to dephosphorylation; assay variability. | Snap-freeze tissues immediately after collection; use phosphatase inhibitors; standardize Western blot protocols [6]. |
| Activator works in vitro but not in vivo | Rapid systemic clearance; formation of an inactive metabolite; failure to reach target tissue. | Investigate the compound's metabolic stability in liver microsome assays; identify major metabolites; consider structural analogs with improved stability [5]. |
I hope this technical support guide provides a solid foundation for your experiments on AMPK activators. The field is rapidly advancing, so continually monitoring for new direct activators and refined disease models is highly recommended.
AMPK acts as a central energy sensor in the kidney, and its activation influences renal function through multiple pathways, including direct effects on vascular tone and tubular transport systems.
The diagram below illustrates the core signaling pathway of AMPK activation and its primary downstream effects on renal vasculature and tubules, as identified in recent studies.
The table below summarizes the key experimental findings on how AMPK activation affects renal clearance and vascular function from recent research.
| Experimental Model | AMPK Activator Used | Key Findings on Renal Clearance & Vascular Function | Proposed Mechanism | Source |
|---|---|---|---|---|
| Human & Rat Intrarenal Arteries | A769662 | Potent vasodilation, increasing renal blood flow capacity. | Endothelium-dependent (NO, IKCa channels) and smooth muscle-dependent (KATP channels, SERCA) relaxation. | [1] |
| Human & Rat Intrarenal Arteries | A769662 | Reduced vascular superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) production. | Suppression of Nox4 and Nox2 NADPH oxidase enzyme activity. | [1] |
| Renal Tubular System (Review) | Various (Metformin, AICAR) | Regulation of energy-consuming solute transport (e.g., Na+, glucose). | Inhibition of transport proteins like Na+/K+-ATPase; regulation varies by nephron segment. | [2] |
| CKD Mouse Model | MK8722 | Attenuated deterioration of kidney function independent of AMP sensing. | AMPK activation via a novel, AMP-independent allosteric mechanism. | [3] |
Here is a detailed methodology for key experiments assessing the vascular effects of AMPK activators on intrarenal arteries, based on the cited research.
This protocol is used to directly measure the functional vascular response to AMPK activation [1].
This protocol measures the antioxidant effects of AMPK activation in renal vascular tissue [1].
Challenge 1: Lack of Vasodilatory Response to A769662
Challenge 2: Inconsistent Results with Indirect vs. Direct Activators
Challenge 3: Interpreting Serum Creatinine Levels
The following table summarizes the primary structural modification strategies identified to improve the metabolic stability of indole acid-based AMPK activators, thereby reducing glucuronidation and unwanted renal clearance [1].
| Strategy | Specific Structural Modification | Impact on Pharmacokinetics |
|---|---|---|
| Core Indole Modification | Changing from a 6-chloroindole core to a 4,6-difluoroindole core. | Resulted in improved metabolic stability and reduced glucuronidation [1]. |
| 5-Aryl Substituent Modification | Replacing a 5-phenyl group with a substituted 5-(3-pyridyl) group. | Similarly contributed to improved metabolic stability [1]. |
| Polar Functional Group Variation | Systematically modifying the nature and position of polar functional groups on the molecule. | Mitigated active renal clearance by reducing affinity for the OAT3 (Oat3) transporter [1]. |
To help you implement these strategies, here are detailed experimental protocols based on the research.
This methodology is used to measure the metabolic stability of candidate compounds and identify glucuronide metabolites.
The workflow for this protocol is outlined below.
This protocol assesses a compound's potential for active renal secretion, a key pathway for clearance that can be mitigated by structural design [1].
The following diagram illustrates this workflow.
Q1: Why is reducing glucuronidation important for indole acid AMPK activators? Glucuronidation is a major Phase II metabolic pathway that often inactivates drugs and facilitates their elimination from the body. For acid-containing compounds, glucuronide metabolites are frequently substrates for efflux transporters and can undergo enterohepatic recirculation or rapid renal clearance. Reducing the glucuronidation rate directly improves the compound's metabolic stability, leading to a longer half-life and improved exposure, which is critical for achieving sustained therapeutic effect [1].
Q2: Besides glucuronidation, what other key clearance mechanism was targeted in these AMPK activators? The optimization campaign also specifically aimed to minimize active renal clearance. The researchers found that the parent indole acid compounds were substrates for the renal organic anion transporter OAT3 (in humans) / Oat3 (in rats). By strategically varying polar functional groups, they successfully designed compounds (like PF-06679142 and PF-06685249) with negligible renal clearance, further improving their pharmacokinetic profiles [1].
Q3: Were the optimized compounds effective in vivo? Yes. The research paper highlights that the optimized compounds 10 (PF-06679142) and 14 (PF-06685249) not only exhibited desirable oral absorption and low plasma clearance in preclinical species, but also demonstrated robust activation of AMPK in rat kidneys, confirming their biological efficacy following the structural modifications [1].
AMPK is a heterotrimeric enzyme complex that acts as a central regulator of cellular energy homeostasis [2] [3]. It is activated by a drop in cellular ATP levels, which can be triggered by various metabolic stresses [4]. Due to its role in promoting catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways (like gluconeogenesis and lipid synthesis), AMPK is a major therapeutic target for treating metabolic diseases, including type 2 diabetes, obesity, and metabolic dysfunction-associated steatotic liver disease (MASLD) [2] [5] [6].
The signaling pathways regulating AMPK activity are illustrated below.
1. What is the primary biological function of Adenosine Deaminase (ADA)? ADA is a crucial enzyme in purine metabolism that irreversibly deaminates adenosine to inosine and 2'-deoxyadenosine to 2'-deoxyinosine. This reaction is vital for regulating the levels of adenosine, a nucleoside with significant signaling roles in immunomodulation, vasodilation, and cardioprotection. [1] [2]
2. Why is ADA considered a therapeutic target? Inhibiting ADA leads to the accumulation of adenosine. As adenosine can suppress immune responses and reduce inflammation, this strategy is promising for treating conditions like hematological malignancies, inflammatory diseases, and potentially cardiovascular disorders. [3] [4] [2]
3. What are the two main isoenzymes of ADA and how can they be distinguished? The two isoenzymes are ADA1 and ADA2.
4. What are common issues when working with ADA inhibitors in cell-based assays? A major concern is off-target toxicity. Potent inhibitors like Pentostatin can cause immunosuppressive side effects such as leukopenia and thrombocytopenia. It is crucial to carefully optimize inhibitor concentration and exposure time. Furthermore, some inhibitors like EHNA can also inhibit phosphodiesterase 2 (PDE2), which may confound experimental results. [6] [2]
| Problem & Description | Possible Causes | Suggested Solutions |
|---|
| Low Inhibitor Efficacy Expected cellular or enzymatic response not achieved. | Incorrect inhibitor concentration; Use of non-selective inhibitor; Degraded inhibitor stock. | Titrate inhibitor concentration using a known positive control (e.g., EHNA for ADA1). Verify inhibitor selectivity for target ADA isoform. Prepare fresh inhibitor solutions. | | High Cellular Toxicity Excessive cell death in culture upon treatment. | Off-target effects; Overly potent inhibition disrupting purine metabolism. | Reduce inhibitor dose and duration. For research, consider less toxic natural inhibitors like naringin for preliminary studies. [6] | | Inconsistent Assay Results High variability in adenosine/inosine measurements. | Inconsistent cell lysis; Unstable adenosine/inosine; Inadequate assay calibration. | Standardize cell lysis and sample processing protocols. Use freshly prepared standards. Include internal controls in HPLC or enzymatic assays. | | Difficulty Interpreting Pathway Contribution Unclear whether AMP is degraded via adenosine or IMP pathway. | Complex cellular compensation; Lack of pathway-specific probes. | Use the specific adenosine deaminase inhibitor EHNA to block the adenosine pathway. The remaining purine release can be attributed to the IMP pathway. [5] |
This protocol is adapted from a study investigating purine catabolism in perfused rat hearts, which provides a clear methodology for pathway analysis. [5]
Objective: To determine the relative contributions of the adenosine pathway versus the IMP pathway to total AMP degradation.
Materials:
Method:
The following table summarizes properties of well-characterized ADA inhibitors for experimental design. [7] [2]
| Inhibitor Name | Primary Mechanism | Example Potency (Ki/IC50) | Key Characteristics & Notes |
|---|---|---|---|
| Pentostatin (2'-deoxycoformycin) | Transition-state analog; irreversible complex formation. | Ki = 2.5 pM [2] | Extremely potent; used clinically for hairy cell leukemia; can have significant toxicity. [2] |
| EHNA Hydrochloride | Semi-tight competitive inhibitor of ADA1. | Ki = 1-3 nM [2] | Selective for ADA1 over ADA2; also inhibits PDE2. Useful for experimental distinction of isoenzymes. [5] [2] |
| Naringin | Natural product inhibitor. | Ki = 58.8 µM (mouse erythrocytes) [6] | Less potent but may offer a lower-toxicity profile for certain research applications. [6] |
This diagram illustrates the two primary pathways of AMP degradation. The adenosine pathway leads to the production of adenosine, which is then converted to inosine by ADA. The application of an ADA inhibitor (e.g., EHNA) blocks this conversion, leading to adenosine accumulation.
This workflow outlines the key steps for an experiment designed to determine the contribution of AMP degradation pathways using an adenosine deaminase inhibitor, based on the methodology from the cited research. [5]
Here are some common issues and solutions you might encounter when investigating the NO-AMPK pathway and its impact on meat tenderness.
| Problem | Potential Cause | Solution / Verification Step |
|---|---|---|
| Low AMPK Activity | Incorrect inhibitor concentration; poor sample preparation [1]. | Verify inhibitor dilution calculations. Ensure homogeneous tissue sampling and proper homogenization technique (e.g., ice-bath, correct buffer-to-tissue ratio) [1]. |
| High Shear Force (Poor Tenderness) | Incomplete activation of the NO-AMPK pathway; NOS or sGC inhibition [1]. | Confirm the activity of the pathway by checking NO/cGMP levels in control samples. Ensure L-NAME (NOS inhibitor) or ODQ (sGC inhibitor) are fresh and properly administered [1]. |
| Inconsistent NOS/NO Data | Natural decline of NOS activity post-mortem; inaccurate assay execution [1]. | Establish a precise post-mortem timeline (0, 6, 12, 24, 48, 72, 120h). Adhere strictly to commercial assay kit instructions (e.g., Nanjing Jiancheng Bioengineering Institute) and run samples in triplicate [1]. |
| Unclear AMPK Pathway Effects | Unaccounted variables like animal diet or pre-slaughter stress affecting baseline AMPK [1]. | Document animal history and pre-slaughter conditions. Include a saline control (0.86% NaCl) in all experiments to establish a reliable baseline for comparison [1]. |
This protocol is adapted from a 2025 study investigating how Nitric Oxide (NO) regulates AMPK activity to influence beef tenderness during post-mortem maturation [1].
Prepare three treatment groups to investigate the pathway, injecting the treatment solution at a 1:1 (g:mL) ratio into the meat pieces for uniform penetration [1].
| Group Name | Treatment | Concentration | Primary Target / Role |
|---|---|---|---|
| NOS Inhibition | L-NAME | 20 mM | Inhibits NOS, reducing endogenous NO production [1]. |
| AMPK Inhibition | Compound C | 40 μM | Directly inhibits AMPK activity [1]. |
| Control | Saline (NaCl) | 0.86% | Provides a baseline for comparison [1]. |
The following diagram illustrates the core signaling pathway you are investigating, based on the described experimental setup.
Diagram Title: NO-AMPK Pathway in Post-Mortem Muscle
This diagram shows the established signaling cascade where NO leads to AMPK activation, improving tenderness. The dashed lines indicate the points of inhibition by the chemical agents used in the experimental protocol [1].
AMPK does not directly create the PMF but acts as a master regulator that responds to rising AMP/ADP levels (indicating low energy) by promoting processes that increase the cell's capacity to generate PMF and ATP [1]. The relationship between AMP, AMPK, and downstream effects on mitochondrial function is a primary mechanism through which AMP influences cellular energy status.
Diagram Title: AMPK Activation Pathway for Enhancing Mitochondrial Capacity
Q1: What is the molecular link between AMP and the Proton Motive Force (PMF)? The primary link is through the activation of AMP-activated protein kinase (AMPK). An increase in the AMP:ATP ratio, which signals energy depletion, activates AMPK [1] [2]. Once active, AMPK triggers signaling pathways that promote mitochondrial biogenesis and the removal of dysfunctional mitochondria, thereby increasing the cell's overall capacity to generate a robust PMF [1].
Q2: Which experimental compounds can be used to activate AMPK in research? Several well-characterized compounds can activate AMPK, making them useful tools for research. The table below summarizes common agonists and their mechanisms of action [2].
| Compound | Proposed Mechanism of Action | Key Considerations |
|---|---|---|
| AICAR | Converted to ZMP, which mimics AMP and binds to the AMPK γ subunit [2]. | A direct AMP mimetic; does not affect ATP levels. |
| Metformin | Mild inhibitor of mitochondrial complex I, leading to a drop in ATP and a subsequent rise in AMP/ADP [2]. | An indirect activator; its effects can extend beyond AMPK. |
| Phenformin | Similar to metformin, but a more potent complex I inhibitor [2]. | Greater potency and potential for toxicity compared to metformin. |
| Resveratrol | Proposed inhibitor of the mitochondrial F1F0 ATPase, reducing ATP consumption and altering AMP:ATP ratio [2]. | The precise molecular target may be complex and involve other pathways. |
Problem 1: Inconsistent or Weak AMPK Activation
Problem 2: No Observable Increase in Mitochondrial Biomass or Function
Problem 3: Difficulty in Directly Measuring PMF Changes
This protocol uses the cationic, fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to measure ΔΨ.
1. Reagent Preparation:
2. Cell Staining and Treatment:
3. Imaging and Analysis:
4. Data Interpretation:
The field is moving towards a more nuanced understanding. While AMPK is central, other pathways exist. Furthermore, research on prokaryotic systems reveals the intricate mechanics of how PMF is directly harnessed by molecular machines like ATP synthase, providing insights into fundamental principles that could be targeted in the future [4].
| Question | Evidence-Based Answer & Key Mechanisms |
|---|---|
| Why are AMPs promising against aminoglycoside-resistant bacteria? | AMPs employ multiple bactericidal mechanisms, primarily by disrupting the bacterial cell membrane, making it difficult for bacteria to develop resistance through single-point mutations. This is different from the action of traditional antibiotics [1] [2]. |
| Can bacteria become resistant to AMPs? | Yes. Bacteria have evolved various resistance mechanisms. Major ones include: 1) Proteolytic degradation (e.g., via proteases like aureolysin in S. aureus); 2) Cell surface modifications to reduce negative charge (e.g., via MprF, DltABCD); 3) Efflux pumps (e.g., VraFG in S. aureus); and 4) Sequestration of AMPs by proteins before they reach the membrane [3] [2]. |
| How do aminoglycoside-modifying enzymes (AMEs) cause resistance? | AMEs are the most common cause of aminoglycoside resistance. They chemically modify the drug via N-acetyltransferases (AACs), O-phosphotransferases (APHs), or nucleotidyltransferases (ANTs). This modification disrupts the drug's ability to bind to its target on the bacterial ribosome [4] [5]. |
| What are the key strategies to overcome AME-mediated resistance? | Key strategies include: 1) Developing AME-resistant aminoglycosides (e.g., arbekacin); 2) Designing AME inhibitors to co-administer with existing drugs; 3) Using AMPs in combination with aminoglycosides for a synergistic effect [5]. |
| Problem | Possible Cause & Solution |
|---|
| High Cytotoxicity of AMPs | Cause: Lack of selectivity for bacterial over mammalian cells. Solution: Use AI prediction tools (e.g., BioToxiPept [6]) to screen for cytotoxic profiles early in the selection process. Prioritize AMPs with high cationic charge and potential for structural optimization. | | Rapid Development of AMP Resistance | Cause: Exposure to sub-lethal doses, selecting for resistant mutants. Solution: Maintain supra-MIC concentrations during passages. Use combination therapy (AMP + aminoglycoside) to reduce selective pressure and delay resistance onset [1] [2]. | | Unexpected Loss of Resistance in Bacterial Populations | Cause: Unstable gene amplifications can cause heteroresistance. Resistance is rapidly lost without antibiotic pressure. Solution: Passage evolved resistant strains in antibiotic-free media to test for stability. Be aware that this instability can make resistance difficult to detect in standard assays [7]. | | Low Synergistic Effect in Combination Therapy | Cause: Incompatible mechanisms of action or antagonistic interactions. Solution: Systematically test different pairing ratios (AMP:antibiotic) to find the optimal Fractional Inhibitory Concentration (FIC). AMPs that cause membrane damage can enhance uptake of aminoglycosides, a key synergy mechanism [5]. |
This protocol is adapted from methodologies used in experimental evolution studies to investigate resistance development [8] [2].
Objective: To generate and characterize bacterial strains with reduced susceptibility to a selected AMP.
Materials:
Methodology:
To help visualize the key processes and strategies discussed, the following diagrams map out the experimental workflow for generating resistant mutants and the conceptual framework for combating resistance.
I hope this structured technical resource provides a solid foundation for your support center. The field of AMP research is advancing rapidly, particularly with the integration of AI for peptide discovery [6].
What is AMPK and what activates it? AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits [1] [2]. It is activated by metabolic stresses that increase the cellular AMP/ATP or ADP/ATP ratios, such as low glucose, hypoxia, or exercise [1] [3] [2]. Activation involves phosphorylation at Thr172 on the α subunit by upstream kinases like LKB1 and CAMKK2, and allosteric activation by AMP binding to the γ subunit [1] [4] [2].
How does AMPK activation enhance the TCA cycle? While AMPK does not directly activate the TCA cycle enzymes, it promotes metabolic processes that feed into the cycle. A key mechanism is the inhibition of Acetyl-CoA Carboxylase (ACC) through phosphorylation [5]. This reduces the production of malonyl-CoA, an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). With inhibited CPT1, fatty acids can enter the mitochondria for β-oxidation, producing acetyl-CoA, which is the primary fuel for the TCA cycle [5]. Furthermore, AMPK activation promotes mitochondrial biogenesis by regulating PGC-1α, thereby increasing the cell's overall oxidative capacity [1].
Here are solutions to common problems researchers face when studying AMPK and metabolism.
| Issue | Possible Cause | Troubleshooting Solution |
|---|---|---|
| Inconsistent AMPK activation | Degraded activators; incorrect dosing; poor cell health. | Re-constitute fresh AICAR or Metformin; use dose-response curves (e.g., 0.5-2mM AICAR, 1-10mM Metformin) [3] [4]; check cell viability and confluence. |
| Poor mitochondrial function readouts | Low cell energy status; improper assay conditions. | Pre-incubate cells in low-glucose media to prime energy stress pathways; use matched controls with same media and DMSO concentration. |
| Unexpected lipid accumulation | Over-activation of anabolic pathways; insufficient AMPK activity. | Confirm AMPK activation (p-AMPK/ACC blots); ensure media has appropriate fatty acid levels; use pharmacological inhibitors of lipogenesis (e.g., C75). |
| High cell death in energy stress models | Overly harsh stress conditions (e.g., prolonged starvation, high [1]drug doses). | Titrate stressor (e.g., 2-24hr glucose starvation); use TUNEL/Annexin V assays to confirm apoptosis; activate AMPK pre-stress with AICAR for protection [6]. |
This protocol outlines how to evaluate the effect of AMPK activation on mitochondrial metabolism in hepatocytes or myotubes.
What is the primary mechanism of CCCP? CCCP is a protonophore that disrupts the proton motive force (PMF) by carrying protons across biological membranes, effectively uncoupling oxidative phosphorylation and reducing ATP production [1]. It also inhibits efflux pumps by depleting the energy required for their operation [2] [3].
What is a typical working concentration for CCCP? Working concentrations vary by application and organism. Here are common ranges from the literature:
Why might my CCCP treatment be ineffective? Common reasons include insufficient concentration, incorrect solvent handling, or degraded CCCP stock. DMSO is the standard solvent, and stock solutions should be prepared fresh or stored aliquoted at -20°C to avoid degradation. Always include a vehicle control (DMSO alone) to confirm that observed effects are due to CCCP [4] [2].
Is CCCP toxic to mammalian cells? Yes, CCCP is cytotoxic. One study reported a 50% cell survival rate in human macrophage-like cells (U937) at a concentration of approximately 6 μg/mL (∼29 μM) after 48 hours of exposure [7]. Careful concentration optimization and cytotoxicity assays are essential for experiments involving mammalian cells.
| Problem & Phenomenon | Possible Root Cause | Solution & Verification Method |
|---|
| Ineffactive Inhibition [2] [3] No change in antibiotic MIC or PMF-dependent process. | (1) CCCP concentration too low. (2) Degraded CCCP stock solution. (3) Intrinsic resistance of the strain. | (1) Perform a CCCP dose-response curve. (2) Prepare fresh stock solution in DMSO, store at -20°C, avoid freeze-thaw cycles. (3) Include a positive control strain with known susceptibility. | | High Cell Death / Non-specific Toxicity [7] Unexpected massive cell death in experimental groups. | (1) CCCP concentration excessively high. (2) Incorrect dilution of stock solution leads to high final DMSO concentration. | (1) Titrate CCCP to find the minimum effective dose. (2) Ensure final DMSO concentration is non-toxic (typically ≤0.5-1%). Conduct a cytotoxicity assay. | | Unstable Experimental Results [3] Large variation in replicate experiments. | (1) Heterogeneous bacterial population with varying tolerance to CCCP. (2) Inconsistent handling or incubation times. | (1) Isolate single colonies and re-test their CCCP susceptibility. (2) Standardize all steps in the experimental protocol, especially timing. | | No Synergy with Antibiotic Observed [2] [8] | (1) Primary resistance mechanism is not efflux pump-mediated (e.g., enzyme inactivation). (2) The antibiotic is not a substrate for the efflux pump inhibited by CCCP. | (1) Verify the bacterial strain's resistance mechanisms genetically. (2) Consult literature to confirm the antibiotic is a substrate for PMF-dependent efflux pumps. |
The table below summarizes key experimental findings to help researchers design their studies and contextualize their results.
| Organism / System | CCCP Concentration | Experimental Context / Combination | Key Findings / Outcome |
|---|---|---|---|
| Acinetobacter baumannii [2] [8] | Not specified in MIC assay | With Imipenem or Cefepime | 59.6% (28/47) strains showed reduced MIC (≤3 dilutions); 2.1% (1/47) showed significant reduction (≥4 dilutions). |
| Brucella intermedia [3] | 10 µg/mL (~49 µM) | With Colistin (2 µg/mL) | Synergistic effect; restored colistin sensitivity (MIC dropped from >512 µg/mL to <2 µg/mL). |
| Pseudomonas aeruginosa [6] | 12.5 - 25 µM | Alone, impact on biofilm | Significantly reduced biofilm formation (p<0.05), effect correlated with MexAB-OprM efflux system expression. |
| Escherichia coli (PMF Assay) [4] | Up to 40 µM | Alone, in TCSB buffer | Used to dissipate total PMF (ΔΨ + ΔpH) in controlled protocols. |
| Mycobacterium abscessus [7] | 1.875 - 3.75 µg/mL (~9 - 18 µM) | Alone | Direct antibacterial activity; MIC₅₀ and MIC₉₀ values against clinical isolates. |
This protocol is adapted from studies on Acinetobacter baumannii and Brucella intermedia to evaluate the effect of CCCP on antibiotic Minimum Inhibitory Concentration (MIC) [2] [8] [3].
Workflow Overview
Key Steps and Specifications
This protocol describes how to use CCCP in conjunction with other inhibitors to dissect the contributions of the membrane potential (ΔΨ) and pH gradient (ΔpH) to the total PMF [4].
Workflow for PMF Dissection
Key Steps and Specifications
Q1: Can NAC reduce the efficacy of my antimicrobial peptide? A: Yes, this is a documented effect. A 2025 study on the AMP Cec4 demonstrated that the addition of NAC to the culture medium reduced the peptide's bactericidal activity against Klebsiella pneumoniae, as evidenced by an increase in its Minimum Inhibitory Concentration (MIC) [1]. This suggests that if your AMP's mechanism of action relies on generating reactive oxygen species (ROS), NAC's antioxidant activity may interfere.
Q2: How does NAC protect bacteria from AMP-induced death? A: NAC is a potent scavenger of reactive oxygen species (ROS) and a precursor to glutathione (GSH), the primary cellular antioxidant [2] [3]. Some AMPs, like Polymyxin B, and other antimicrobials exert their lethal effects partly through the accumulation of ROS in bacterial cells [3]. By directly neutralizing ROS and bolstering the bacterial cell's own antioxidant defenses, NAC can mitigate this oxidative stress, thereby reducing the overall antibacterial effect [3] [1].
Q3: How can I test if my AMP's activity is ROS-dependent? A: You can co-incubate your target bacteria with your AMP in the presence and absence of NAC and measure the resulting MIC or perform time-kill assays. A significant reduction in your AMP's potency (e.g., a higher MIC or slower killing rate) in the presence of NAC strongly suggests an ROS-dependent component to its mechanism [1]. The table below summarizes key experimental parameters based on recent research.
Table: Experimental Parameters for Investigating NAC-AMP Interactions, adapted from [1]
| Parameter | Description | Example from Cec4 Study [1] |
|---|---|---|
| NAC Concentration | A range of concentrations can be tested to establish a dose-response. | 0 - 7.625 mM |
| Bacterial Strain | The effect may vary by species and strain. | Carbapenem-resistant K. pneumoniae (CRKP) |
| Key Assay | Minimum Inhibitory Concentration (MIC) determination. | Micro-broth dilution method per CLSI guidelines. |
| Expected Positive Result | An increase in the MIC value for the AMP when NAC is present. | Increased MIC for Cec4 was observed with NAC. |
| Potential Cause | Solution |
|---|---|
| Variable NAC activity. NAC can oxidize upon exposure to air, reducing its effectiveness [2]. | Prepare fresh NAC stock solutions for each experiment. Consider using single-dose packaging or ensuring solutions are well-sealed and protected from light [2]. |
| Insufficient NAC concentration. The protective effect is dose-dependent. | Perform a dose-ranging experiment to determine the minimum effective concentration of NAC required to see an effect on your AMP's MIC. |
| AMP's primary mechanism is not ROS-dependent. Not all AMPs kill via ROS generation; some primarily disrupt membranes or bind intracellular targets [4] [1]. | Use NAC testing as a diagnostic tool. If NAC does not diminish your AMP's efficacy, its primary mechanism is likely independent of ROS-mediated killing. |
This protocol is adapted from methods used to study the antimicrobial peptide Cec4 [1].
1. Principle To determine if the bactericidal activity of an AMP involves the induction of oxidative stress in bacterial cells by using NAC, a known ROS scavenger, as an inhibitory agent.
2. Reagents and Equipment
3. Procedure
4. Analysis Compare the MIC of the AMP in the presence and absence of NAC. An increase in the MIC value (e.g., a 2 to 4-fold or greater increase) in the NAC-treated wells indicates that the AMP's activity is partially dependent on ROS-mediated killing [1].
This protocol is inspired by studies on post-stress ROS toxicity [3].
1. Principle To assess if NAC can rescue bacterial cells after the initial stress from AMP exposure has been removed, by suppressing the accumulation of lethal ROS that continues after the primary stressor is gone.
2. Reagents and Equipment
3. Procedure
4. Analysis A significantly higher survival rate in the NAC-treated aliquot compared to the control over time would suggest that a component of the AMP's lethality is due to post-stress, ROS-mediated cell death [3].
The following diagram synthesizes findings from multiple studies to illustrate the proposed interplay between AMPs, ROS, and NAC in bacterial cells.
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to develop, improve, and optimize processes and products [1] [2]. It is particularly useful when you want to:
For cAMP production, this typically involves using a Central Composite Design (CCD) or a Box-Behnken Design (BBD) to efficiently explore the experimental space and fit a quadratic model that can predict optimal conditions [1] [3] [4].
A successful RSM application follows a systematic approach. The table below outlines the key phases.
| Phase | Key Activities | Considerations for cAMP Production |
|---|---|---|
| 1. Problem Definition & Screening | Identify critical response (e.g., cAMP yield). Use prior knowledge or screening designs (e.g., Plackett-Burman) to select the most influential continuous factors [1]. | Factors may include temperature, pH, incubation time, concentration of precursors (e.g., ATP), and cell density. Ensure cAMP measurement assay is precise [2]. |
| 2. Design Selection | Choose an RSM design (e.g., CCD or BBD) to model curvature. Define a feasible experimental region (low/center/high values for each factor) [1] [3]. | BBD can be more efficient if experimenting at extreme factor levels is impractical [3]. |
| 3. Model Fitting & Analysis | Conduct experiments and use regression analysis to fit a quadratic model. Validate model with ANOVA, R², and lack-of-fit tests [1] [2]. | A significant model and non-significant lack-of-fit are desired. Nonsignificant terms may be removed to simplify the model [2]. |
| 4. Optimization & Validation | Use the validated model to find optimal factor settings. Perform confirmation runs at predicted optimum [1] [2]. | For multiple responses (e.g., maximizing cAMP yield and minimizing impurities), use a desirability function to balance goals [2] [3]. |
This workflow can be visualized in the following diagram:
Here are answers to specific issues you might encounter.
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor Model Fit (low R², significant lack-of-fit) | Incorrect model (e.g., using linear model when curvature exists); important factor not included; experimental region too large; large random error [1] [2]. | Use a design that supports quadratic terms (CCD/BBD). Review factor selection. Check experiment procedure consistency. |
| Model is Inaccurate at Optimum | The empirical model is only an approximation; true optimum may be outside the experimental region [1] [3]. | Perform confirmation runs. Use sequential experimentation (e.g., steepest ascent) to move to a new, more promising region [1] [3]. |
| Conflicting Goals for Multiple Responses | Factor settings that optimize one response (cAMP yield) may worsen another (e.g., purity, cost) [2] [3]. | Use a desirability function to find a compromise. Overlay contour plots to find a feasible "sweet spot" [2] [3]. |
| Factor Constraints are Violated | The mathematical optimum suggests factor levels that are physically impossible, unsafe, or too costly [1]. | Incorporate constraints directly into the optimization algorithm. Use the overlay plot method to manually identify a feasible optimum within the acceptable region [1]. |
The decision process for addressing a failed model is outlined below:
When planning and analyzing your experiment, you will work with specific quantitative data.
Typical RSM Design Sizes The number of experimental runs required depends on the number of factors and the design chosen.
| Factors | Central Composite Design (CCD) Runs | Box-Behnken Design (BBD) Runs | Key Characteristics |
|---|---|---|---|
| 2 | ~13 (8 factorial, 4 axial, 1 center) | N/A (BBD requires ≥3 factors) | CCD is robust and can estimate pure error. |
| 3 | ~20 (8 factorial, 6 axial, 6 center) | ~15 | BBD is often more efficient; all points lie within safe operating limits [3]. |
| 4 | ~30 (16 factorial, 8 axial, 6 center) | ~27 | BBD avoids extreme factor combinations, which can be advantageous [3]. |
Model Coefficients & Interpretation
A second-order polynomial model has the general form [3]:
Y = β₀ + ∑βᵢXᵢ + ∑βᵢᵢXᵢ² + ∑βᵢⱼXᵢXⱼ + ε
| Coefficient Type | Symbol | Interpretation in cAMP Production Context |
|---|---|---|
| Linear Effect | βᵢ | The individual, direct impact of a factor (e.g., pH) on cAMP yield. |
| Quadratic Effect | βᵢᵢ | Indicates curvature. A significant negative value suggests a point of maximum yield exists for that factor [2]. |
| Interaction Effect | βᵢⱼ | Shows if the effect of one factor (e.g., Temperature) depends on the level of another (e.g., Precursor Concentration) [2]. |
Research indicates that the AMP-activated protein kinase (AMPK) pathway is a key regulator of OAT3 expression. This regulation is part of the cellular response to energy levels.
The diagram below illustrates this signaling pathway and its effect on OAT3.
Figure 1. AMPK and NF-κB Pathways in OAT3 Regulation
For drug development, it is crucial to know which pharmaceuticals may interact with OAT3 and potentially cause drug-drug interactions. A study screened 18 front-line antibiotics for their inhibitory effects on key drug transporters, including OAT3.
The table below summarizes the antibiotics found to inhibit OAT3-mediated substrate uptake in vitro.
| Antibiotic | Inhibition of OAT3 | Relevant Experimental Context |
|---|---|---|
| Ciprofloxacin | Mild inhibition (~20-30% inhibition) | In vitro model; potential for drug-drug interactions [2]. |
| Trimethoprim | Mild inhibition (~20-30% inhibition) | In vitro model; potential for drug-drug interactions [2]. |
| Amikacin | Moderate inhibition (~30-40% inhibition) | In vitro model [2]. |
| Doxycycline | Moderate inhibition (~30-40% inhibition) | In vitro model [2]. |
| Spectinomycin | Moderate inhibition (~30-40% inhibition) | In vitro model [2]. |
| Azithromycin | Mild inhibition | In vitro model [2]. |
| Gentamicin | Mild inhibition | In vitro model [2]. |
| Tobramycin | Mild inhibition | In vitro model [2]. |
> Important Note: This data is from a specific in vitro study. Clinical relevance for drug-drug interactions must be confirmed through further investigation [2].
A common method for studying OAT3 function and its regulation involves cellular transport assays. The following protocol is based on methodologies described in the search results.
Experiment: Investigating the Effect of an AMPK Activator on OAT3 Transport Function
1. Key Reagents & Cell Model
2. Experimental Workflow
Step 1: Cell Culture & Pre-treatment
Step 2: Uptake Assay
Step 3: Analysis & Data Normalization
3. Expected Outcome & Interpretation
What is the clinical significance of OAT3? OAT3 is critically important in the kidney for eliminating a wide range of anionic drugs, toxins, and endogenous metabolites [7] [8]. Its function affects drug pharmacokinetics and is a common site for drug-drug interactions, which can lead to altered drug levels and potential toxicity [1] [2].
Why might my in vitro model show low OAT3 activity? The loss of OAT1 and OAT3 expression is a persistent issue in many traditional renal proximal tubule cell models (e.g., primary cells, cell lines) after isolation from tissue [1]. This is likely due to changes in the cellular microenvironment, including oxygen levels, metabolism, and the absence of key physiological signals present in vivo [1].
Besides AMPK, what other signaling pathways regulate OAT3? Other major pathways include:
The choice between microbial fermentation and enzymatic conversion is fundamental. The following table compares these two primary approaches to help you select the best starting point for your goals.
| Method | Description | Typical Host Organisms | Reported Yield | Advantages | Disadvantages/Challenges |
|---|---|---|---|---|---|
| Microbial Fermentation | De novo synthesis of cAMP by live microorganisms. | E. coli, Bacillus subtilis, Corynebacterium murisepticum, Saccharomyces cerevisiae (yeast) | Up to 19.2 g/L (reported in B. subtilis with controlled dissolved oxygen) [1] | Uses cheaper substrates (e.g., glucose); integrated cellular metabolism. | Lower yields; complex regulation; feedback inhibition; by-product formation. |
| Enzymatic Conversion | Conversion of ATP to cAMP using cell lysates or purified enzymes. | E. coli (source of adenylate cyclase enzyme) | Up to 18.45 g/L (using optimized E. coli adenylate cyclase) [2] | Higher conversion efficiency; simpler reaction mixture; easier product recovery. | High cost of substrate (ATP); requires enzyme production and purification. |
Once a production method is chosen, fine-tuning these critical parameters is essential for maximizing yield.
Systematic optimization of the fermentation environment is crucial. The table below summarizes key parameters and their optimal ranges for different systems.
| Parameter | Optimal Range / Condition | Technical Guidance & Rationale |
|---|---|---|
| Carbon Source & Type | Low/micromolar glucose | High glucose can inhibit cAMP production via catabolite repression. A shift to carbon limitation often stimulates cAMP accumulation [1]. |
| Dissolved Oxygen (DO) | 0-10% (for B. subtilis) | Controlled low DO can critically trigger high-yield cAMP synthesis in some bacterial systems [1]. |
| Induction Temperature | 16-25°C (for EAC enzyme production) | Lower temperatures during IPTG induction favor the correct folding and soluble expression of recombinant enzymes, increasing active enzyme yield [2]. |
| Metal Cofactors | 5-10 mM Mg2+ | Mg2+ is an essential cofactor for adenylate cyclase activity. Optimization is required for enzymatic conversion [2]. |
| Reaction pH | 7.5-8.5 (for EAC enzyme) | The enzyme's activity is highly dependent on pH, with reported optimal activity in a slightly alkaline range [2]. |
To systematically develop a high-yield process, you can follow the workflows for strain engineering and process optimization.
Here are solutions to frequently encountered problems in cAMP production.
Problem: Low yield in microbial fermentation.
Problem: Low yield in enzymatic conversion.
Problem: High production cost in enzymatic process.
A primary challenge in AMP research is maintaining peptide integrity during experiments, especially in biological fluids like serum. The table below outlines common issues and their solutions.
| Problem & Description | Root Cause | Recommended Solution | Key Parameters & Expected Outcome |
|---|---|---|---|
| Low Peptide Recovery from Serum [1]: Significant loss of AMP during sample processing and extraction from serum-containing media. | Non-specific binding (NSB) to container surfaces and carrier proteins in serum; proteolytic degradation by host proteases [1]. | Use 1% formic acid in ethanol for serum protein precipitation [1]. | Protocol: Mix 200µL sample with 400µL of 1% formic acid in ethanol. Incubate 15 min on ice, then centrifuge at 18,000 g for 10 min [1]. Outcome: Significantly reduced peptide loss during extraction compared to ethanol or acetonitrile alone [1]. |
| Rapid Proteolytic Degradation [1] [2]: Short peptide half-life in biological fluids (e.g., serum, wound exudate). | Susceptibility to cleavage by endogenous proteases. Peptides composed of natural L-amino acids are particularly vulnerable [2]. | Incorporate D-amino acids. Substitute some or all L-amino acids in the peptide sequence with their D-enantiomers [1] [2]. | Outcome: The D-amino acid analogue dKn2-7 showed 78.5% remaining after 24h in 25% serum at 37°C, compared to only 1.0% for the native L-peptide (Kn2-7) [1]. This change can also improve antifungal potency [1]. |
Beyond immediate troubleshooting, consider these strategic approaches to inherently improve AMP stability from the design phase.
Here is a detailed methodology for conducting a time-course stability experiment, based on an optimized protocol [1].
1. Sample Preparation:
2. Time-Course Sampling:
3. Peptide Extraction:
4. Analysis:
The following diagrams illustrate the core concepts and processes discussed in this guide.
| Feature | AMP (Adenosine Monophosphate) | ADP (Adenosine Diphosphate) | ATP (Adenosine Triphosphate) |
|---|---|---|---|
| Chemical Structure | Adenosine + 1 Phosphate group | Adenosine + 2 Phosphate groups | Adenosine + 3 Phosphate groups |
| Role in Energy Metabolism | Low-energy signal; indicates energy deficit [1] | Intermediate; converts to ATP or AMP via ATP hydrolysis [2] | Primary energy currency; hydrolysis releases energy for cellular work [2] |
| Primary Signaling Role | Allosteric activator of AMPK; master regulator of catabolic pathways [1] | Extracellular signaling via P2Y receptors (e.g., on endothelial cells and platelets) [3] | Substrate for kinases; extracellular signaling via purinergic receptors; precursor for cAMP [4] [3] |
| Key Detecting Method | -- | ADP-Glo Kinase Assay; Coupled enzyme assay with ADP-HK [5] [6] | Luminescent ATP detection assay (e.g., Abcam ab113849) [2] |
AMP, ADP, and ATP are central players in critical cellular signaling pathways that maintain energy balance.
1. The cAMP Signaling Pathway This pathway is a classic example of ATP's role as a signaling precursor. An extracellular first messenger (like a hormone) binds to a cell surface receptor, triggering the conversion of ATP to cAMP by the enzyme Adenylate Cyclase (AC). cAMP then acts as a second messenger, stimulating Protein Kinase A (PKA). Activated PKA moves into the nucleus and phosphorylates the transcription factor CREB, which then regulates the expression of target genes. This pathway influences cell growth, differentiation, and metabolism, and is a target for drug discovery [4].
The diagram below illustrates this signal transduction process.
2. The AMPK Signaling Pathway This pathway highlights the role of AMP as a critical energy sensor. When cellular energy is low, AMP levels rise and bind to the AMPK complex. ADP also contributes to AMPK activation during energy stress [7] [1]. This binding makes AMPK a better substrate for phosphorylation and activation by upstream kinases like LKB1. Activated AMPK then works to restore energy balance by promoting catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP [1].
The diagram below summarizes the activation and function of AMPK.
Accurate measurement of these nucleotides is crucial for metabolic and signaling studies.
1. Detecting ATP with Luminescence Assays
2. Detecting ADP with Coupled Enzyme Assays
3. Detecting cAMP with Immunoassays
The interplay between these nucleotides is a central focus in drug development. The cAMP pathway is explored for therapies targeting cardiovascular, neuronal, and immune diseases [4]. AMPK is a promising target for treating type II diabetes, obesity, and cancer, with drugs like metformin known to activate it [1]. Recent research also uses advanced biosensors and systems biology models to better understand the complex dynamics of AMPK signaling [7] [8].
The table below summarizes the core differences between cAMP and AMP based on current scientific understanding.
| Feature | Cyclic AMP (cAMP) | Adenosine Monophosphate (AMP) |
|---|---|---|
| Chemical Structure | Cyclic 3',5'-adenosine monophosphate [1] [2] | Linear 5'-adenosine monophosphate (adenylate) [3] |
| Primary Role | Classical second messenger [2] | Metabolic intermediate & energy sensor [3] |
| Signaling Mechanism | Activates effector proteins (PKA, EPAC, ion channels) [1] [2] | Allosterically activates AMP-activated protein kinase (AMPK) [3] |
| Upstream Triggers | Hormones, neurotransmitters via GPCR and adenylate cyclase (AC) [2] | Metabolic stress, low ATP/AMP ratio; also via extracellular adenosine [3] |
| Key Effectors | PKA, EPAC, CREB, CNG Channels [1] [2] [4] | AMPK, downstream metabolic enzymes [3] |
| Physiological Outcomes | Memory, metabolism, gene regulation, immune function [1] [2] | Energy conservation, growth regulation, catabolism promotion [3] |
| Therapeutic Relevance | High (Cardiovascular, inflammatory, kidney diseases) [5] [4] | Emerging (Metabolic diseases like diabetes, cancer) [3] |
cAMP is the prototypical second messenger, translating extracellular signals into precise intracellular responses [2]. Its signaling is highly compartmentalized to ensure specificity [1].
While primarily known as a metabolic intermediate, recent research has uncovered a distinct signaling role for AMP, largely through its regulation of AMPK.
For researchers looking to investigate these pathways, here are methodologies for core assays.
| Assay | Key Methodology | Application & Note |
|---|---|---|
| cAMP Level Detection | ELISA/Immunoassay: Competitive immunoassay with anti-cAMP antibody. FRET-based biosensors: Live-cell imaging of cAMP dynamics in compartments [1]. | Quantifying total cellular cAMP (ELISA) or visualizing real-time, localized signaling (FRET). |
| PKA Activity Assay | Kinase Activity Profiling: Measures serine/threonine global activity [6]. Commercial Kits: Use fluorescent/colorimetric peptides as PKA substrates. | Determining PKA activity in tissues, as in cachectic muscle studies [6]. |
| AMPK Activity Assay | Western Blot: Detects phosphorylation of AMPK at Thr172 and its substrates (e.g., ACC) [3]. Commercial Kits: Use specific AMPK substrate peptides. | Standard method to confirm AMPK activation in response to stimuli. |
| Mitochondrial Respiration | High-Resolution Respirometry (Oroboros O2k): Measures oxygen consumption in permeabilized muscle fibers or isolated mitochondria [6]. | Assessing functional metabolic outcomes of cAMP or AMPK signaling. |
The diagrams below illustrate the core signaling cascades for cAMP and AMP.
The following table summarizes several natural product classes and examples based on their reported effects in research contexts [1].
| Natural Product Category | Example Compounds | Reported Biological Effects (in Preclinical Models) | Key Findings Related to AMPK |
|---|---|---|---|
| Phenolic Metabolites | Hawthorn Acid [1] | Improved renal function, reduced oxidative stress in diabetic mice [1] | Activated the AMPK/SIRT1 signaling pathway in the kidneys [1] |
| Terpenoids | Information missing from search results | Information missing from search results | Identified as a category of natural products that modulate the AMPK pathway [1] |
| Quinones | Information missing from search results | Information missing from search results | Identified as a category of natural products that modulate the AMPK pathway [1] |
| Alkaloids | Information missing from search results | Information missing from search results | Identified as a category of natural products that modulate the AMPK pathway [1] |
Many natural products exert their beneficial metabolic effects by activating the AMPK pathway. The diagram below illustrates this common mechanism, which leads to improved glucose uptake and reduced glucose production.
Overview of AMPK Pathway Activation by Natural Products
The methodologies used to study natural products as AMPK activators typically involve a combination of in vitro, in vivo, and molecular techniques [1].
The table below summarizes the experimental data on the synergistic effects of AMP with various antibiotics against multiple bacterial pathogens, as demonstrated in a 2024 study.
| Antibiotic Class | Example Antibiotic(s) Tested | Target Bacteria (Gram-positive) | Target Bacteria (Gram-negative) | Key Findings / Synergistic Effect |
|---|---|---|---|---|
| Aminoglycosides | Gentamicin, Kanamycin, Tobramycin | Staphylococcus aureus (gentamicin-resistant), MRSA252 | K. pneumoniae, A. baumannii, P. aeruginosa, E. coli (gentamicin-resistant) | Strong synergy; 0.5 mM AMP + 1.6 µg/mL gentamicin resulted in ~100x higher killing of gentamicin-resistant S. aureus [1] [2]. |
| Quinolones | Ciprofloxacin | Information missing | Information missing | Very strong synergistic bactericidal effect observed [2]. |
| Cyclic Lipopeptides | Daptomycin | Information missing | Information missing | Very strong synergistic bactericidal effect observed [2]. |
| Polymyxins | Polymyxin B | Not applicable | Klebsiella pneumoniae | A separate study found a CREB inhibitor (666-15) enhanced Polymyxin B activity by inhibiting resistance mechanisms [3]. |
The core data in the table above is primarily based on the following methodology from the 2024 study [1] [2]:
The synergy between AMP and antibiotics is not due to direct antimicrobial activity, but rather to its role as a metabolic adjuvant that re-sensitizes bacteria to antibiotics through two primary mechanisms [1] [2].
The following diagram illustrates the interconnected mechanisms by which Adenosine Monophosphate (AMP) is proposed to enhance antibiotic efficacy:
Mechanism 1: Enhanced Metabolic Drive and Antibiotic Uptake
Mechanism 2: Induction of Lethal Oxidative Stress
The discovery of AMP as a synergistic adjuvant is promising, but several considerations exist for its application and future development [4] [2] [5].
The table below summarizes the key synergistic relationships between AMPs and different antibiotic classes, along with the proposed mechanisms for these enhancements.
Table 1: AMP Enhancement of Different Antibiotic Classes
| Antibiotic Class | Example Antibiotic | Example AMP | Enhancement Mechanism | Experimental Evidence / Key Findings |
|---|---|---|---|---|
| Glycopeptides | Vancomycin | Murepavadin [1] | AMP disrupts the outer membrane, allowing better penetration of the antibiotic into the cell [1]. | Murepavadin, which targets the outer membrane of Pseudomonas aeruginosa, is in Phase III clinical trials [1]. |
| Lipopeptides | Daptomycin | Nisin [2] | AMP inhibits cell wall synthesis by binding to lipid II, while the antibiotic causes membrane depolarization. This dual attack overwhelms bacterial repair mechanisms [1]. | Daptomycin itself is an AMP in clinical use. Its mechanism involves forming a complex with phosphatidylglycerol and lipid II, leading to membrane perforation [1]. |
| β-lactams | Various | LL-37, Nisin [2] | AMPs can break down biofilms that protect bacteria, making them susceptible to antibiotics that were previously ineffective [1]. | Combining AMPs with β-lactams has shown efficacy against biofilm-forming bacteria, which are notoriously difficult to treat with antibiotics alone [1]. |
| Last-Resort (vs. CRAB/MRSA) | Carbapenems | AI-discovered AMPs [3] | The AMPs disrupt the cytoplasmic membrane and cause membrane depolarization. This primary damage facilitates the entry and efficacy of antibiotics [3]. | In vivo mouse models showed that generated AMPs had comparable or superior efficacy to clinical antibiotics against CRAB and MRSA, with no detectable resistance development [3]. |
To validate the synergistic effects summarized above, researchers use standardized experimental methods. The workflow below outlines a general protocol for testing AMP-antibiotic synergy, which can be adapted for specific pathogen and compound pairs.
Here is a detailed breakdown of the key steps in the workflow:
Determine Individual Minimum Inhibitory Concentrations (MICs):
Checkerboard Assay:
Data Analysis and Interpretation:
The synergy between AMPs and antibiotics often arises from a multi-targeted attack on bacterial cells. The following diagram illustrates the primary and secondary mechanisms that lead to enhanced bacterial killing.
The field is rapidly evolving with the integration of Artificial Intelligence (AI) and Large Language Models (LLMs) to design novel AMPs. These approaches can screen hundreds of millions of peptide sequences to find candidates with high predicted activity against specific pathogens (like CRAB and MRSA) and low cytotoxicity, significantly accelerating the discovery pipeline [5] [3]. Furthermore, to overcome inherent limitations of AMPs such as stability and toxicity, advanced delivery systems using nanoparticles and hydrogels are being developed to improve their pharmacokinetics and enable targeted release at the site of infection [1].
Several AMP-based therapies are already in clinical development, showing the practical potential of this approach:
The following table summarizes the mechanisms, key experimental findings, and advantages of various meat tenderization techniques, including the studied application of AMP.
| Method | Mechanism of Action | Key Experimental Findings & Data | Remarks & Advantages |
|---|
| AMP + Ultrasound [1] | Facilitates degradation of myofibrillar proteins (e.g., tropomyosin); promotes α-helix to β-sheet transformation; disrupts muscle fiber integrity. | • Shear Force: Significantly reduced in Chicken Wooden Breast (CWB) [1]. • Myofibrillar Fragmentation Index (MFI): Significantly increased [1]. • Protein Structure: Degradation observed via SDS-PAGE; structural changes confirmed by spectroscopy [1]. | Synergistic Effect: Combined application shows superior results. Potential for targeting specific quality defects like wooden breast. | | Ultrasound [1] [2] | Cavitation causes physical damage to muscle fibers and enhances mass transfer. | • Shear Force: Reduced in CWB and braised rabbit legs [1] [2]. • Water-Holding Capacity (WHC): Improved in rabbit legs during braising [2]. • Microstructure: SEM showed muscle fiber contraction and disruption [2]. | Improves tenderness and processing efficiency (e.g., shorter marinating time) [3]. | | Postmortem Ageing [4] [5] [6] | Natural enzymatic proteolysis by endogenous systems (calpains, caspases); degradation of key proteins (desmin, titin, troponin-T). | • Shear Force: Decreases significantly over time (e.g., in pork from 12h to 120h postmortem) [6]. • Biochemical Changes: Increased mitochondrial apoptosis factors (ROS, Ca²⁺, caspase activity) [6]. • Flavor: Metabolome changes develop characteristic flavors [5]. | Industry standard. Dry-aging enhances flavor but causes higher weight loss; Wet-aging is more efficient yield [5]. | | Plant Exogenous Proteases [7] | Hydrolyze myofibrillar proteins and collagen. Enzymes include papain, bromelain, ficin. | • Tenderness: Effectively reduces shear force. • Application: Used in marinades and commercial tenderizers. • Sensory: Over-treatment can lead to mushy texture and off-flavors. | Fast-acting. Risk of over-tenderization and potential allergic reactions in sensitive consumers [7] [8]. | | Mechanical Tenderization [8] | Physical disruption of muscle fibers and connective tissues through piercing or pounding. | • Application: Widely used in household, food service, and industrial settings. • Efficiency: Speeds up tenderizing process and reduces cooking time. | Immediate effect. May increase risk of pathogen translocation if not cooked properly. |
For researchers looking to replicate or build upon these studies, here are the methodologies for key experiments cited above.
1. Protocol: Evaluating Combined AMP and Ultrasound Treatment [1] This protocol can be adapted to test AMP's efficacy on other meat types.
2. Protocol: Assessing Ageing-Induced Tenderization via Apoptosis Pathway [6] This protocol investigates the biochemical mechanisms behind postmortem tenderization.
The following diagrams illustrate the core mechanisms and experimental workflows based on the research findings.
Diagram 1: This flowchart illustrates the proposed synergistic mechanism by which combined AMP and Ultrasound treatment tenderizes meat, involving both physical disruption of muscle structure and biochemical degradation of key proteins.
Diagram 2: This workflow outlines a detailed experimental protocol for investigating the biochemical and physical changes in meat during postmortem ageing, focusing on the mitochondrial apoptosis pathway.
The search results indicate that AMP is an emerging area of research, primarily showing promise in synergistic applications. Here are key points to consider for future R&D:
Researchers use a suite of complementary assays to characterize the potency, mechanism of action, and isoform selectivity of AMPK activators. The table below summarizes the key types of assays and their primary applications.
| Assay Type | Detection Method | Key Measured Parameters | Primary Application & Notes |
|---|---|---|---|
| TR-FRET Assay [1] | Time-Resolved Förster Resonance Energy Transfer | Signal proportional to AMPK activity (e.g., substrate phosphorylation). | HTS Suitability: Inherently resistant to colored or fluorescent compound interference [1]. |
| FRET-based Assay (e.g., Z'-LYTE) [1] | Fluorescence Resonance Energy Transfer coupled with protease | Change in FRET signal correlates with substrate phosphorylation. | Mechanistic Studies: Protease preferentially cleaves non-phosphorylated substrate; signal decrease indicates product formation [1]. |
| CHEF-based Assay (e.g., Omnia) [1] | Chelation-Enhanced Fluorescence | Direct, real-time fluorescence increase upon peptide phosphorylation. | Real-time Kinetics: Phosphate-dependent chelation of Mg²⁺ activates a fluorogenic amino acid (Sox) in the peptide [1]. |
| Radiometric Assay [1] | Radioisotopic (e.g., 32P) | Incorporation of radioactive phosphate into a substrate (e.g., SAMS peptide). | Gold Standard / Validation: Traditional method; requires safety precautions for radioactivity [1]. |
| Cell-Based De-phosphorylation Protection Assay [2] | Western Blot (anti-pThr172) | Level of AMPK phosphorylation at Thr172 over time. | Mechanistic Insight: Potent activators like "991" stabilize Thr172 phosphorylation, inhibiting dephosphorylation by protein phosphatases [2]. |
| Cell-Based Target Engagement (e.g., p-ACC) [3] | Western Blot | Phosphorylation of downstream targets like Acetyl-CoA Carboxylase (ACC). | Confirmation of Cellular Activity: Demonstrates that the activator engages AMPK and triggers its signaling pathway in cells [3]. |
Understanding the molecular mechanism of AMPK activation is crucial for interpreting assay results. The following diagrams illustrate the signaling pathway and a generalized experimental workflow.
The experimental workflow for characterizing a novel AMPK activator typically progresses through several stages.
Here are standard protocols for key assays, which can be adapted based on specific laboratory equipment and reagents.
1. TR-FRET Assay for High-Throughput Screening [1]
2. CHEF-based Assay for Real-Time Kinetic Analysis [1]
3. Cell-Based Dephosphorylation Protection Assay [2]
The table below summarizes key quantitative outcomes from PDE4D7 validation studies in prostate cancer patient cohorts.
| Patient Cohort | Analysis Type | Hazard Ratio (HR) for Biochemical Recurrence | P-value | Key Finding |
|---|---|---|---|---|
| Radical Prostatectomy (RP) Cohort (n=503) [1] [2] | Univariate | HR 0.53 (95% CI 0.41-0.67) [1] [2] | p < 1.0E-04 [1] [2] | PDE4D7 score is significantly associated with PSA recurrence. |
| Multivariate (adjusted for clinical variables) [1] [2] | HR 0.49 (95% CI 0.38-0.64) [1] [2] | p < 1.0E-04 [1] [2] | Provides independent prognostic information beyond standard clinical risk factors. | |
| Diagnostic Biopsy (DB) Cohort (n=151) [1] [2] | Univariate | HR 0.47 (95% CI 0.33-0.65) [1] [2] | p < 1.0E-04 [1] [2] | Validates prognostic power in a pre-treatment setting. |
| Multivariate (adjusted for clinical variables) [1] [2] | HR 0.43 (95% CI 0.29-0.63) [1] [2] | p < 1.0E-04 [1] [2] | Confirms independent risk stratification at diagnosis. | |
| Combination Model (CAPRA + PDE4D7) [1] [2] | Diagnostic Accuracy | AUC 0.82 vs 0.77 for CAPRA alone (5% increase) [1] [2] | p = 0.004 [1] [2] | Significantly improves clinical risk stratification before surgery. |
The validation of PDE4D7 followed a standardized workflow from sample processing to data analysis.
The experimental workflow for PDE4D7 validation can be summarized as follows:
PDE4D7 is not just a statistical marker; its biological function supports its prognostic role.
| Study / Platform Name | Core Approach / AMP Tested | Key Findings on Bacterial Killing Efficacy | Pathogens Tested | Experimental Models |
|---|---|---|---|---|
| BroadAMP-GPT (2025) [1] | AI (GPT-based) generation of novel AMPs (e.g., AMP_S13). | 57% of AI-generated candidates showed potent activity. AMP_S13 demonstrated robust in vivo efficacy, reducing mortality and accelerating wound healing. [1] | ESKAPE pathogens [1] | In vitro (MIC), in vivo (Galleria mellonella, murine MRSA skin infection) [1] |
| ProteoGPT Pipeline (2025) [2] | AI (LLM-based) mining and generation of novel AMPs. | Generated AMPs showed efficacy comparable or superior to clinical antibiotics in mouse thigh infection models, with no organ damage detected. [2] | CRAB, MRSA [2] | In vitro (MIC, resistance development), in vivo (mouse thigh infection) [2] |
| Comparative Biofilm Study (2025) [3] | Experimental evaluation of 8 known AMPs (e.g., DJK-5, LL-37, hBD3). | AMPs like DJK-5, LL-37, and hBD3 inhibited biofilm formation by >60% in all tested strains. Efficacy varied significantly between strains. [3] | Klebsiella pneumoniae (veterinary and human isolates) [3] | In vitro (Crystal violet assay, resazurin assay, CLSM) [3] |
For researchers looking to replicate or understand the depth of these studies, here are the key experimental methodologies employed.
Figure 1: AMP Mechanisms Against Bacterial Biofilms
The table below summarizes the core principles, advantages, and disadvantages of several well-established cAMP assay technologies [1]. The "gold standard" can vary based on specific needs, but HTRF and LANCE assays are among the most referenced for high-throughput screening [2] [3].
| Technology | Vendor(s) | Principle | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| HTRF [1] | Cisbio | Competitive TR-FRET immunoassay. cAMP in sample competes with d2-labeled cAMP for Eu³⁺ cryptate-labeled antibody. | Homogeneous, ratiometric readout, absolute quantification with standard curve, multiple antibody affinities available. | Generally lower signal-to-background than other technologies [2]. |
| LANCE TR-FRET [1] | PerkinElmer | Competitive TR-FRET immunoassay. cAMP competes with ULight-labeled cAMP for Eu³⁺-labeled antibody. | Homogeneous, ratiometric readout, absolute quantification with standard curve. | Generally lower signal-to-background than other technologies. |
| HitHunter [1] | DiscoverX | Enzyme Fragment Complementation (EFC). cAMP and ED-labeled cAMP compete for antibody; free ED-cAMP complements with EA to form active enzyme. | Homogeneous, high signal-to-background, gain-of-signal, absolute quantification with standard curve. | Compounds inhibiting β-galactosidase can cause false positives/negatives. |
| GloSensor [1] | Promega | Bioluminescent biosensor. cAMP binding causes conformational change in luciferase, increasing light output. | Homogeneous, real-time kinetic measurements in live cells, high sensitivity. | Requires engineered cell lines, no external standard curve for quantification. |
| cAMP Lumit [3] | Promega | Bioluminescent immunoassay. cAMP competes with a SmBiT-labeled tracer for antibody, disrupting complementation with LgBiT. | Homogeneous, high throughput, wide dynamic range, avoids fluorescent compound interference. | Newer assay; broader adoption in progress. |
| cADDis [4] | Various (e.g., Montana Molecular) | Fluorescent biosensor. Single fluorophore changes intensity upon cAMP binding. | Live-cell, real-time kinetics, high signal-to-noise, targeted to subcellular locations. | Requires expression of biosensor in cells. |
| Chemiluminescent Immunoassay (cAMP-Screen) [5] | Thermo Fisher | Competitive chemiluminescent immunoassay. cAMP competes with cAMP-alkaline phosphatase conjugate for antibody. | High sensitivity and wide dynamic range, avoids fluorescence interference. | Non-homogeneous (requires washing steps). |
To illustrate a typical experimental workflow, here is a detailed methodology for a Gαs-coupled receptor assay using the HTRF technology, adapted from the NIH Assay Guidance Manual [2]. The process for a Gαi-coupled receptor would involve an additional step of stimulating cAMP production with forskolin before applying the inhibitory agonist [2].
Day 1: Cell Seeding and Treatment
Day 1: Lysis and Detection 4. Lysis: Add the HTRF detection reagents (containing the Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) directly to the cell suspension. This lyses the cells and starts the competitive immunoassay. 5. Incubation: Incubate the plate for 1 hour at room temperature to allow the competition reaction to reach equilibrium. 6. Reading: Measure the time-resolved fluorescence at 620 nm (donor emission) and 665 nm (acceptor emission) on a compatible plate reader. The ratio of emissions (665 nm/620 nm) is inversely proportional to the cAMP concentration in the sample.
Data Analysis 7. Standard Curve: Include a cAMP standard curve with each experiment. Use known concentrations of cAMP to generate a standard curve, which is essential for converting the raw signal ratios into absolute cAMP concentrations [2]. 8. Interpolation: Interpolate the cAMP levels in your test samples from the standard curve. Failure to do this and relying on raw signals can lead to significant errors in potency (EC₅₀) estimation [2].
The following diagrams, created using Graphviz, illustrate the core biological pathway and a generalized experimental workflow.
Diagram 1: The Core cAMP Signaling Pathway This diagram shows how extracellular signals are translated into intracellular changes via cAMP, regulating key cellular functions [2] [6].
Diagram 2: Competitive Immunoassay Workflow This diagram visualizes the common "loss-of-signal" principle used in HTRF, LANCE, and chemiluminescent assays [2] [1] [5].
Selecting the best assay depends heavily on your specific research questions and laboratory setup. Here are key factors to consider:
Your research on "adenosine monophosphate receptor" touches on two distinct biological entities. It is crucial to differentiate them for accurate scientific communication.
The following data focuses on the A₃ adenosine receptor, a prominent target in inflammatory diseases and cancer [1].
The table below summarizes the affinity (Ki) and binding kinetics of selected A₃AR agonists, organized by their chemical structure. The Residence Time (RT) is a critical parameter, calculated as RT = 1/koff, which reflects the duration of the ligand-receptor complex and can be highly predictive of in vivo efficacy [1].
Comparison of A₃AR Agonist Binding Parameters [1]
| Compound Name | Chemical Series | Affinity, Ki (nM) | Association Rate, kon (10⁶ M⁻¹s⁻¹) | Dissociation Rate, koff (s⁻¹) | Residence Time, RT (min) |
|---|---|---|---|---|---|
| IB-MECA | Ribofurano | 1.26 | 2.00 | 0.0033 | 5.1 |
| 2-Cl-IB-MECA | Ribofurano | 0.59 | 2.70 | 0.0022 | 7.6 |
| LUF5500 | Methanocarba | 2.45 | 0.27 | 0.0009 | 18.5 |
| LUF5586 | Methanocarba | 1.07 | 0.33 | 0.0005 | 33.3 |
| MRS3558 | Methanocarba | 0.41 | 0.72 | 0.0004 | 41.7 |
| MRS5679 | Methanocarba | 1.45 | 0.13 | 0.0002 | 83.3 |
To ensure your guide supports reproducibility, here are the core methodologies used to generate the kinetic data above.
This protocol determines the affinity (Ki) of unlabeled test compounds by competing with a radioactive tracer [1].
This protocol determines the association (kon) and dissociation (koff) rates of unlabeled ligands [1].
Recent high-resolution structural studies provide a mechanistic basis for the binding kinetics data, which is invaluable for rational drug design.
The diagram below illustrates the general activation mechanism of the human A₃ adenosine receptor, based on cryo-EM structures.
The information provided should serve as a solid foundation for your comparison guide. The structural insights, particularly regarding the cryptic pocket and residence time, are critical for researchers designing the next generation of selective and efficacious A₃AR therapeutics.